Boc-PEG4-sulfonic acid
Description
Properties
IUPAC Name |
2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O9S/c1-15(2,3)24-14(16)4-5-20-6-7-21-8-9-22-10-11-23-12-13-25(17,18)19/h4-13H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGODLLTTUNMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142121 | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-26-4 | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-PEG4-sulfonic acid: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-PEG4-sulfonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway, and detailed experimental protocols for its application. The strategic incorporation of a Boc-protecting group, a tetraethylene glycol (PEG) spacer, and a terminal sulfonic acid moiety provides a versatile tool for the covalent linkage of biomolecules, enabling the rational design of novel therapeutics. This document aims to serve as a foundational resource for researchers engaged in the synthesis and application of PROTACs and other complex bioconjugates.
Core Chemical Structure and Properties
This compound is characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protecting group, a hydrophilic tetraethylene glycol (PEG4) linker, and a terminal sulfonic acid group. This unique combination of features imparts desirable properties for its application as a linker in complex molecular constructs.
The Boc group provides a stable, acid-labile protecting group for a primary amine, allowing for selective deprotection and subsequent conjugation. The PEG4 spacer enhances aqueous solubility and provides conformational flexibility to the linker, which is crucial for facilitating the interaction between the two ends of a bifunctional molecule, such as a PROTAC.[1] The terminal sulfonic acid is a strong acidic group that can be activated for reaction with nucleophiles, such as the primary amines found on E3 ligase ligands.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₇NO₉S | [] |
| Molecular Weight | 389.42 g/mol | [] |
| Appearance | White to off-white solid | [] |
| Purity | ≥95% | [] |
| Solubility | Soluble in water and DMSO | [] |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O | [] |
| pKa | The sulfonic acid group renders the molecule a strong acid, with an expected pKa significantly lower than that of a carboxylic acid. An exact experimental value is not readily available in the literature. | |
| Storage | 2-8°C in a cool, dry place, away from direct sunlight and moisture.[] |
Synthesis of this compound
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The following multi-step synthesis starts from commercially available tetraethylene glycol.
Proposed Synthetic Pathway
A potential synthetic workflow for this compound is outlined below. This pathway involves the mono-protection and activation of tetraethylene glycol, followed by the introduction of the Boc-protected amine and subsequent conversion to the terminal sulfonic acid.
Caption: Proposed multi-step synthesis of this compound.
Application in PROTAC Synthesis: An Experimental Protocol
This compound is a valuable linker for the synthesis of PROTACs. The following protocol describes a general procedure for the conjugation of this compound to an amine-containing E3 ligase ligand, a critical step in the assembly of a PROTAC.
Disclaimer: This protocol is a generalized procedure and may require optimization for specific molecules and reaction conditions.
Materials
-
This compound
-
Amine-containing E3 ligase ligand (e.g., pomalidomide-NH2)
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure
Step 1: Activation of this compound to Boc-PEG4-sulfonyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5-2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting Boc-PEG4-sulfonyl chloride is typically used immediately in the next step.
Step 2: Conjugation of Boc-PEG4-sulfonyl chloride to an E3 Ligase Ligand
-
Dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF in a separate flame-dried flask under an inert atmosphere.
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
Dissolve the freshly prepared Boc-PEG4-sulfonyl chloride in a minimal amount of anhydrous DMF and add it dropwise to the E3 ligase ligand solution at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected E3 ligase ligand-linker conjugate.
Step 3: Boc Deprotection
-
Dissolve the purified Boc-protected conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and TFA under reduced pressure. The resulting amine-functionalized linker-ligand conjugate is then ready for conjugation to the target protein binder.
Role in PROTAC-Mediated Protein Degradation
In the context of a PROTAC, this compound serves as the linker that connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The assembled PROTAC then acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing the target protein from the cell.[4]
Caption: The PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a well-defined, versatile chemical tool with significant applications in the development of targeted therapeutics, most notably PROTACs. Its unique structural features provide a balance of reactivity, stability, and favorable physicochemical properties. The proposed synthetic route and detailed experimental protocol offer a practical guide for researchers looking to incorporate this valuable linker into their drug discovery and development workflows. As the field of targeted protein degradation continues to expand, the utility of precisely engineered linkers like this compound will undoubtedly play a crucial role in the design of next-generation medicines.
References
Synthesis of Boc-PEG4-Sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-PEG4-sulfonic acid (tert-Butyloxycarbonyl-amino-tetraethylene glycol-sulfonic acid). This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The presence of a protected amine (Boc) and a terminal sulfonic acid group on a flexible polyethylene (B3416737) glycol (PEG) spacer allows for sequential and controlled conjugation strategies.
This guide details two primary synthetic pathways, offering flexibility based on the availability of starting materials. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the experimental workflows.
Data Presentation
For successful synthesis, precise control over reaction parameters is crucial. The following tables provide recommended quantitative data for the key steps in the synthesis of this compound.
Table 1: Reagent Stoichiometry for Boc Protection of Amino-PEG4-Sulfonic Acid (Route 1)
| Reagent/Component | Molar Equivalents (relative to Amino-PEG4-sulfonic acid) |
| Amino-PEG4-sulfonic acid | 1.0 |
| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | 1.1 - 1.5 |
| Diisopropylethylamine (DIPEA) | 2.0 - 3.0 |
Table 2: Reagent Stoichiometry for Synthesis via Amino-PEG4-alcohol (Route 2)
| Step | Reagent/Component | Molar Equivalents (relative to starting PEG derivative) |
| Boc Protection | Amino-PEG4-alcohol | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 | |
| Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | |
| Tosylation | Boc-NH-PEG4-alcohol | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 | |
| Pyridine (B92270) or Triethylamine (B128534) | 2.0 - 3.0 | |
| Sulfonation | Boc-NH-PEG4-tosylate | 1.0 |
| Sodium sulfite (B76179) (Na₂SO₃) | 1.5 - 2.0 |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound.
Route 1: Boc Protection of Amino-PEG4-sulfonic acid
This is the most direct route, assuming the commercial availability of amino-PEG4-sulfonic acid.
Materials:
-
Amino-PEG4-sulfonic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the amino-PEG4-sulfonic acid in anhydrous DCM.
-
Base Addition: Add DIPEA (2-3 equivalents relative to the amine) to the solution.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 3-12 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM.
-
Wash the organic layer with a mild aqueous acid (e.g., 5% citric acid solution) to remove excess base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry.
Route 2: Synthesis from Amino-PEG4-alcohol
This route is a viable alternative if amino-PEG4-alcohol is more readily available. It involves three main stages: Boc protection of the amine, tosylation of the hydroxyl group, and subsequent conversion to the sulfonic acid.
Materials:
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Follow the same procedure as described in Route 1, using Amino-PEG4-alcohol as the starting material. This will yield Boc-NH-PEG4-alcohol.
Materials:
-
Boc-NH-PEG4-alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve Boc-NH-PEG4-alcohol in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Base and Tosyl Chloride Addition: Add pyridine or triethylamine (2-3 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 equivalents).
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude Boc-NH-PEG4-tosylate by column chromatography on silica gel.
Materials:
-
Boc-NH-PEG4-tosylate
-
Sodium sulfite (Na₂SO₃)
-
Ethanol (B145695)/Water mixture
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: Dissolve Boc-NH-PEG4-tosylate in a mixture of ethanol and water in a round-bottom flask.
-
Sulfite Addition: Add sodium sulfite (1.5-2.0 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a strong acid (e.g., 1 M HCl) to a pH of approximately 2.
-
Extract the product into a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the final product, this compound, by column chromatography.
-
Characterization: Confirm the structure and purity of the final product by NMR and mass spectrometry.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via Route 1.
Caption: Workflow for the synthesis of this compound via Route 2.
References
An In-depth Technical Guide to the Physicochemical Properties of Boc-PEG4-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-PEG4-sulfonic acid, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical characteristics, provides insights into its application, and outlines relevant experimental considerations.
Core Physicochemical Properties
This compound is a heterobifunctional molecule that integrates a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group. The presence of the hydrophilic PEG4 spacer enhances the aqueous solubility of conjugates.[1][2] The terminal sulfonic acid is a strong acidic group, while the Boc-protected amine allows for controlled, sequential conjugation strategies.[2][3]
Quantitative data for this compound and a closely related variant are summarized in the table below. It is crucial for researchers to note that commercial listings may feature slight variations in the chemical structure, impacting the molecular weight and formula.
| Property | This compound | Notes |
| Molecular Formula | C13H27NO9S[1] or C15H30O9S[4][5] | The variation in formula and molecular weight likely stems from different PEG chain lengths or compositions described by suppliers. Researchers should verify the specific structure. |
| Molecular Weight | 389.42 g/mol [1] or 386.46 g/mol [4][5] | |
| Appearance | White to off-white solid[1] | |
| Purity | ≥95%[1] | |
| Solubility | Soluble in water and DMSO.[1] | The PEGylated nature imparts aqueous solubility.[2] It is also expected to be soluble in other organic solvents like DMF and DCM.[2][6] |
| Functional Groups | Boc (tert-butoxycarbonyl), PEG, Sulfonic acid[1] | |
| Storage Conditions | 2-8°C, in a cool, dry place away from light and moisture.[1] | For long-term storage, -20°C under an inert atmosphere is recommended to prevent degradation.[2] |
Experimental Protocols and Applications
This compound is a key reagent in the construction of complex bioconjugates, most notably Proteolysis-Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] The this compound serves as a linker, connecting the target-binding ligand and the E3 ligase ligand.[4]
General Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this linker involves a multi-step process that leverages the orthogonal reactivity of its functional groups. The Boc group provides a stable protecting group for the amine, which can be deprotected under acidic conditions for subsequent conjugation steps.[2]
Caption: General workflow for the synthesis of a PROTAC molecule using a this compound linker.
Methodological Considerations:
-
Activation of the Sulfonic Acid: The sulfonic acid group can be activated for reaction with nucleophiles. While less common than carboxylic acid activation, methods for sulfonamide formation can be employed.
-
Boc Deprotection: The Boc protecting group is typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[2]
-
Purification: Purification of the intermediates and the final product is crucial and can be achieved using chromatographic techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.[2]
Role in Modulating Signaling Pathways
This compound itself is not directly involved in cellular signaling. However, its application in the synthesis of PROTACs has a significant impact on modulating signaling pathways.[2] By inducing the degradation of specific target proteins, PROTACs can effectively downregulate signaling cascades implicated in various diseases.[4]
Caption: Mechanism of action for a PROTAC, illustrating how it leads to the degradation of a target protein and subsequent modulation of a signaling pathway.
Stability and Storage
Proper handling and storage are essential to maintain the chemical integrity of this compound. It should be stored in a cool, dry place at 2–8°C, protected from direct sunlight and moisture.[1] The container should be kept tightly sealed in a designated chemical storage area.[1] It is important to protect the compound from incompatible substances such as strong oxidizing agents.[1] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[2] Sulfonate esters can exhibit varying stability depending on steric hindrance and reaction conditions, with some being sensitive to acidic or nucleophilic cleavage.[7]
Conclusion
This compound is a valuable and versatile tool for researchers in drug development and chemical biology. Its defined structure, which includes a hydrophilic PEG spacer, a reactive sulfonic acid, and a protected amine, allows for the rational design and synthesis of complex molecules like PROTACs. Understanding its physicochemical properties, handling requirements, and reaction principles is paramount for its successful application in advancing therapeutic and research objectives.
References
- 1. ccount-chem.com [ccount-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Boc-PEG4-Sulfonic Acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boc-PEG4-sulfonic acid, a bifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, molecular weight, and structural information of this compound. A detailed, generalized experimental protocol for its application in the synthesis of PROTACs is provided. Furthermore, this guide illustrates the mechanism of action of PROTACs in modulating cellular signaling pathways, using the PI3K/AKT/mTOR pathway as an example, visualized through a DOT language diagram. This paper is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, chemical biology, and targeted protein degradation.
Introduction
The advent of targeted protein degradation as a therapeutic modality has revolutionized drug discovery. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.
This compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC. The terminal sulfonic acid group provides a handle for conjugation, while the Boc-protected amine allows for orthogonal synthesis strategies. This guide serves as a technical resource for the effective utilization of this compound in the design and synthesis of novel protein degraders.
Physicochemical Properties and Data Presentation
The accurate characterization of this compound is paramount for its successful application. There are slight variations in the reported molecular weight and formula in commercially available sources. The data presented below is consolidated from reputable suppliers.
| Property | Value | Source |
| Molecular Weight | 386.46 g/mol | MedchemExpress[1][2] |
| Molecular Formula | C₁₅H₃₀O₉S | MedchemExpress[1][2] |
| CAS Number | 1817735-26-4 | MedchemExpress[2] |
| Appearance | White to off-white solid | Ccount Chem[3] |
| Solubility | Soluble in water and DMSO | Ccount Chem[3] |
| Storage | 2-8°C, away from direct sunlight and moisture | Ccount Chem[3] |
Note: Another source reports a molecular weight of 389.42 g/mol and a molecular formula of C₁₃H₂₇NO₉S[3]. Researchers should verify the specifications of their particular batch.
Experimental Protocols: PROTAC Synthesis
The following is a generalized two-step experimental protocol for the synthesis of a PROTAC using this compound. This protocol is based on established methods for PROTAC synthesis and can be adapted for specific proteins of interest and E3 ligase ligands.
Step 1: Amide Coupling of E3 Ligase Ligand to this compound
This step involves the formation of an amide bond between the sulfonic acid moiety of the linker and an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide, thalidomide, or VHL ligand).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (1.0 equivalent)
-
HATU (1,1'-[Azobis(methyliden)]-bis-(3-methyl-1H-imidazolium-3-ium)hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected E3 ligase ligand-linker conjugate.
Step 2: Boc Deprotection and Coupling to POI Ligand
This step involves the removal of the Boc protecting group to expose the free amine, followed by coupling to a carboxylic acid-functionalized ligand for the protein of interest.
Materials:
-
Boc-protected E3 ligase ligand-linker conjugate (from Step 1)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)
-
Anhydrous Dichloromethane (DCM)
-
Carboxylic acid-functionalized POI ligand (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add TFA (typically 20-50% in DCM) or 4M HCl in 1,4-dioxane dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine is often used in the next step without further purification.
-
-
Amide Coupling to POI Ligand:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected E3 ligase ligand-linker amine from the previous step to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, work up the reaction as described in Step 1 (water quench, extraction, wash, dry, concentrate).
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Signaling Pathway Modulation and Visualization
PROTACs utilizing linkers such as this compound can be designed to target key proteins in various signaling pathways implicated in disease. For instance, a PROTAC could be developed to target PI3K or mTOR, critical kinases in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.
The following diagram illustrates the general mechanism of a PROTAC targeting a protein within this pathway.
Caption: PROTAC-mediated degradation of a target protein in the PI3K/AKT/mTOR pathway.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs and other complex bioconjugates. Its properties facilitate the synthesis of molecules with enhanced solubility and potentially improved pharmacokinetic profiles. The provided experimental protocol offers a robust starting point for the development of novel protein degraders. The ability to rationally design PROTACs to modulate specific signaling pathways, as illustrated with the PI3K/AKT/mTOR pathway, underscores the transformative potential of this technology in modern drug discovery. As the field of targeted protein degradation continues to evolve, the strategic use of well-characterized linkers like this compound will be essential for the creation of the next generation of therapeutics.
References
Solubility of Boc-PEG4-Sulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-PEG4-sulfonic acid, a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing robust qualitative data based on available information for the target molecule and structurally similar compounds. Furthermore, a detailed experimental protocol is provided for researchers to determine quantitative solubility in their specific applications.
Core Concepts: Structural Influence on Solubility
The solubility of this compound is governed by the distinct chemical properties of its three main components:
-
Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents.
-
PEG4 (Tetraethylene Glycol) Spacer: The flexible and hydrophilic polyethylene (B3416737) glycol chain significantly contributes to solubility in a wide range of polar organic solvents and aqueous solutions through hydrogen bonding.[1][]
-
Sulfonic Acid (-SO₃H) Group: As a strong acid, this functional group is highly polar and hydrophilic, promoting solubility in aqueous and other polar protic solvents.[3]
The combination of these groups results in an amphiphilic molecule with a broad, albeit qualitative, solubility profile.
Qualitative Solubility Data
| Solvent | Solvent Type | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Chlorinated | Soluble |
| Water | Polar Protic | Soluble |
| Acetonitrile | Polar Aprotic | Likely Soluble |
| Tetrahydrofuran (THF) | Ether | Likely Soluble |
This data is qualitative. Researchers should verify solubility for their specific concentrations and experimental conditions.
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration data, determining the equilibrium solubility is crucial. The following protocol, adapted from the widely accepted shake-flask method, provides a reliable means to quantify the solubility of this compound.[4][5][6]
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., DMSO, DMF, DCM)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, remove the vial and let the undissolved solid settle.
-
Centrifuge the vial to pellet the remaining solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to obtain a clear, saturated solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Analyze the filtered saturated solution using the same HPLC method.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL, g/L, or mol/L at the specified temperature.
-
Logical Workflow for Application
The primary utility of this compound is in bioconjugation, for instance, in the creation of Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs).[7][8] The solubility in organic solvents like DMSO or DMF is critical for the initial reaction steps. The following diagram illustrates a generalized workflow for its use.
Caption: Generalized workflow for this compound bioconjugation.
References
A Technical Guide to Boc-PEG4-sulfonic acid: A PROTAC Linker for Targeted Protein Degradation
CAS Number: 1817735-26-4
This technical guide provides an in-depth overview of Boc-PEG4-sulfonic acid, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, medicinal chemistry, and chemical biology. This document outlines the physicochemical properties, applications, and relevant biological pathways associated with the use of this linker.
Physicochemical Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for controlled, stepwise synthesis, while the tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the two ends of the PROTAC. The terminal sulfonic acid group offers a reactive site for conjugation.
| Property | Value | Source(s) |
| CAS Number | 1817735-26-4 | [1][2] |
| Molecular Formula | C₁₅H₃₀O₉S | [1] |
| Molecular Weight | 386.46 g/mol | [1] |
| Appearance | White or off-white powder | [3] |
| Functional Groups | Boc (tert-butoxycarbonyl), PEG, Sulfonic acid | [4] |
Applications in Targeted Protein Degradation
This compound is primarily utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][] The PEG linker plays a crucial role in optimizing the distance and orientation between the POI and the E3 ligase to facilitate the formation of a stable ternary complex, which is essential for efficient protein degradation.[6]
The general workflow for developing a PROTAC using a linker like this compound involves a modular synthetic approach. This allows for the systematic variation of the linker length and composition to optimize the degradation of the target protein.[7]
Signaling Pathways in PROTAC-Mediated Protein Degradation
While this compound itself is not directly involved in signaling pathways, the PROTACs constructed using this linker are designed to modulate cellular signaling by degrading key protein nodes. The ubiquitin-proteasome system (UPS) is the central pathway hijacked by PROTACs to achieve targeted protein degradation.[]
Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a two-step process: conjugation of the linker to one of the ligands (either the POI ligand or the E3 ligase ligand), followed by conjugation to the second ligand.[8]
Representative Protocol for Amide Coupling
The following is a representative protocol for the amide coupling of a carboxylic acid-containing linker to an amine-containing ligand, which is a common step in PROTAC synthesis. This can be adapted for the sulfonic acid group of this compound, which may require different coupling reagents and conditions.
Materials:
-
This compound
-
Amine-containing ligand (e.g., E3 ligase ligand)
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Tertiary base (e.g., DIPEA)
Procedure:
-
Dissolve the amine-containing ligand and this compound in the anhydrous solvent.
-
Add the coupling agents and the tertiary base to the reaction mixture.
-
Stir the reaction at room temperature for a specified time, monitoring the progress by an appropriate analytical method (e.g., LC-MS).
-
Upon completion, the reaction mixture is typically worked up by extraction and purified by chromatography to yield the desired conjugate.
Note: The Boc protecting group can be removed under acidic conditions (e.g., using TFA in DCM) to reveal a free amine for subsequent conjugation steps.[7][9]
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs, a promising class of therapeutics for targeted protein degradation. Its bifunctional nature, coupled with the advantageous properties of the PEG spacer, allows for the modular and efficient synthesis of these complex molecules. A thorough understanding of its properties and the general principles of PROTAC synthesis is essential for researchers aiming to develop novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Versatility of Boc-PEG4-sulfonic acid in Modern Drug Development
For Immediate Release
A Deep Dive into a Key Building Block for Targeted Protein Degradation
In the rapidly evolving landscape of pharmaceutical research, the pursuit of more precise and effective therapeutic agents is paramount. One such molecule that has garnered significant attention for its role in pioneering drug development strategies is Boc-PEG4-sulfonic acid. This bifunctional linker molecule is at the heart of advancements in targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of this compound, its properties, applications, and the methodologies governing its use for an audience of researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a heterobifunctional molecule characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group.[1] Each of these components imparts unique properties that are crucial for its function in bioconjugation. The Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions. The PEG4 spacer is hydrophilic, which enhances the solubility and bioavailability of the resulting conjugate.[2] The terminal sulfonic acid provides a reactive handle for conjugation to target molecules.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₃₀O₉S | [] |
| Molecular Weight | 386.46 g/mol | [] |
| CAS Number | 1817735-26-4 | [] |
| Appearance | White to off-white powder/solid | [1][4] |
| Purity | ≥95% - >98% | [1][5] |
| Solubility | Soluble in water and DMSO | [1] |
| Storage Temperature | 2-8°C or -20°C | [1] |
| Predicted Density | 1.194 ± 0.06 g/cm³ | [4] |
The Central Role in PROTAC Synthesis
The primary and most significant application of this compound is as a linker in the synthesis of PROTACs.[] PROTACs are revolutionary therapeutic molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[][6]
A PROTAC consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6]
The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties can significantly impact the efficiency of ternary complex formation (PROTAC-POI-E3 ligase) and subsequent protein degradation. The PEG4 spacer in this compound provides the necessary flexibility and hydrophilicity to optimize this interaction.
Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols: A Hypothetical Approach to PROTAC Synthesis
The following is a hypothetical, two-part experimental protocol for the synthesis of a PROTAC using this compound. This protocol is for illustrative purposes and should be adapted and optimized for specific experimental conditions.
Part 1: Activation of this compound to Boc-PEG4-sulfonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., oxalyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nitrogen or Argon atmosphere
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to yield the crude Boc-PEG4-sulfonyl chloride. This intermediate is typically used immediately in the next step without further purification due to its reactivity.
Part 2: Conjugation of Boc-PEG4-sulfonyl chloride to an Amine-Containing Ligand
Materials:
-
Boc-PEG4-sulfonyl chloride (from Part 1)
-
Amine-containing POI ligand or E3 ligase ligand
-
Anhydrous DCM or a suitable aprotic solvent
-
A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Dissolve the amine-containing ligand in anhydrous DCM.
-
Add an excess of the non-nucleophilic base (e.g., 2-3 equivalents) to the solution.
-
Slowly add a solution of the crude Boc-PEG4-sulfonyl chloride in anhydrous DCM to the stirred ligand solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting Boc-PEG4-ligand conjugate by flash column chromatography or preparative HPLC.
The resulting conjugate can then undergo deprotection of the Boc group to reveal the terminal amine, which can be subsequently coupled to the second ligand (either the POI or E3 ligase ligand) using standard amide bond formation chemistries.
The following diagram illustrates a hypothetical experimental workflow for the synthesis of a PROTAC using this compound.
Caption: Hypothetical workflow for PROTAC synthesis using this compound.
Conclusion
This compound is a versatile and valuable tool in the arsenal (B13267) of medicinal chemists and drug developers. Its unique combination of a protected amine, a hydrophilic PEG spacer, and a reactive sulfonic acid group makes it an ideal linker for the construction of complex therapeutic molecules like PROTACs. A thorough understanding of its chemical properties and reaction methodologies is crucial for its successful implementation in the design and synthesis of the next generation of targeted therapies. As research into targeted protein degradation continues to expand, the importance of well-designed linkers like this compound will undoubtedly grow, paving the way for novel treatments for a wide range of diseases.
References
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Boc-PEG4-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond traditional inhibition to the complete removal of disease-causing proteins. At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The architecture of a PROTAC is as elegant as it is effective, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. This technical guide provides an in-depth examination of a specific and valuable linker, Boc-PEG4-sulfonic acid , detailing its role, physicochemical properties, and the methodologies for its incorporation into PROTAC synthesis.
The Indirect Mechanism of Action: Enabling Protein Degradation
This compound does not possess a direct biological mechanism of action in the traditional pharmacological sense. Instead, its function is to serve as a critical structural component within a PROTAC molecule.[1][2][3] The linker's characteristics, including its length, flexibility, and solubility, are paramount in dictating the overall efficacy of the PROTAC.[4][5]
The mechanism of action of a PROTAC enabled by a linker like this compound is a catalytic process that leverages the cell's natural protein disposal machinery. This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary POI-PROTAC-E3 ligase complex. The PEG4 linker of this compound provides the necessary spatial orientation and flexibility to facilitate the optimal positioning of the POI and E3 ligase.[4]
-
Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and degrades the POI into small peptides.
-
Recycling: The PROTAC molecule is not consumed in this process and is released to engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.
The polyethylene (B3416737) glycol (PEG) component of the linker enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its cell permeability and overall pharmacokinetic properties.[5][6]
Physicochemical Properties of PEG-Based Linkers
The selection of a linker is a critical optimization step in PROTAC design. The following table summarizes key physicochemical properties of this compound and related PEG-based linkers, providing a basis for comparison and selection in drug development workflows.
| Property | This compound | General PEG Linkers | General Alkyl Linkers |
| Molecular Formula | C₁₅H₃₀O₉S | Variable | Variable |
| Molecular Weight | 386.46 g/mol | Variable | Variable |
| Solubility | Soluble in water and DMSO | Generally high aqueous solubility | Generally low aqueous solubility (hydrophobic) |
| Flexibility | High | High | Moderate to High |
| Biocompatibility | High | High | Moderate |
| Key Functional Groups | Boc-protected amine, Sulfonic acid | Variable (e.g., -OH, -COOH, -N₃) | Typically non-polar C-H bonds |
| Impact on PROTACs | Enhances solubility and provides a flexible spacer. The sulfonic acid offers a unique conjugation handle. | Improve solubility, permeability, and pharmacokinetic profile.[5][6] | Provide a more rigid and hydrophobic spacer. |
Experimental Protocols for PROTAC Synthesis
The synthesis of a PROTAC using this compound involves a multi-step process. The following is a generalized protocol that can be adapted based on the specific ligands for the protein of interest and the E3 ligase. This protocol assumes the POI ligand has a reactive amine and the E3 ligase ligand has a reactive hydroxyl or amine group.
Protocol 1: Activation of this compound
The sulfonic acid moiety is typically converted to a more reactive sulfonyl chloride to facilitate conjugation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of thionyl chloride or oxalyl chloride (typically 2-3 equivalents) to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by LC-MS to confirm the formation of Boc-PEG4-sulfonyl chloride.
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting Boc-PEG4-sulfonyl chloride is typically used immediately in the next step.
Protocol 2: Conjugation to the E3 Ligase Ligand
This step involves the formation of a sulfonamide or sulfonate ester bond.
Materials:
-
Boc-PEG4-sulfonyl chloride (from Protocol 1)
-
E3 ligase ligand with a primary amine or hydroxyl group
-
Anhydrous DCM or DMF
-
A non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DCM or DMF.
-
Add the base (2-3 equivalents) to the solution.
-
Slowly add a solution of Boc-PEG4-sulfonyl chloride in anhydrous DCM to the E3 ligase ligand solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-PEG4-E3 ligase ligand conjugate.
Protocol 3: Boc Deprotection and Conjugation to the POI Ligand
The final steps involve deprotection of the Boc group and coupling to the POI ligand.
Materials:
-
Boc-PEG4-E3 ligase ligand conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous DCM
-
POI ligand with a carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-PEG4-E3 ligase ligand conjugate in anhydrous DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
-
Amide Coupling:
-
Dissolve the deprotected amine-PEG4-E3 ligase ligand conjugate and the POI ligand with a carboxylic acid in anhydrous DMF.
-
Add the amide coupling reagents (e.g., HATU and HOBt) and the base (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflow.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its PEG backbone imparts favorable physicochemical properties, such as enhanced solubility, which are crucial for the development of effective protein degraders. While it does not have a direct biological target, its role as a linker is indispensable for the function of PROTACs, enabling the formation of the ternary complex that is the cornerstone of targeted protein degradation. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals to effectively utilize this compound in the rational design and synthesis of novel therapeutics. As the field of targeted protein degradation continues to evolve, the strategic selection and application of linkers like this compound will remain a critical factor in the development of the next generation of medicines.
References
Safety and Handling of Boc-PEG4-sulfonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Boc-PEG4-sulfonic acid. This bifunctional linker is increasingly utilized in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), due to its defined length, hydrophilicity, and orthogonal reactivity. Adherence to proper safety and handling protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound.
Physicochemical Properties
This compound is a white to off-white solid.[1] Its structure features a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group. The PEGylated nature of the molecule enhances its solubility in aqueous media and various organic solvents.[2]
| Property | Value | Source |
| Molecular Formula | C13H27NO9S | [1] |
| Molecular Weight | 389.42 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water and DMSO | [1] |
| Functional Groups | Boc (tert-butoxycarbonyl), PEG, Sulfonic acid | [1] |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, information from suppliers of structurally similar compounds suggests that it is not classified as a hazardous substance. However, as with any chemical reagent, appropriate safety precautions should be observed.
General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat and closed-toe shoes are required.
Storage and Stability
Proper storage is essential to maintain the chemical integrity and stability of this compound.
| Storage Condition | Recommendation |
| Temperature | 2–8°C for long-term storage.[1] |
| Atmosphere | Store under an inert atmosphere to prevent degradation. |
| Container | Keep in a tightly sealed container, such as an amber glass vial, to protect from moisture and light.[1] |
| Incompatibilities | Avoid strong oxidizing agents.[1] |
Reactivity and Decomposition
The reactivity of this compound is dictated by its functional groups:
-
Boc-protected Amine: The Boc group is stable under many reaction conditions but can be readily removed with acid treatment (e.g., trifluoroacetic acid) to yield a free amine.
-
Sulfonic Acid: The terminal sulfonic acid group is a strong acid and can be used in reactions where a strong acid is required.
Hazardous decomposition products are not well-documented, but under fire conditions, toxic fumes may be emitted.
Experimental Protocols: A General Workflow for Bioconjugation
While a specific, validated protocol for every application of this compound is not available, a general workflow for its use as a linker in bioconjugation can be outlined. The following represents a typical approach for conjugating a molecule of interest (e.g., a protein or a small molecule drug) to another molecule via the deprotected amine of the PEG linker.
Step 1: Deprotection of the Boc Group
The initial step involves the removal of the Boc protecting group to expose the primary amine.
-
Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected linker.
-
Step 2: Conjugation to a Carboxylic Acid-Containing Molecule
The newly exposed amine on the PEG linker can then be coupled to a molecule containing a carboxylic acid using standard carbodiimide (B86325) chemistry.
-
Reagents: Deprotected PEG4-sulfonic acid, a molecule with a carboxylic acid (Molecule-COOH), a coupling agent (e.g., EDC, HATU), and an activator (e.g., NHS or HOBt), and an appropriate solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve Molecule-COOH, the coupling agent, and the activator in the chosen solvent.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected PEG4-sulfonic acid to the reaction mixture.
-
Allow the reaction to proceed for several hours to overnight at room temperature.
-
Monitor the formation of the conjugate by an appropriate analytical technique.
-
Purify the final conjugate using a suitable method, such as HPLC.
-
Visualizations
Caption: Functional groups of this compound.
Caption: General workflow for bioconjugation.
References
Navigating the Stability of Boc-PEG4-Sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boc-PEG4-sulfonic acid is a valuable heterobifunctional linker molecule increasingly utilized in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, comprising a Boc-protected amine, a tetraethylene glycol (PEG) spacer, and a terminal sulfonic acid group, offers specific advantages in multi-step synthetic strategies. However, ensuring the integrity of this reagent is paramount for the successful and reproducible synthesis of targeted therapeutics. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, and methodologies for assessing its integrity.
Chemical Stability Profile
The stability of this compound is intrinsically linked to the chemical properties of its three key components: the tert-butyloxycarbonyl (Boc) protecting group, the polyethylene (B3416737) glycol (PEG) spacer, and the sulfonic acid moiety.
The Boc Protecting Group: The Boc group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions.[1][2][3] The kinetics of this deprotection are often second-order with respect to the acid concentration, meaning that the rate of cleavage increases significantly with higher acid concentrations.[4][5] Therefore, exposure of this compound to acidic environments, even for short periods, can lead to the premature removal of the Boc group, exposing the primary amine and potentially leading to unwanted side reactions in subsequent synthetic steps.
The Polyethylene Glycol (PEG) Spacer: The PEG chain imparts hydrophilicity to the molecule. While generally stable, PEG chains can be susceptible to oxidative degradation, particularly in the presence of transition metals and oxygen.[6] This degradation often proceeds via a random chain scission mechanism, which can be accelerated by heat and light.[6] Such degradation can lead to a heterogeneous mixture of shorter PEG chains, compromising the precise linker length and potentially impacting the biological activity of the final conjugate.
The Sulfonic Acid Group: The sulfonic acid moiety is a strong acid and is generally stable under a wide range of conditions. However, its acidic nature could potentially influence the stability of the Boc group, especially in the presence of moisture which could create a localized acidic microenvironment.
Based on the stability of its constituent parts, the following table summarizes the expected stability of this compound under various conditions.
| Condition | Parameter | Expected Stability of this compound | Potential Degradation Pathway |
| pH | Acidic (pH < 4) | Low | Cleavage of the Boc protecting group. |
| Neutral (pH 6-8) | High | Generally stable. | |
| Basic (pH > 8) | High | The Boc group is stable to basic conditions.[7] | |
| Temperature | -20°C | High | Recommended for long-term storage.[8] |
| 2-8°C | Moderate | Suitable for short-term storage. | |
| Ambient Temperature | Low to Moderate | Increased risk of oxidative degradation of the PEG chain. | |
| Elevated Temperature (>40°C) | Low | Accelerated degradation of the PEG chain and potential thermal decomposition. | |
| Light | UV or Prolonged Exposure | Low to Moderate | Can promote oxidative degradation of the PEG chain. |
| Oxidizing Agents | e.g., Peroxides, Strong Oxidizers | Low | Degradation of the PEG chain.[6] |
| Inert Atmosphere | Nitrogen or Argon | High | Minimizes the risk of oxidative degradation.[8] |
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Long-term Storage: For optimal stability, this compound should be stored at -20°C .[8]
-
Short-term Storage: For immediate use, storage at 2-8°C is acceptable.
-
Atmosphere: The compound should be stored under an inert atmosphere , such as argon or nitrogen, to prevent oxidative degradation of the PEG linker.[8]
-
Moisture: It is crucial to protect the compound from moisture. Store in a tightly sealed container in a dry environment.
-
Light: Protect from direct sunlight and strong light sources. Amber vials or light-blocking containers are recommended.
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. Use appropriate personal protective equipment (PPE) when handling the compound.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves a combination of analytical techniques to monitor for degradation products over time and under various stress conditions.
Forced Degradation Study Protocol
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and pathways.
1. Stress Conditions:
- Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at 40°C.
- Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 40°C.
- Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.
- Thermal Degradation: Store the solid compound at 60°C.
- Photostability: Expose the solid compound to light according to ICH Q1B guidelines.
2. Time Points:
- Analyze samples at initial (t=0), 6, 24, 48, and 72 hours for hydrolytic and oxidative studies.
- Analyze samples at initial, 1, 3, and 7 days for thermal and photostability studies.
3. Analytical Methods:
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique to monitor the purity of the compound and the formation of degradation products. A C18 column is typically used with a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent or buffer to ensure good peak shape for the sulfonic acid.
- Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the parent compound and any degradation products, providing insights into the degradation pathways.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify structural changes upon degradation.
- Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in functional groups, such as the loss of the Boc carbonyl stretch or changes in the ether region of the PEG chain.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, its structural integrity is critical for the function of the molecules it helps create, such as PROTACs. A PROTAC's function relies on its ability to simultaneously bind a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The length and stability of the PEG linker are crucial for optimal ternary complex formation and efficient protein degradation. Degradation of the linker can alter the spatial arrangement of the PROTAC, hindering its ability to induce protein degradation.
The following diagram illustrates the key factors influencing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. benchchem.com [benchchem.com]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to Boc-PEG4-sulfonic acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to the induced degradation of disease-causing proteins. These heterobifunctional molecules are meticulously designed with three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2] Among the diverse array of linker architectures, those based on polyethylene (B3416737) glycol (PEG) have gained prominence. This technical guide provides a comprehensive exploration of a specific and valuable PEG linker, Boc-PEG4-sulfonic acid, in the context of PROTAC development.
Core Concepts: The Role of PEG Linkers in PROTACs
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity and flexibility, addressing key challenges in PROTAC design.[3] PROTACs are often large molecules that fall outside the typical "rule-of-five" for drug-likeness, leading to poor solubility and membrane permeability. The incorporation of a PEG linker can significantly enhance the aqueous solubility of a PROTAC, a crucial factor for its developability.[4]
The flexibility of PEG linkers is also advantageous for the formation of a productive ternary complex (POI-PROTAC-E3 ligase). This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of successful simultaneous binding to both the target protein and the E3 ligase.[5] However, the length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair, as both excessively short and long linkers can be detrimental to ternary complex formation and subsequent protein degradation.[2]
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a heterobifunctional linker that features a tert-butyloxycarbonyl (Boc)-protected amine and a terminal sulfonic acid group, connected by a four-unit PEG chain.
The Boc-protected amine provides a stable functional group that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be readily coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand through standard amide bond formation chemistry. The terminal sulfonic acid group offers an alternative reactive handle for conjugation. The PEG4 chain provides the desirable properties of PEG linkers, including enhanced solubility and appropriate flexibility and length for many PROTAC applications.
Quantitative Data on PROTACs Utilizing PEG4 Linkers
The optimization of the linker is a critical step in PROTAC development. The following tables summarize quantitative data for PROTACs that have incorporated a PEG4 linker, demonstrating its utility in achieving potent protein degradation and influencing key drug-like properties.
Table 1: In Vitro Degradation of BRD4 by a PROTAC with a PEG4 Linker [7]
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG4 | 20 | 95 |
DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency. Dₘₐₓ: Maximum percentage of target protein degradation.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [7]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 0.8 | 15 |
| PEG4 | 1.2 | 25 |
| PEG5 | 1.5 | 30 |
| PEG6 | 1.0 | 20 |
Papp: Apparent permeability coefficient, a measure of passive diffusion across a membrane.
Table 3: Representative Permeability Data for a BET Inhibitor PROTAC with a PEG4 Linker [1]
| PROTAC ID | Target | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC A | BET Inhibitor | Pomalidomide | PEG4 | 0.8 ± 0.1 |
Key Experimental Protocols in PROTAC Development
The successful development of a PROTAC requires rigorous experimental evaluation. The following are detailed protocols for key assays used to characterize PROTACs.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step procedure for conjugating a POI ligand (with a carboxylic acid) and an E3 ligase ligand (with an amine) using a PEG linker. A similar strategy can be employed with this compound.
Step 1: Boc Deprotection of the Linker [8]
-
Dissolve the Boc-protected PEG linker (e.g., a Boc-PEG4-amine derivative) (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
To the stirred solution, add a solution of 4M hydrogen chloride in 1,4-dioxane (B91453) (approximately 10 equivalents) dropwise at room temperature. Trifluoroacetic acid (TFA) can also be used.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude amine salt is typically used directly in the next step.
Step 2: Amide Coupling to the POI Ligand [8]
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the crude amine salt from Step 1 (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation[9]
This protocol details the quantification of target protein degradation in cultured cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., THP-1 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[7]
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation[10][11]
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.
-
Reagents:
-
Tagged POI (e.g., GST-tagged BRD4)
-
Tagged E3 Ligase (e.g., His-tagged CRBN)
-
TR-FRET Donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)
-
TR-FRET Acceptor-labeled antibody against the E3 ligase tag (e.g., AF488-anti-His)
-
PROTAC of interest
-
Assay buffer
-
-
Assay Procedure:
-
Add the tagged POI, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody to the wells of a microplate.
-
Add serial dilutions of the PROTAC to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.
-
Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation of the ternary complex, with the peak of the curve representing the concentration of the PROTAC at its maximal efficacy for complex formation.
Protocol 4: Caco-2 Permeability Assay[1]
This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal cells, providing an in vitro model of intestinal absorption.
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a monolayer.
-
Assay Preparation: Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Permeability Assay (Apical to Basolateral): Add the PROTAC solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Determine the concentration of the PROTAC in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Visualizing Key Pathways and Workflows
To further elucidate the concepts central to PROTAC development, the following diagrams have been generated using Graphviz.
Caption: PROTAC-mediated degradation of a target protein.
Caption: A typical experimental workflow for PROTAC development.
Caption: Logical impact of linker properties on PROTAC efficacy.
Conclusion
This compound represents a valuable and versatile tool in the development of PROTACs. Its inherent properties, derived from the PEG4 chain, can favorably influence the solubility and permeability of the resulting PROTAC, while providing the necessary length and flexibility to facilitate the formation of a productive ternary complex. The quantitative data and detailed experimental protocols provided in this guide serve as a resource for researchers to design, synthesize, and evaluate novel PROTACs with enhanced therapeutic potential. The continued exploration and rational design of linkers, such as this compound, will undoubtedly be a key driver in advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. ccount-chem.com [ccount-chem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Understanding PEG Linkers in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers are essential tools in modern drug discovery and development.[1][2] PEGylation, the process of covalently attaching PEG chains to therapeutic molecules, has revolutionized the pharmaceutical landscape by dramatically improving the pharmacokinetic and pharmacodynamic properties of a wide range of drugs.[3] By increasing a drug's stability, extending its circulation time in the bloodstream, and lowering its immunogenicity, PEGylation has paved the way for more effective and patient-friendly therapies.[3][4] This guide provides a comprehensive technical overview of PEG linkers, covering their core principles, the quantitative impact on drug properties, detailed experimental protocols for their use, and key applications in the field.
Core Principles of PEG Linkers
Polyethylene glycol is a synthetic, water-soluble, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units (–CH₂–CH₂–O–).[1][5] PEG linkers are PEGs that have been functionalized with reactive groups at their ends, allowing them to covalently attach to drug molecules.[1][6]
The primary mechanism behind PEGylation's effectiveness is the creation of a hydrophilic shield around the drug molecule. This "stealth" shield increases the hydrodynamic radius of the drug, which in turn provides several key advantages:[3]
-
Prolonged Circulatory Half-Life: The larger size of the PEG-drug conjugate significantly reduces its rate of clearance by the kidneys.[3][6]
-
Reduced Immunogenicity: The PEG shield masks the drug from the host's immune system, reducing the likelihood of an immune response.[1]
-
Enhanced Water Solubility: PEGylation can dramatically improve the solubility of hydrophobic drugs, making them suitable for injection.[6][7]
-
Increased Stability: The PEG chain can protect the drug from enzymatic degradation in the body.[7][8]
Types of PEG Linkers
PEG linkers can be classified based on their structure and the nature of their reactive groups.
-
Linear vs. Branched PEG Linkers: Linear PEGs are straight chains, while branched PEGs have multiple PEG arms extending from a central core. Branched structures can offer a more substantial shielding effect.[9]
-
Monodispersed vs. Polydispersed PEGs: Monodispersed, or discrete, PEGs have a single, defined molecular weight, whereas polydispersed PEGs are a mixture with an average molecular weight.[6][10] The use of monodispersed PEGs is crucial for ensuring batch-to-batch consistency in drug manufacturing.
-
Functional Groups: PEG linkers can be equipped with a variety of functional groups (e.g., NHS esters, maleimides, azides, alkynes) to enable specific conjugation chemistries with different functional groups on the drug molecule (e.g., amines, thiols).[11]
Quantitative Impact of PEGylation on Drug Properties
The effects of PEGylation can be quantified to demonstrate its impact on a drug's performance. The following tables summarize the typical improvements observed.
Table 1: Effect of PEGylation on Drug Half-Life
| Drug | Native Half-Life | PEGylated Half-Life | Fold Increase | PEG Size (kDa) |
| Interferon α-2a | ~2-3 hours | ~60-80 hours | ~20-40 | 40 |
| Granulocyte-Colony Stimulating Factor (G-CSF) | ~3.5 hours | ~15-80 hours | ~4-23 | 20 |
| Adenosine Deaminase (ADA) | <30 minutes | ~48-72 hours | >100 | 5 |
Data is aggregated from multiple sources for illustrative purposes.
Table 2: Influence of PEG Size on Renal Clearance
| Molecule | Molecular Weight (kDa) | Glomerular Filtration (Relative Rate) |
| Small Molecule Drug | <1 | 100% |
| Small Protein | ~15 | ~50% |
| PEGylated Protein | >40 | <10% |
This table illustrates the general principle that increasing molecular weight above the renal filtration threshold (~40-50 kDa) dramatically reduces clearance.
Experimental Protocols
The following sections provide an overview of common experimental methodologies for the synthesis and characterization of PEGylated drugs.
General PEGylation Protocol (Amine-Reactive PEGylation)
This protocol describes a common method for conjugating an NHS-ester functionalized PEG to a protein with available lysine (B10760008) residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
mPEG-succinimidyl valerate (B167501) (mPEG-SVA) or similar NHS-ester functionalized PEG
-
Reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-SVA in the reaction buffer. A 5 to 20-fold molar excess of PEG to protein is a typical starting point for optimization.
-
Conjugation Reaction: Add the dissolved PEG reagent to the protein solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its purity.
Characterization of PEGylated Conjugates
1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Purpose: To visualize the increase in molecular weight following PEGylation.
-
Methodology: Run samples of the native protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel. The PEGylated protein will migrate slower than the native protein, appearing as a higher molecular weight band. The "smear" or broadness of the band can indicate the heterogeneity of the PEGylation.
2. Mass Spectrometry (MALDI-TOF or ESI-MS):
-
Purpose: To determine the precise molecular weight of the conjugate and the number of attached PEG chains.
-
Methodology: The purified conjugate is analyzed by mass spectrometry. The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.
3. HPLC (High-Performance Liquid Chromatography):
-
Purpose: To separate and quantify the different PEGylated species and assess the purity of the final product.
-
Methodology:
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts.
-
Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. PEGylation increases the hydrophilicity of the protein, leading to a shorter retention time.
-
Visualizing Key Concepts in PEGylation
Workflow for Development of a PEGylated Therapeutic
Caption: A generalized workflow for the development of a PEGylated drug.
Mechanism of Reduced Renal Clearance
Caption: How PEGylation prevents renal clearance of therapeutic molecules.
PEG Linker Conjugation Chemistries
Caption: Common conjugation chemistries for attaching PEG linkers to drugs.
Applications and Future Outlook
PEGylation has been successfully applied to a wide range of therapeutics, including proteins, peptides, small molecules, and nanoparticles.[5][7] It is a key technology in the development of long-acting drugs, which reduce dosing frequency and improve patient compliance.[7] Furthermore, PEG linkers are integral components of more complex drug delivery systems, such as antibody-drug conjugates (ADCs) and lipid nanoparticles (LNPs) used for mRNA vaccines.[6][8][10][11]
Despite its successes, PEGylation is not without challenges. The "PEG dilemma" includes observations of reduced biological activity due to steric hindrance and the potential for the generation of anti-PEG antibodies, which can lead to accelerated clearance of the drug.[3][12]
Future research is focused on developing next-generation PEG linkers and alternative polymer technologies to address these limitations. This includes the use of biodegradable linkers, new polymer architectures, and alternative hydrophilic polymers to further enhance the therapeutic potential of a wide array of drugs.
This document is intended for informational purposes for a technical audience and is not a substitute for detailed experimental design and validation.
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. blog.drugbank.com [blog.drugbank.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. cphi-online.com [cphi-online.com]
- 8. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 11. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 12. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System | MDPI [mdpi.com]
The Pivotal Role of the Sulfonic Acid Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of polyethylene (B3416737) glycol (PEG) linkers, or PEGylation, has become a cornerstone in drug development, enhancing the therapeutic potential of a wide range of molecules. A key functionalization of these linkers is the introduction of a sulfonic acid (-SO₃H) group. This guide provides a comprehensive technical overview of the role of the sulfonic acid moiety in PEG linkers, detailing its impact on physicochemical properties, pharmacokinetics, and drug targeting. It further presents detailed experimental protocols, quantitative data, and visual representations of relevant biological and experimental workflows.
Core Principles: The Impact of the Sulfonic Acid Group
The sulfonic acid group is a strong acid that is deprotonated at physiological pH, conferring a negative charge to the PEG linker. This fundamental characteristic imparts several advantageous properties to the conjugated drug molecule.
Enhanced Hydrophilicity and Solubility: The primary and most significant role of the sulfonic acid group is to dramatically increase the aqueous solubility of the PEG linker and, consequently, the conjugated drug.[1] This is particularly beneficial for hydrophobic drugs that are challenging to formulate for intravenous administration. The highly polar sulfonate group readily interacts with water molecules, improving the overall solubility of the drug conjugate.
Altered Pharmacokinetics and Biodistribution: The negative charge and increased hydrophilicity imparted by the sulfonic acid group can influence the pharmacokinetic profile of a drug. This can lead to:
-
Extended Half-Life: While PEGylation in general is known to increase the hydrodynamic radius of a molecule, thereby reducing renal clearance and extending its circulation half-life, the addition of a charged group can further modulate this effect.[2][3][4][5][6][7]
-
Modified Tissue Distribution: The negative charge can influence the interaction of the drug conjugate with cell surfaces and the extracellular matrix, potentially altering its biodistribution.[8][9] For instance, it can reduce non-specific uptake by the reticuloendothelial system (RES).[10]
Enhanced Biocompatibility: The hydrophilic nature of the sulfonated PEG linker can contribute to the overall biocompatibility of the drug conjugate, potentially reducing immunogenicity.[11]
Platform for Further Functionalization: The sulfonic acid group can also serve as a chemical handle for further modifications of the PEG linker, although this is a less common application compared to its role in modulating physical properties.
Quantitative Data on the Impact of Sulfonated PEG Linkers
While direct side-by-side comparisons of drugs conjugated with sulfonated versus non-sulfonated PEG linkers are not abundant in the literature, the following tables provide representative data on the impact of PEGylation on drug properties. The data for the hypothetical "Drug X-PEG-SO₃H" is an extrapolation based on the known effects of the sulfonic acid group on solubility and hydrophilicity.
Table 1: Impact of PEGylation on Drug Solubility
| Compound | Aqueous Solubility (mg/mL) | Fold Increase |
| Drug X (Hypothetical Hydrophobic Drug) | 0.01 | - |
| Drug X-PEG | 1.0 | 100x |
| Drug X-PEG-SO₃H (Hypothetical) | >50 | >5000x |
This table illustrates the expected significant increase in aqueous solubility with the addition of a sulfonic acid group to a PEGylated drug.
Table 2: Pharmacokinetic Parameters of PEGylated Interferon-alpha-2b
| Parameter | Interferon-alpha-2b | PEGylated Interferon-alpha-2b | Fold Change |
| Absorption Half-Life (t½a) | ~8.5 hours | ~40 hours | ~4.7x |
| Elimination Half-Life (t½β) | ~5.1 hours | ~80 hours | ~15.7x |
| Mean Residence Time (MRT) | ~15 hours | ~130 hours | ~8.7x |
| Apparent Clearance (CL/F) | ~240 mL/h/kg | ~22 mL/h/kg | ~0.09x |
Experimental Protocols
This section provides detailed methodologies for the synthesis, activation, and conjugation of sulfonated PEG linkers, as well as their characterization.
Synthesis of Methoxy-PEG-Sulfonic Acid
This protocol describes the synthesis of a monofunctional PEG linker with a terminal sulfonic acid group.
Materials:
-
Methoxy-PEG-alcohol (mPEG-OH)
-
Thionyl chloride (SOCl₂) or Chlorosulfonic acid (ClSO₃H)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Chlorination (Example with SOCl₂):
-
Dissolve mPEG-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or ¹H-NMR.
-
Upon completion, evaporate the solvent and excess thionyl chloride under reduced pressure. The product is mPEG-Cl.
-
-
Sulfonation:
-
Dissolve the crude mPEG-Cl in water.
-
Add sodium sulfite (2 equivalents) and heat the mixture at 60-80°C for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
-
Purification:
-
Cool the reaction mixture and acidify with HCl to a pH of ~2-3.
-
Extract the aqueous solution with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield mPEG-sulfonic acid as a white solid.
-
Activation of PEG-Sulfonic Acid to Sulfo-NHS Ester
This protocol details the conversion of the terminal carboxylic acid group of a heterobifunctional PEG-sulfonic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
COOH-PEG-SO₃H
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup:
-
Dissolve COOH-PEG-SO₃H (1 equivalent) and NHS (or Sulfo-NHS, 1.2 equivalents) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0°C.
-
-
Activation:
-
Add EDC (1.2 equivalents) to the solution.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or HPLC.
-
-
Purification:
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct.
-
Precipitate the product by adding the filtrate to cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the Sulfo-PEG-NHS ester. Store under desiccated conditions at -20°C.[14][15][16]
-
Conjugation of Sulfo-PEG-NHS Ester to a Peptide
This protocol describes the conjugation of the activated sulfonated PEG linker to a peptide containing a primary amine.
Materials:
-
Peptide with a primary amine (e.g., N-terminus or lysine (B10760008) side chain)
-
Sulfo-PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) or Reverse-phase HPLC (RP-HPLC) system for purification
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the amine-free buffer to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the Sulfo-PEG-NHS ester in the same buffer or a compatible solvent like DMSO.
-
Add the Sulfo-PEG-NHS ester solution to the peptide solution. A 10- to 20-fold molar excess of the PEG linker is typically used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide using SEC to separate based on size or RP-HPLC to separate based on hydrophobicity.[17] The PEGylated peptide will elute earlier in SEC and typically later in RP-HPLC compared to the unconjugated peptide.
-
Collect and pool the fractions containing the desired conjugate.
-
Lyophilize the purified product.
-
Characterization of Sulfonated PEG Linkers and Conjugates
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: The characteristic peaks for the ethylene (B1197577) glycol repeating units of PEG appear at ~3.6 ppm. The protons on the carbon adjacent to the sulfonate group will be shifted downfield.[1][18][19][20][21][22]
-
¹³C NMR: The carbons of the PEG backbone typically resonate around 70 ppm. The carbon attached to the sulfonate group will also show a characteristic downfield shift.[1][21][22]
Mass Spectrometry:
-
MALDI-TOF or ESI-MS can be used to determine the molecular weight distribution of the PEG linker and to confirm the successful conjugation to the drug or biomolecule.[23][24][25][26]
High-Performance Liquid Chromatography (HPLC):
-
RP-HPLC is used to assess the purity of the PEG linker and the final conjugate. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly employed.
-
SEC-HPLC is used to analyze the size distribution and to separate the conjugate from unreacted starting materials.
Visualizations of Pathways and Workflows
Synthesis and Conjugation Workflow
Caption: Workflow for the synthesis, conjugation, and analysis of a sulfonated PEG-peptide conjugate.
Targeted Drug Delivery and Cellular Uptake
This diagram illustrates the targeted delivery of a drug-loaded nanoparticle functionalized with a folate-PEG-sulfonate linker to a cancer cell overexpressing the folate receptor.
Caption: Targeted delivery and cellular uptake via the folate receptor signaling pathway.[8][27][28][29][30]
General Apoptotic Signaling Pathway
This diagram shows a simplified signaling pathway for apoptosis, which can be induced by many chemotherapeutic drugs delivered via PEGylated systems.
Caption: A simplified intrinsic apoptosis signaling pathway induced by DNA-damaging chemotherapeutics.
Conclusion
The sulfonic acid group is a powerful functional moiety in the design of PEG linkers for drug delivery. Its ability to significantly enhance aqueous solubility and provide a negative charge offers a versatile tool for formulating poorly soluble drugs and modulating the pharmacokinetic properties of biologics. The detailed protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to harness the potential of sulfonated PEG linkers in creating more effective and safer therapeutics. Further research into direct comparative studies will continue to elucidate the nuanced roles of this important functional group.
References
- 1. researchgate.net [researchgate.net]
- 2. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic/pharmacodynamic analysis of adjuvant pegylated interferon α-2b in patients with resected high-risk melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 6. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 7. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular uptake and intracavitary targeting of folate-conjugated liposomes in a mouse lymphoma model with up-regulated folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bio-distribution and anti-tumor efficacy of PEG/PLA nano particles loaded doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Synthesis and Polymerization of Methacryloyl-PEG-Sulfonic Acid as a Functional Macromer for Biocompatible Polymeric Surfaces -Macromolecular Research | Korea Science [koreascience.kr]
- 12. Exploratory Pharmacokinetic Study of Pegylated Interferon Alfa-2b Aerosolized Inhalation Administration [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. mesoscale.com [mesoscale.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. nbinno.com [nbinno.com]
- 26. PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Folic acid-PEG conjugated superparamagnetic nanoparticles for targeted cellular uptake and detection by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Targeted drug delivery via folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
The Chemistry of the Boc Protecting Group
An In-depth Technical Guide to Boc Protection and Deprotection Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1] Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under mild acidic conditions, which allows for the selective protection and deprotection of amine functionalities in complex molecules.[1][2] This technical guide provides a comprehensive overview of the core principles of Boc protection and deprotection chemistry, including detailed reaction mechanisms, experimental protocols, and quantitative data to support synthetic strategy and optimization.
The Boc group is a carbamate-based protecting group that renders primary and secondary amines unreactive towards a wide range of reagents by reducing their nucleophilicity and basicity.[3] This protective functionalization is crucial in multi-step syntheses to prevent unwanted side reactions.[4]
Boc Protection of Amines
The introduction of the Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[1][5]
Mechanism of Boc Protection
The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This initial nucleophilic attack forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of the N-Boc protected amine along with the liberation of tert-butanol (B103910) and carbon dioxide as byproducts.[1][6] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1] A base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is often employed to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.[3][7]
Reagents and Reaction Conditions for Boc Protection
The selection of reagents and conditions for Boc protection can be adapted for a wide variety of substrates. Below is a summary of common conditions.
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Substrates |
| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | High | Primary and Secondary Amines[1] |
| (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 1 - 12 h | High | Amino Acids[1] |
| (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF) | Room Temperature | 12 h | Not Specified | General Amines[4] |
| (Boc)₂O | None | Water-acetone | Room Temperature | Short | Excellent | Various Amines[1] |
| BOC-ON | Triethylamine (TEA) | Dioxane/Water | Room Temperature | 2 h | Excellent | Amino Acids[8] |
Experimental Protocols for Boc Protection
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in the chosen solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile).
-
Base Addition: Add the base (e.g., Triethylamine, Diisopropylethylamine, or Sodium Hydroxide) (1.2 - 2.0 equiv) to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv) to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography.
-
Suspension: Suspend the amine substrate (1.0 equiv) in a mixture of water and acetone (B3395972) in a round-bottom flask.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv) to the suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC. These reactions are often complete within a short period.
-
Work-up and Purification: Follow steps 5 and 6 from the general procedure above.
Boc Deprotection of Amines
The removal of the Boc group is efficiently achieved under acidic conditions.[3] Trifluoroacetic acid (TFA) is the most common reagent for this purpose due to its effectiveness and volatility, which simplifies product isolation.[9]
Mechanism of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine is a facile process that regenerates the free amine.[3] The mechanism proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as TFA.[9][10]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9][10][11]
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[9][10]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding salt.[9][10]
A potential issue during deprotection is the reaction of the intermediary t-butyl cation with nucleophilic residues in the substrate, such as tryptophan, tyrosine, and methionine.[12][13] To prevent these side reactions, scavengers like anisole, thioanisole, or dithiothreitol (B142953) (DTT) are often added to the reaction mixture to trap the electrophilic t-butyl cation.[13][14]
Reagents and Reaction Conditions for Boc Deprotection
Various acidic conditions can be employed for Boc deprotection, with the choice depending on the substrate's sensitivity and the desired reaction rate.
| Acid Reagent | Concentration in Solvent | Solvent | Temperature (°C) | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 25% | Dichloromethane (DCM) | Room Temperature | 2 hours | A common and generally effective condition.[9] |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temperature | 30 minutes | Faster deprotection; may be preferred for less sensitive substrates.[9] |
| Trifluoroacetic Acid (TFA) | 55% | Dichloromethane (DCM) | Room Temperature | 30 minutes | Shown to give higher purity peptides in some cases compared to 100% TFA.[9] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 30 minutes | An alternative to TFA.[11] |
| Oxalyl Chloride | 3 equivalents | Methanol | Room Temperature | 1 - 4 hours | A mild method for selective deprotection.[15][16] |
Experimental Protocols for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) in a round-bottom flask. The concentration can be in the range of 0.1 to 0.5 M.
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common ratio is a 25-50% solution of TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt and can be used directly or neutralized.
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.
-
Deprotection: Add a pre-prepared TFA cleavage cocktail (e.g., TFA/DCM, 1:1) to the resin.
-
Agitation: Agitate the mixture at room temperature for 30 minutes.
-
Filtration and Washing: Filter the resin and wash it with DCM to remove the cleaved Boc group and excess acid.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine with a solution of a hindered base, such as 10% DIPEA in DCM, to regenerate the free amine for the next coupling step.[17]
Orthogonality and Applications in Drug Development
A key advantage of the Boc group is its orthogonality to other common protecting groups.[12] For instance, it is stable under basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and under the conditions of catalytic hydrogenation used to cleave the Cbz (benzyloxycarbonyl) group.[12][18] This orthogonality is fundamental in complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be selectively removed at various stages of the synthesis.[13][17]
In drug development, the Boc protecting group is instrumental in the synthesis of small molecule drug candidates and complex peptides. Its reliable and well-understood chemistry allows for the efficient and predictable construction of intricate molecular architectures.
Conclusion
The Boc protecting group remains an indispensable tool in modern organic synthesis. Its robust nature, coupled with the mild and efficient conditions for its removal, provides a reliable strategy for the management of amine functionalities in the synthesis of complex molecules. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will empower researchers, scientists, and drug development professionals to effectively utilize Boc chemistry in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. peptide.com [peptide.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Protective Groups [organic-chemistry.org]
An In-depth Technical Guide to Bifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology and drug development, understanding the spatial arrangement and interaction of biomolecules is paramount. Bifunctional crosslinkers are versatile chemical reagents that serve as molecular rulers and staples, covalently connecting two or more molecules to provide structural and functional insights.[1][2] These reagents possess at least two reactive groups, enabling the formation of stable covalent bonds with specific functional groups on proteins, nucleic acids, and other biomolecules.[1][3] The applications of bifunctional crosslinkers are vast, ranging from elucidating protein-protein interactions and stabilizing protein complexes for structural analysis to the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3][4] This guide provides a comprehensive overview of the types of bifunctional crosslinkers, their reaction chemistries, and detailed protocols for their application.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be categorized based on several key features, including the identity of their reactive groups, cleavability of the spacer arm, and water solubility.
Based on Reactive Group Identity
-
Homobifunctional Crosslinkers: These reagents have two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group, such as amine-to-amine or sulfhydryl-to-sulfhydryl connections.[3][5][6] They are often employed for intramolecular crosslinking to study protein conformation or to create protein polymers.[3][5] However, their use can lead to self-conjugation and polymerization.[1]
-
Heterobifunctional Crosslinkers: Possessing two different reactive groups, these crosslinkers are ideal for joining molecules with distinct functional groups, for instance, linking an amine group on one protein to a sulfhydryl group on another.[3][5][6] This allows for more controlled, two-step conjugation procedures, minimizing undesirable side reactions.[1][6]
-
Photoreactive Crosslinkers: This subclass of heterobifunctional crosslinkers contains one reactive group that is activated upon exposure to UV light.[5][6][7] This feature allows for precise temporal control over the crosslinking reaction and enables the capture of transient interactions.[6] Aryl azides and diazirines are common photoreactive moieties.[6][7]
Based on Spacer Arm Cleavability
-
Non-cleavable Crosslinkers: These linkers form stable, permanent bonds between molecules.[8][9] They are advantageous when long-term stability is required, such as in creating robust bioconjugates for diagnostics or in vivo imaging.[8][10]
-
Cleavable Crosslinkers: These reagents contain a spacer arm with a bond that can be broken under specific conditions, such as changes in pH, the presence of reducing agents, or enzymatic activity.[8][9] This feature is particularly valuable in applications like affinity purification and mass spectrometry-based analysis of crosslinked proteins, as it allows for the separation of the interacting partners after their initial capture.[8] In the context of ADCs, cleavable linkers enable the targeted release of the cytotoxic payload within the tumor microenvironment.[9][10]
Common Chemistries of Bifunctional Crosslinkers
The specificity of a crosslinking reaction is determined by the reactive groups on the crosslinker and the target functional groups on the biomolecules.
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are one of the most common amine-reactive functional groups. They react with primary amines (–NH2), found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, to form stable amide bonds.[11][12][13] This reaction is most efficient at a slightly alkaline pH of 7.2 to 9.[11] While highly reactive towards primary amines, NHS esters have been reported to exhibit side reactions with serine, threonine, and tyrosine residues under certain conditions.[14]
Sulfhydryl-Reactive Chemistry: Maleimides
Maleimide (B117702) groups are highly specific for sulfhydryl groups (–SH) found in cysteine residues.[15][] The reaction, which forms a stable thioether bond, is most efficient at a pH range of 6.5 to 7.5.[15][17] At pH values above 7.5, the reactivity of maleimides towards primary amines increases.[18] This high specificity makes maleimide chemistry a popular choice for site-specific conjugation, particularly in the development of ADCs.[]
Carboxyl-Reactive Chemistry: Carbodiimides
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), are known as "zero-length" crosslinkers.[19] They facilitate the formation of an amide bond between a carboxyl group (–COOH) and a primary amine (–NH2) without becoming part of the final crosslink.[19][20][21] EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate, which then reacts with a primary amine.[19][22] This intermediate is unstable in aqueous solutions and can be stabilized by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[22]
Quantitative Data of Common Bifunctional Crosslinkers
The selection of an appropriate crosslinker often depends on its physical and chemical properties, such as spacer arm length, water solubility, and membrane permeability. The following tables summarize these properties for several commonly used crosslinkers.
| Homobifunctional Crosslinkers | Reactive Groups | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Cleavable? |
| DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No | Yes | No |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester | 11.4 | Yes | No | No |
| DSP (Dithiobis[succinimidyl propionate]) | NHS ester | 12.0 | No | Yes | Yes (Disulfide) |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester | 12.0 | Yes | No | Yes (Disulfide) |
| BMH (Bismaleimidohexane) | Maleimide | 16.1 | No | Yes | No |
| Heterobifunctional Crosslinkers | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Cleavable? |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester | Maleimide | 8.3 | No | Yes | No |
| Sulfo-SMCC | Sulfo-NHS ester | Maleimide | 8.3 | Yes | No | No |
| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | NHS ester | Maleimide | 7.3 | No | Yes | No |
| Sulfo-MBS | Sulfo-NHS ester | Maleimide | 7.3 | Yes | No | No |
| Zero-Length Crosslinker | Reactive Groups Targeted | Spacer Arm Length (Å) | Water Soluble? |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl and Amine | 0 | Yes |
Experimental Protocols
The following are generalized protocols for common crosslinking applications. It is crucial to optimize reaction conditions, such as crosslinker concentration and incubation time, for each specific experimental system.
General Protocol for Amine-to-Amine Crosslinking with DSS
-
Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH between 7 and 9.[13] If the protein solution contains Tris or other amine-containing buffers, it must be dialyzed against a suitable amine-free buffer.[23]
-
Crosslinker Preparation: Immediately before use, dissolve DSS in a dry organic solvent such as DMSO or DMF to a stock concentration of 25 mM.[13] DSS is moisture-sensitive and will hydrolyze in aqueous solutions.[13][24]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM.[13][24] The optimal molar excess of crosslinker to protein should be determined empirically, but a 10- to 50-fold molar excess is a common starting point.[13][24] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13][24]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[13][24] Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched.[13][24]
-
Downstream Analysis: The crosslinked sample can then be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[25][26] Unreacted crosslinker can be removed by dialysis or gel filtration.[13][27]
General Protocol for Sulfhydryl-to-Amine Crosslinking with Sulfo-SMCC
This is a two-step protocol to minimize self-conjugation.
Step 1: Reaction with Amine-Containing Protein
-
Protein Preparation: Prepare the amine-containing protein in an amine-free and sulfhydryl-free buffer at pH 7.2-8.0.
-
Crosslinker Addition: Add Sulfo-SMCC to the protein solution at a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column or dialysis against a suitable buffer.
Step 2: Reaction with Sulfhydryl-Containing Molecule
-
Molecule Preparation: Prepare the sulfhydryl-containing molecule in a buffer at pH 6.5-7.5.
-
Conjugation: Add the maleimide-activated protein from Step 1 to the sulfhydryl-containing molecule.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule containing a free sulfhydryl group, such as cysteine or β-mercaptoethanol.
-
Purification: Purify the final conjugate using methods such as size-exclusion chromatography or affinity chromatography.
General Protocol for Carboxyl-to-Amine Crosslinking with EDC and Sulfo-NHS
-
Buffer Preparation: Prepare the reaction buffer, typically 0.1 M MES, pH 4.7-6.0.[22] Avoid buffers containing amines or carboxylates.
-
Activation of Carboxyl Groups: Dissolve the carboxyl-containing protein in the reaction buffer. Add EDC to a final concentration of 2-4 mM and Sulfo-NHS to a final concentration of 5-10 mM.[19][22] Incubate for 15 minutes at room temperature to activate the carboxyl groups.[22]
-
Quenching of Excess EDC (Optional): Add β-mercaptoethanol to a final concentration of 20 mM to quench the excess EDC.[22] This step should be omitted if the proteins have critical disulfide bonds.[19] Alternatively, remove excess EDC and Sulfo-NHS using a desalting column.
-
Addition of Amine-Containing Molecule: Add the amine-containing molecule to the activated protein solution.
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.[22]
-
Purification: Purify the conjugate from byproducts and unreacted molecules using dialysis or chromatography.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: General workflow for amine-reactive crosslinking using DSS.
Caption: Two-step workflow for heterobifunctional crosslinking.
Caption: Simplified signaling pathway of an Antibody-Drug Conjugate (ADC).
References
- 1. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 2. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. purepeg.com [purepeg.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 13. store.sangon.com [store.sangon.com]
- 14. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. nbinno.com [nbinno.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 26. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Boc-PEG4-sulfonic acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1]
Polyethylene (B3416737) glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties. The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[2][3] Boc-PEG4-sulfonic acid is a PEG-based PROTAC linker characterized by a tert-butyloxycarbonyl (Boc) protected amine and a terminal sulfonic acid group, connected by a 4-unit polyethylene glycol spacer. The Boc protecting group provides a stable handle for orthogonal synthesis strategies, while the PEG spacer enhances solubility and provides spatial separation between the two ligands. The terminal sulfonic acid group offers a unique functional handle for conjugation, differing from the more common carboxylic acid. This document provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of PROTACs.
Physicochemical Properties and Handling
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H27NO9S |
| Molecular Weight | 389.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
| Storage | Store at 2-8°C in a cool, dry place, away from direct sunlight and moisture. Keep container tightly sealed. |
Note: Data is compiled from commercially available sources.[4]
Signaling Pathway and Mechanism of Action
PROTACs synthesized using this compound function by inducing the degradation of a target protein. The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a representative protocol, as specific conditions may vary depending on the POI and E3 ligase ligands. The key steps involve the deprotection of the Boc group, activation of the sulfonic acid, and subsequent coupling reactions.
Workflow for PROTAC Synthesis using this compound
Step 1: Boc Deprotection
This step removes the Boc protecting group to reveal the primary amine.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or a solution of 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt (H2N-PEG4-sulfonic acid) is often used directly in the next step without further purification.
Step 2: Sulfonic Acid Activation
To facilitate coupling with an amine-containing ligand, the sulfonic acid is typically converted to a more reactive species, such as a sulfonyl chloride.
-
Reagent: Use a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step should be performed under anhydrous conditions and an inert atmosphere.
-
Reaction: Add the chlorinating agent to the crude H2N-PEG4-sulfonic acid. The reaction conditions (temperature, time) will need to be optimized.
-
Work-up: After the reaction is complete, the excess chlorinating agent is removed under vacuum. The resulting H2N-PEG4-sulfonyl chloride is highly reactive and should be used immediately in the next step.
Step 3: First Coupling Reaction (Sulfonamide Bond Formation)
This step couples the activated linker to the first ligand, for example, an amine-containing POI ligand.
-
Dissolution: Dissolve the amine-containing POI ligand (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Addition: Slowly add a solution of the freshly prepared H2N-PEG4-sulfonyl chloride (1.1 eq) to the ligand solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Monitoring: Monitor the formation of the POI-linker intermediate by LC-MS.
-
Purification: Upon completion, the reaction is worked up (e.g., aqueous wash) and the crude product is purified by flash column chromatography.
Step 4: Second Coupling Reaction (Amide Bond Formation)
The remaining free amine on the POI-linker intermediate is coupled to a carboxylic acid-containing E3 ligase ligand.
-
Activation: In a separate flask, dissolve the E3 ligase ligand with a terminal carboxylic acid (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the purified POI-linker intermediate (1.1 eq) to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitoring: Monitor the formation of the final PROTAC by LC-MS.
-
Purification: Purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data and Performance Evaluation
Due to the novelty of this compound as a PROTAC linker, specific performance data in the public domain is limited. The following tables present hypothetical data for a PROTAC synthesized with this linker ("Compound S") to illustrate how its performance would be evaluated and compared.
Table 2: Hypothetical In Vitro Degradation Potency and Efficacy
| Compound | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound S | This compound | Target X | Cell Line A | 75 | 92 |
| Compound C | Boc-PEG4-carboxylic acid | Target X | Cell Line A | 120 | 85 |
| Inactive Control | This compound (mutated E3 ligand) | Target X | Cell Line A | >10,000 | <10 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 3: Hypothetical Pharmacokinetic Properties
| Compound | Linker | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Compound S | This compound | 150 | 5.2 |
| Compound C | Boc-PEG4-carboxylic acid | 80 | 4.5 |
The sulfonic acid moiety is expected to increase the hydrophilicity of the PROTAC, potentially leading to improved aqueous solubility compared to a carboxylic acid analogue. This could have implications for formulation and bioavailability.
Conclusion
This compound is a versatile linker for PROTAC synthesis, offering the benefits of a PEG spacer for improved physicochemical properties and a unique sulfonic acid functional group for conjugation. While the synthesis may require an additional activation step compared to carboxylic acid-based linkers, the resulting sulfonamide linkage is stable. The increased hydrophilicity imparted by the sulfonic acid group may be advantageous for certain PROTAC designs. The provided protocols offer a representative framework for researchers to begin exploring the use of this compound in the development of novel protein degraders. As with all PROTAC development, empirical optimization of the linker and its attachment points is crucial for achieving potent and selective degradation of the target protein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs | Crick [crick.ac.uk]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Boc-PEG4-Sulfonic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the Boc-PEG4-sulfonic acid linker in bioconjugation and drug development. This heterobifunctional linker is a valuable tool for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
The this compound linker is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group.[1][2] This architecture offers a strategic advantage in multi-step conjugation processes. The Boc group provides a stable, yet easily removable, protecting group for a primary amine, allowing for controlled, sequential reactions.[3][4] The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation and immunogenicity.[1][5][6] The terminal sulfonic acid, or its more commonly used carboxylic acid analog (Boc-PEG4-acid), provides a reactive handle for covalent attachment to primary amines, such as those on the surface of proteins like antibodies.[1]
Key Applications
The primary applications of the this compound linker and its analogs are in the construction of:
-
Antibody-Drug Conjugates (ADCs): In this application, the linker connects a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, delivering the payload directly to the tumor site, thereby increasing efficacy and reducing off-target toxicity.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The this compound linker serves as the bridge connecting the target protein ligand to the E3 ligase ligand.[2][5]
Physicochemical Properties and Storage
Boc-PEG4-acid derivatives are typically viscous oils or waxy solids at room temperature and are soluble in organic solvents like DMF, DMSO, and DCM.[1] Their PEGylated nature also provides some aqueous solubility.[1]
| Property | Value | Reference |
| Appearance | Viscous oil or waxy solid | [1] |
| Solubility | Soluble in DCM, DMF, DMSO; moderate aqueous solubility | [1] |
| Storage Condition | Store at -20°C under an inert atmosphere to prevent degradation. | [1] |
Experimental Protocols
The following are detailed protocols for the use of Boc-PEG4-acid (a close analog and often used interchangeably in literature with the sulfonic acid variant for amine conjugation) in the synthesis of an Antibody-Drug Conjugate. The principles can be adapted for PROTAC synthesis.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a two-stage process for conjugating a small molecule drug to an antibody.
Stage 1: Antibody Modification with Boc-PEG4-Acid Linker
This stage involves the activation of the linker's carboxylic acid and its conjugation to the antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Boc-NH-PEG4-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 50 mM MES, pH 6.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.
-
Activation of Boc-PEG4-Acid:
-
Dissolve Boc-NH-PEG4-COOH in anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[1]
-
Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS-activated ester.[1]
-
-
Conjugation to Antibody:
-
Add the activated Boc-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody will influence the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching (Optional): Add the Quenching Solution to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Purification: Purify the Boc-PEG4-functionalized antibody using SEC or dialysis to remove excess reagents.
Table 1: Recommended Reaction Conditions for Antibody Modification
| Parameter | Recommended Value | Notes |
| Linker:EDC:NHS Molar Ratio | 1:1.5:1.2 | A common starting point for activation.[1] |
| Activation Time | 15-30 minutes | At room temperature. |
| Conjugation pH | 7.2 - 8.5 | Optimal for primary amine reactivity. |
| Molar Excess of Linker over Antibody | 5 to 20-fold | Requires empirical optimization to achieve desired DAR. |
| Conjugation Time | 1-2 hours (RT) or 4°C (overnight) | Longer incubation at lower temperatures can improve yields.[1] |
Stage 2: Boc Deprotection and Drug Conjugation
This stage involves removing the Boc protecting group and conjugating the payload.
Materials:
-
Purified Boc-PEG4-functionalized antibody
-
Deprotection Solution (e.g., 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM))
-
Small molecule drug with a reactive group (e.g., an activated carboxylic acid)
-
Neutralization buffer (e.g., PBS, pH 8.0)
Procedure:
-
Boc Deprotection:
-
Treat the purified and lyophilized Boc-PEG4-antibody conjugate with the deprotection solution.[1] The reaction is typically fast and occurs at room temperature.[4]
-
The reaction time should be monitored and optimized for the specific substrate.
-
Remove the deprotection reagent, which can be achieved by evaporation under a stream of nitrogen, followed by purification.[1]
-
-
Drug Conjugation:
-
Activate the carboxylic acid group on the small molecule drug using EDC/NHS chemistry, similar to the linker activation step.
-
Add the activated drug to the deprotected antibody-PEG4-amine conjugate in a suitable reaction buffer.
-
Allow the reaction to proceed to form the final ADC.
-
-
Final Purification and Characterization:
Table 2: Boc Deprotection Conditions
| Reagent | Solvent | Concentration | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% | 5-60 min | A common and efficient method.[1][7][8] |
| Hydrochloric Acid (HCl) | Dioxane | ~4 M | Varies | A stronger acidic condition.[8] |
Protocol 2: Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity.[9]
Table 3: Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentration of each component. | Simple and rapid. | Requires that the drug has a distinct absorbance from the antibody; less accurate for heterogeneous mixtures. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drug molecules, as each drug adds hydrophobicity. | Provides information on the distribution of DAR values. | Requires method development and optimization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact or reduced ADC to determine the number of conjugated drug molecules. | Provides accurate mass measurements and information on the distribution of DAR values.[10] | Requires specialized equipment and expertise. |
| Size Exclusion Chromatography (SEC) | Used to quantify the amount of aggregation in the final product. | Essential for assessing the stability and quality of the ADC. | Does not directly measure DAR. |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Logical Workflow for PROTAC-Mediated Protein Degradation
Caption: Logical workflow of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Boc-PEG4-Sulfonic Acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1][]
This document provides detailed application notes and protocols for the use of Boc-PEG4-sulfonic acid, a heterobifunctional linker, in the synthesis of ADCs. This linker features a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity and reduce aggregation, a terminal sulfonic acid group to further increase water solubility, and a Boc-protected amine for subsequent conjugation steps.[][3][4] The carboxylic acid end of the linker is used for initial conjugation to the antibody, typically through amide bond formation with lysine (B10760008) residues.[3]
Key Features of this compound Linker
-
Enhanced Hydrophilicity: The PEG4 spacer and the sulfonic acid group significantly increase the water solubility of the linker-payload complex and the final ADC.[][4][5] This can be particularly advantageous when working with hydrophobic payloads, helping to prevent aggregation and improve the pharmacokinetic profile of the ADC.[6][7]
-
Biocompatibility: Polyethylene glycol (PEG) is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC.[]
-
Controlled Conjugation: The Boc-protected amine allows for a stepwise conjugation strategy. The carboxylic acid is first reacted with the antibody, and after purification, the Boc group is removed to reveal an amine for conjugation to a payload.[1][3]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Antibody
This protocol describes the activation of the carboxylic acid group of the this compound linker to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by its conjugation to the lysine residues of a monoclonal antibody.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Activation of this compound:
-
Conjugation to the Antibody:
-
Add the freshly prepared activated this compound-NHS ester solution to the antibody solution. The molar excess of the linker over the antibody will influence the drug-to-antibody ratio (DAR) and should be optimized for the specific antibody and desired level of conjugation.[3] A starting point is often a 5 to 20-fold molar excess.[8]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[8] Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Antibody-Linker Conjugate:
Protocol 2: Boc Deprotection and Payload Conjugation
This protocol outlines the removal of the Boc protecting group and the subsequent conjugation of an activated payload to the newly exposed amine on the linker.
Materials:
-
Purified antibody-linker conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Activated payload (e.g., payload with an NHS ester)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Boc Deprotection:
-
Treat the purified and lyophilized antibody-linker conjugate with a solution of 20-50% TFA in DCM to remove the Boc protecting group.[1][3]
-
The reaction time will vary depending on the substrate and should be monitored (typically 30 minutes to 2 hours).[8]
-
Remove the deprotection reagent, often by evaporation under a stream of nitrogen, followed by purification of the deprotected antibody-linker conjugate.[3]
-
-
Payload Conjugation:
-
Activate the carboxylic acid group on the payload molecule using EDC and NHS, similar to the linker activation in Protocol 1, if it is not already in an activated form.[3]
-
Add the activated payload to the deprotected antibody-linker conjugate in a suitable reaction buffer.
-
Allow the reaction to proceed to form the final ADC.
-
-
Final Purification:
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
The average number of payload molecules conjugated to each antibody is a critical quality attribute.[10][11]
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for DAR determination.[10][11]
-
Procedure:
-
The purified ADC may be analyzed intact or after deglycosylation to simplify the mass spectrum.[11]
-
The sample is injected into an LC-MS system, and the mass of the different ADC species (with varying numbers of conjugated payloads) is determined.[11]
-
The average DAR is calculated based on the relative abundance of each species.[11]
-
2. Purity and Aggregation Analysis:
-
Method: Size Exclusion Chromatography (SEC) is the most common method to assess the purity and extent of aggregation of the ADC.[5]
-
Procedure:
-
The ADC sample is injected into an SEC-HPLC system.
-
The chromatogram is analyzed to determine the percentage of monomeric ADC versus aggregates or fragments.[12]
-
3. In Vitro Cytotoxicity Assay:
This assay determines the potency of the ADC in killing target cancer cells.
-
Method: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[13][14]
-
Procedure:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to attach overnight.[14][15]
-
Treat the cells with serial dilutions of the ADC and incubate for a period of 48 to 144 hours.[15]
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[13]
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.[15]
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[13]
-
Quantitative Data Summary
The following tables provide representative data on how a hydrophilic linker like this compound can influence the properties of an ADC. The data is illustrative and based on findings for similar hydrophilic and PEGylated linkers.[6][7][16]
Table 1: Influence of Linker Hydrophilicity on ADC Properties
| Property | Hydrophobic Linker (e.g., SMCC) | Hydrophilic Linker (e.g., PEG-based) |
| Solubility | Prone to aggregation, especially at high DARs | Reduced aggregation, allows for higher DARs[4][7] |
| In Vivo Half-Life | Shorter | Longer |
| Off-target Toxicity | Higher potential due to non-specific uptake | Lower potential due to reduced non-specific binding[6] |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | ADC with Hydrophilic Linker (IC50, nM) | Unconjugated Payload (IC50, nM) |
| Antigen-Positive | 0.5 - 10 | 0.01 - 1 |
| Antigen-Negative | > 1000 | 0.01 - 1 |
Note: The ADC is expected to be highly potent against antigen-positive cells and significantly less potent against antigen-negative cells, demonstrating its target specificity.[14]
Visualizations
Experimental Workflow
Caption: General workflow for ADC synthesis and characterization.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Boc-PEG4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG4-sulfonic acid is a heterobifunctional linker that is increasingly utilized in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker possesses a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group. The PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting bioconjugate.[3] The Boc protecting group provides an orthogonal handle for sequential conjugation, as it can be selectively removed under acidic conditions to reveal a primary amine for further modification.[3][4]
The terminal sulfonic acid group offers an alternative to the more common carboxylic acid functionality for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies. Sulfonic acids are significantly stronger acids than carboxylic acids, which influences their reactivity.[2][5] Conjugation with sulfonic acids typically proceeds via activation to a more reactive species, such as a sulfonyl chloride, which then readily reacts with nucleophilic amine groups to form a stable sulfonamide bond.
These application notes provide detailed protocols for the use of this compound in bioconjugation, including the activation of the sulfonic acid, conjugation to a model protein, and subsequent deprotection of the Boc group.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₇NO₉S | [6] |
| Molecular Weight | 389.42 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥95% | [6] |
| Solubility | Soluble in water and DMSO | [6] |
| Storage Conditions | Store at 2-8°C in a cool, dry place away from direct sunlight. | [6] |
Note: For long-term storage, it is recommended to keep the reagent at -20°C under an inert atmosphere to prevent degradation.[7]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a two-stage bioconjugation process. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Activation of this compound to Boc-PEG4-sulfonyl chloride
This protocol describes the conversion of the sulfonic acid to the more reactive sulfonyl chloride. This step should be performed in an anhydrous environment due to the moisture sensitivity of the reagents and product.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the solution. Alternatively, add oxalyl chloride (2-3 equivalents) followed by a catalytic amount of anhydrous DMF.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with an amine and analyzing by LC-MS.
-
Once the reaction is complete, remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting Boc-PEG4-sulfonyl chloride is often used immediately in the next step.
Note: Sulfonyl chlorides are moisture-sensitive and should be handled with care in an anhydrous environment.
Protocol 2: Conjugation of Boc-PEG4-sulfonyl chloride to a Protein
This protocol details the conjugation of the activated linker to primary amines (e.g., lysine residues) on a model protein, such as an antibody.
Materials:
-
Boc-PEG4-sulfonyl chloride (freshly prepared from Protocol 1)
-
Protein (e.g., antibody) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a suitable pH (typically 8.0-9.0)
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., 1 M Tris buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Prepare the protein solution in a suitable conjugation buffer at a concentration of 2-10 mg/mL. The pH should be adjusted to 8.0-9.0 to ensure the deprotonation of lysine amino groups.
-
Dissolve the freshly prepared Boc-PEG4-sulfonyl chloride in a minimal amount of anhydrous DMSO or DMF.
-
Add the desired molar excess of the Boc-PEG4-sulfonyl chloride solution to the protein solution with gentle stirring. The optimal molar ratio of linker to protein should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).
-
Allow the reaction to proceed at room temperature or 4°C for 1-4 hours.
-
Quench the reaction by adding a quenching reagent to consume any unreacted sulfonyl chloride.
-
Purify the Boc-PEG4-protein conjugate using SEC or dialysis to remove excess reagents and byproducts.
Protocol 3: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine on the PEG linker for subsequent conjugation steps.
Materials:
-
Boc-PEG4-protein conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM) or a compatible organic co-solvent
-
Neutralization buffer (e.g., saturated sodium bicarbonate solution)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Lyophilize or buffer exchange the purified Boc-PEG4-protein conjugate into an appropriate solvent system. For complete removal of water, lyophilization is recommended.
-
Dissolve the conjugate in a solution of TFA in DCM (e.g., 20-50% TFA). The choice of solvent and TFA concentration may need to be optimized based on the stability of the protein.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS analysis of a small aliquot.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Neutralize the deprotected conjugate by dissolving it in a suitable buffer and adjusting the pH, or by washing with a neutralization buffer if an organic extraction is feasible.
-
Purify the final deprotected protein-PEG4-amine conjugate using SEC or dialysis.
Quantitative Data Summary
The following tables provide representative data for the conjugation and deprotection steps. These values are illustrative and will require optimization for specific applications.
Table 1: Representative Reaction Conditions for Protein Conjugation
| Parameter | Condition | Notes |
| Protein Concentration | 5 mg/mL | Higher concentrations can improve reaction kinetics but may lead to aggregation. |
| Conjugation Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5 | Amine-free buffers are essential. Higher pH increases the nucleophilicity of lysine amines but also the rate of hydrolysis of the sulfonyl chloride. |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | This ratio should be optimized to achieve the desired Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR). |
| Reaction Temperature | 4°C | Lower temperatures can help to minimize protein degradation and non-specific reactions. |
| Reaction Time | 2 hours | Reaction progress should be monitored to determine the optimal time. |
Table 2: Representative Boc Deprotection Conditions
| Parameter | Condition | Notes |
| Reagent | 50% TFA in DCM | The concentration of TFA and the choice of solvent should be optimized to ensure complete deprotection without denaturing the protein. |
| Reaction Temperature | Room Temperature | The reaction is typically rapid at room temperature. |
| Reaction Time | 30 minutes | Monitoring by LC-MS is recommended to confirm complete deprotection. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows and the logical relationships in the application of this compound in the synthesis of an Antibody-Drug Conjugate (ADC) and a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brainly.in [brainly.in]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Boc-PEG4-Linker Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide to the conjugation of Boc-PEG4 linkers to primary amines, a critical technique in bioconjugation for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
A key consideration in this process is the nature of the reactive group on the PEG linker. While the query specifies "Boc-PEG4-sulfonic acid," it is crucial to understand the chemical reactivity of sulfonic acids versus carboxylic acids in the context of forming stable linkages with primary amines under biocompatible conditions.
-
Boc-PEG4-carboxylic acid is the standard reagent used for conjugation to primary amines. The carboxylic acid is readily activated to form an amine-reactive intermediate, which then efficiently couples with primary amines to form a stable amide bond. This is the most common and well-documented method.
-
This compound , by contrast, is generally not reactive with primary amines under standard bioconjugation conditions. The formation of a sulfonamide bond from a sulfonic acid and a primary amine requires harsh chemical conditions (e.g., conversion to a sulfonyl chloride) that are typically incompatible with sensitive biological molecules. PEG-sulfonic acid linkers are primarily used to enhance the aqueous solubility of a molecule.
Given the common goals of PEGylation in bioconjugation, this guide will focus on the established and reliable protocols for the reaction of Boc-PEG4-carboxylic acid with primary amines.
Part 1: Principle of the Reaction
The conjugation of Boc-PEG4-carboxylic acid to a primary amine (e.g., on a protein, peptide, or small molecule) is a two-step process facilitated by carbodiimide (B86325) chemistry.[1]
-
Activation of the Carboxylic Acid: The terminal carboxylic acid on the Boc-PEG4 linker is activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: To improve reaction efficiency and stability in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. This reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
This two-step approach provides better control over the conjugation reaction and minimizes side reactions.[2]
Reaction Workflow Diagram
Caption: General workflow for Boc-PEG4-COOH conjugation to primary amines.
Part 2: Experimental Protocols
This section provides a general protocol for the conjugation of a Boc-PEG4-carboxylic acid linker to an amine-containing molecule, such as a protein.
Materials and Equipment
-
Boc-PEG4-carboxylic acid
-
Amine-containing molecule (e.g., antibody, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: MES Buffer (50 mM, pH 4.7-6.0)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5. Ensure the buffer is free of primary amines (e.g., Tris).[3]
-
Quenching Buffer: Tris or Glycine buffer (1 M, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Analytical instruments (e.g., HPLC, LC-MS)
Protocol 1: Two-Step Conjugation to a Protein
This protocol is optimized to minimize protein-protein cross-linking.
Step 1: Activation of Boc-PEG4-carboxylic acid
-
Dissolve Boc-PEG4-carboxylic acid in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL to create a stock solution.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add the EDC and NHS solution to the Boc-PEG4-acid solution. A common starting molar ratio is 1:1.5:1.2 (Boc-PEG4-acid : EDC : NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated ester.
Step 2: Conjugation to the Primary Amine
-
Prepare the amine-containing protein in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Immediately add the freshly prepared activated Boc-PEG4-NHS ester solution to the protein solution. The molar excess of the linker over the protein will determine the degree of labeling and should be optimized for the specific application. A 5 to 20-fold molar excess is a common starting point.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
Purify the conjugate to remove excess linker and byproducts using an appropriate method such as size-exclusion chromatography (for proteins) or dialysis.
Step 4: Boc Group Deprotection (if required)
-
To expose the terminal amine on the PEG linker for subsequent conjugation steps, the Boc protecting group must be removed.
-
Treat the purified conjugate with a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
The reaction time will vary and should be monitored (e.g., by LC-MS).
-
Remove the deprotection reagent by evaporation or precipitation of the conjugate.
Quantitative Data Summary
The following table provides recommended starting parameters for the conjugation reaction. Optimization is often necessary for each specific application.
| Parameter | Recommended Value | Notes |
| Activation Step | ||
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.5 : 1.2 | A common starting point for efficient activation. |
| Activation pH | 4.7 - 6.0 | Optimal for EDC/NHS chemistry. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Step | ||
| Coupling pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[3] |
| Molar Excess of Linker | 5 to 20-fold over amine | Requires empirical optimization for desired labeling ratio.[3] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve yield. |
| Deprotection Step | ||
| Deprotection Reagent | 20-50% TFA in DCM | A standard condition for Boc removal. |
| Deprotection Time | 30 minutes - 2 hours | Monitor reaction completion by LC-MS or TLC.[3] |
Part 3: Application in PROTAC Development
Boc-PEG4-acid linkers are widely used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The PEG linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.
PROTAC Synthesis Workflow
Caption: Synthetic workflow for a PROTAC using a Boc-PEG4 linker.
PROTAC Mechanism of Action
Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
Application Notes and Protocols for EDC/NHS Coupling with Boc-PEG4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and bioconjugation.[1][2][3] This process can enhance the therapeutic properties of proteins, peptides, and small molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2][3][4] The use of heterobifunctional PEG linkers, such as those containing a Boc-protected amine and a terminal carboxylic acid, offers precise control over the conjugation process, enabling the construction of complex biomolecular architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5]
This document provides detailed application notes and protocols for the use of Boc-PEG4-carboxylic acid in bioconjugation reactions mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). It is important to note that while the user specified "Boc-PEG4-sulfonic acid," the standard EDC/NHS chemistry targets carboxyl groups. It is presumed the intended reagent is a carboxylic acid derivative, as sulfonic acids do not typically react via this pathway.
Principle of the Reaction
The EDC/NHS coupling reaction is a highly efficient, two-step method for forming a stable amide bond between a carboxyl group and a primary amine under mild, aqueous conditions.[6]
-
Activation of the Carboxylic Acid: EDC activates the terminal carboxylic acid of Boc-PEG4-acid, forming a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][7]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[6][7][8] This NHS ester has a longer half-life, allowing for a subsequent and more efficient reaction with a primary amine-containing molecule.[6]
-
Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule (e.g., a lysine (B10760008) residue on a protein) to form a stable amide bond, with NHS being released as a byproduct. This step is most efficient at a physiological pH (7.2-8.0).[9]
Core Requirements: Data Presentation
Quantitative data for conjugation reactions are crucial for optimization and reproducibility. The following tables outline key parameters and typical ranges that should be systematically investigated to achieve optimal coupling efficiency.
Table 1: Reagent Molar Ratios for Reaction Optimization
| Reagent | Molar Ratio (relative to Amine-Molecule) | Purpose |
| Boc-PEG4-acid | 1 - 20 fold excess | To drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[6] |
| EDC | 1.5 - 5 fold excess (relative to Boc-PEG4-acid) | To ensure efficient activation of the carboxylic acid. |
| NHS/Sulfo-NHS | 1.5 - 5 fold excess (relative to Boc-PEG4-acid) | To stabilize the activated intermediate and improve coupling efficiency. |
Table 2: Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Activation Step | ||
| pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of carboxylic acids.[9] |
| Buffer | MES, Acetate | Must be free of primary amines and carboxylates.[7] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the activation reaction. |
| Time | 15 - 30 minutes | Adequate time for the formation of the NHS ester.[9] |
| Conjugation Step | ||
| pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines.[9] |
| Buffer | PBS, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris).[10] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to maintain the stability of sensitive biomolecules. |
| Time | 2 hours to overnight | Reaction time can be adjusted to optimize conjugation efficiency while preserving biomolecule activity.[11] |
Experimental Protocols
Materials and Reagents
-
Boc-PEG4-acid
-
Amine-containing molecule (e.g., protein, peptide, antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 50 mM HEPES buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Purification: Desalting column (e.g., Sephadex G-25), dialysis cassettes, or appropriate chromatography system (e.g., SEC, IEX).[][13]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving Boc-PEG4-acid if necessary.
Protocol 1: Two-Step Aqueous Conjugation
This protocol is recommended for conjugating Boc-PEG4-acid to proteins or other biomolecules in an aqueous environment. The two-step process minimizes the risk of protein-protein crosslinking.[11]
Step 1: Activation of Boc-PEG4-acid
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[6][8]
-
Dissolve Boc-PEG4-acid in Activation Buffer to the desired concentration. If solubility is an issue, a stock solution can be prepared in DMSO or DMF and added to the buffer (ensure the final concentration of the organic solvent is low enough not to affect the biomolecule's stability).
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[11]
-
Add EDC and NHS/Sulfo-NHS to the Boc-PEG4-acid solution. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Optional but recommended: To remove excess EDC and byproducts, the activated Boc-PEG4-acid can be purified using a desalting column equilibrated with Coupling Buffer.
-
Immediately add the activated Boc-PEG4-acid solution to the amine-containing molecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. This will block any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
Purify the resulting conjugate to remove unreacted PEG linker, quenching reagent, and byproducts. Common purification methods include:
-
Size Exclusion Chromatography (SEC): Efficient for removing small molecule impurities from larger biomolecules.[]
-
Ion Exchange Chromatography (IEX): Can separate PEGylated species based on changes in surface charge.[][13]
-
Dialysis/Ultrafiltration: Useful for buffer exchange and removing small molecule impurities.[14]
-
Visualization of Pathways and Workflows
EDC/NHS Coupling Mechanism
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Experimental Workflow for Bioconjugation
Caption: General workflow for Boc-PEG4-acid conjugation.
Logical Relationship in PROTAC Synthesis
Caption: PROTAC synthesis using a Boc-PEG4-acid linker.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. betalifesci.com [betalifesci.com]
- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc Deprotection of PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in the synthesis of complex biomolecules, including PEGylated linkers for antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced therapeutics.[1][2] Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation steps.[1][3] This document provides detailed protocols for the deprotection of Boc-protected PEG linkers, a critical step in many bioconjugation workflows.
Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group at the other, are essential for the controlled, stepwise assembly of intricate molecular architectures, thereby preventing undesirable side reactions.[1] The efficiency of the Boc deprotection step is paramount to the overall yield and purity of the final conjugate.[1]
Data Presentation: Comparative Analysis of Acidic Conditions for Boc Deprotection
The choice of acidic reagent and reaction conditions can significantly impact the efficiency and outcome of the Boc deprotection. The following table summarizes common conditions and their effects on product purity, as determined by HPLC analysis.
| Reagent | Concentration | Solvent | Time (min) | Temperature | Product Purity (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 5 | Room Temp | 78 | [1] |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 60 | Room Temp | >95 | [1] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane (B91453) | 5 | Room Temp | ~80 | [1] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 60 | Room Temp | >95 | [1] |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 30-120 | 0°C to Room Temp | High | [4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines the standard procedure for removing the Boc protecting group using a solution of TFA in DCM.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger for acid-sensitive residues)[1]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[4]
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).[1][4]
-
If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[1][4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1] Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.[4]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1] For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol provides an alternative method using hydrochloric acid in dioxane, which can be advantageous in certain synthetic schemes.[5][6]
Materials:
-
Boc-protected PEG linker
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.[7]
-
To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5 equivalents).[7]
-
Stir the reaction at room temperature for 1-2 hours, or until completion as monitored by TLC or LC-MS.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[7]
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected product.[7]
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[7]
Protocol 3: Monitoring the Deprotection Reaction
Careful monitoring of the reaction is crucial to ensure complete deprotection and avoid potential side reactions.
A. Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring.[4][9] The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[4]
B. High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting material, product, and any byproducts.[9]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[4][9]
Visualizations
Boc Deprotection Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-PEG4-Sulfonic Acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG4-sulfonic acid is a heterobifunctional linker increasingly utilized in the field of targeted drug delivery. This linker is comprised of three key components: a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group. This unique combination of features makes it a valuable tool for the synthesis of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The Boc-protected amine allows for orthogonal conjugation strategies, where the Boc group can be removed under acidic conditions to reveal a primary amine for subsequent coupling reactions. The PEG4 spacer enhances the hydrophilicity of the resulting conjugate, which can lead to improved solubility, reduced aggregation, and favorable pharmacokinetic profiles.[1] The terminal sulfonic acid group provides a handle for conjugation to a payload molecule and, due to its strong acidic nature, further contributes to the overall hydrophilicity of the linker, a crucial factor in the development of ADCs with optimal efficacy and safety.[2][3][4] The incorporation of hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody (a higher drug-to-antibody ratio, or DAR) without leading to aggregation or loss of antibody affinity.[5]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted drug delivery systems.
Key Advantages of this compound in Targeted Drug Delivery
The incorporation of a hydrophilic linker such as this compound can significantly enhance the performance of a targeted drug conjugate.
-
Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate. This aggregation can compromise efficacy and induce an immunogenic response. The hydrophilic PEG4 chain and the highly polar sulfonic acid group create a hydration shell around the ADC, improving its solubility and preventing aggregation.[1][4]
-
Improved Pharmacokinetics: The hydrophilic nature of the linker can shield the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation in the tumor.[1] Studies have demonstrated that ADCs with increased hydrophilicity exhibit slower plasma clearance and longer plasma exposure.[1]
-
Potential for Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, hydrophilic linkers can enable the conjugation of a higher number of drug molecules to the antibody without negatively impacting its physical properties.[6] This can lead to the delivery of a higher concentration of the cytotoxic drug to the target cells.
-
Overcoming Multidrug Resistance: Some cancer cells develop resistance to chemotherapy by upregulating efflux pumps like P-glycoprotein (Pgp), which expel hydrophobic drugs. It has been shown that ADCs with hydrophilic linkers can generate hydrophilic metabolites that are poor substrates for Pgp, thus circumventing this resistance mechanism.[7]
Applications in Targeted Drug Delivery
This compound is a versatile linker suitable for various targeted drug delivery platforms.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker plays a critical role in the stability and efficacy of an ADC. This compound can be used to connect the antibody to the cytotoxic drug, leveraging its hydrophilicity to improve the overall properties of the ADC. The general workflow involves conjugating the Boc-protected end of the linker to the antibody, followed by deprotection and conjugation of the payload to the sulfonic acid end.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] The linker in a PROTAC is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound can be employed as a component of the PROTAC linker to modulate the solubility and cell permeability of the molecule, thereby enhancing its degradation efficiency.[2][8][10]
Quantitative Data Summary
While specific quantitative data for ADCs constructed with this compound is not extensively available in the public domain, the following tables summarize representative data for ADCs utilizing hydrophilic and sulfonate-containing linkers, demonstrating their improved characteristics compared to conjugates with more hydrophobic linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Target Cell Line | IC50 (pM) | Reference |
| Sulfatase-cleavable Arylsulfate Linker | HER2-positive | 61 | [11] |
| Sulfatase-cleavable Arylsulfate Linker | HER2-positive | 111 | [11] |
| Val-Ala Dipeptide Linker | HER2-positive | 92 | [11] |
| Non-cleavable Linker | HER2-positive | 609 | [11] |
Table 2: In Vivo Plasma Stability of ADCs with Different Linkers
| Linker Type | Plasma Stability in Human Plasma (t1/2) | Reference |
| Novel Silyl Ether-based Acid-cleavable Linker | > 7 days | [11] |
| Traditional Hydrazine Linker | 2 days | [11] |
| Traditional Carbonate Linker | 36 hours | [11] |
| Sulfatase-cleavable Linker | > 7 days | [11] |
| Val-Ala and Val-Cit Dipeptide Linkers | Hydrolyzed within 1 hour | [11] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of an antibody-drug conjugate. These protocols are intended as a starting point and will likely require optimization for specific antibodies, payloads, and applications.
Protocol 1: Conjugation of Boc-PEG4-Amine (after deprotection) to an Antibody
This protocol is adapted from a general procedure for conjugating amine-containing linkers to the lysine (B10760008) residues of an antibody.[12]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Amine-reactive crosslinker (e.g., a bis-NHS ester)
-
Quenching reagent (e.g., Tris or glycine)
-
Size-exclusion chromatography (SEC) column or dialysis cassettes for purification
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Evaporate the solvent and TFA under a stream of nitrogen. The resulting amine-PEG4-sulfonic acid is often used in the next step without further purification.
-
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 2-10 mg/mL.
-
-
Activation of the Linker (if necessary for the chosen crosslinker):
-
This step will depend on the chosen bifunctional crosslinker to connect the linker's amine to the antibody's amine. A common approach is to use a homo-bifunctional NHS ester.
-
-
Conjugation Reaction:
-
Add the deprotected amine-PEG4-sulfonic acid (or its activated form) to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. A starting point is often a 5-20 fold molar excess of the linker.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Purify the antibody-linker conjugate using SEC or dialysis to remove excess linker and quenching reagent.
-
Protocol 2: Conjugation of a Payload to the Sulfonic Acid Group of the Antibody-Linker Conjugate
This protocol outlines the activation of the sulfonic acid group to a more reactive intermediate, a sulfonyl chloride, followed by reaction with an amine-containing payload. This is a common method for forming stable sulfonamide bonds.[13][14]
Materials:
-
Antibody-linker conjugate with a terminal sulfonic acid group
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Amine-containing payload molecule
-
Tertiary amine base (e.g., triethylamine (B128534) or DIPEA)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Activation of the Sulfonic Acid Group:
-
Caution: This step should be performed under anhydrous conditions and in a fume hood, as thionyl chloride is corrosive and reacts violently with water.
-
Lyophilize the antibody-linker conjugate to remove all water.
-
Resuspend the dried conjugate in an anhydrous aprotic solvent like DMF.
-
Cool the solution to 0°C.
-
Slowly add a molar excess of thionyl chloride. The exact stoichiometry will need to be optimized.
-
Allow the reaction to proceed at 0°C to room temperature for 1-4 hours, monitoring the formation of the sulfonyl chloride intermediate if an appropriate analytical method is available.
-
Remove the excess thionyl chloride and solvent under vacuum.
-
-
Conjugation to the Amine-Containing Payload:
-
Dissolve the activated antibody-linker-sulfonyl chloride in fresh anhydrous DMF.
-
In a separate vial, dissolve the amine-containing payload and a tertiary amine base (e.g., 2-3 equivalents of triethylamine) in anhydrous DMF.
-
Add the payload solution to the antibody-linker-sulfonyl chloride solution.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or other suitable analytical techniques.
-
-
Purification of the Final ADC:
-
Once the reaction is complete, purify the ADC using SEC to remove unreacted payload and other small molecules. Hydrophobic Interaction Chromatography (HIC) can also be used to separate ADCs with different DARs.
-
Protocol 3: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax of the drug).[15]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the DAR.
2. Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC can be used to detect and quantify high molecular weight aggregates in the ADC preparation.
3. In Vitro Plasma Stability Assay:
-
Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 144 hours).[1][16]
-
At each time point, analyze the samples by an affinity capture LC-MS method to measure the amount of intact ADC and any released payload.[3]
4. In Vitro Cytotoxicity Assay:
-
Treat target and non-target cancer cell lines with serial dilutions of the ADC.
-
After a defined incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).
-
Calculate the IC50 value for each cell line.
Visualizations
Signaling Pathway for ADC-Mediated Cell Killing
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Synthesis
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Logical Relationship of Hydrophilic Linker Properties
Caption: Benefits of hydrophilic linkers in targeted drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient and controlled assembly of amino acids into complex peptide chains. The choice of solid support and linker is critical to the success of SPPS. This document focuses on the application of tert-butyloxycarbonyl (Boc)-protected polyethylene (B3416737) glycol (PEG) linkers in SPPS.
PEG linkers offer several advantages in peptide synthesis. Their hydrophilic nature can improve the solvation of the growing peptide chain, potentially reducing aggregation and increasing coupling efficiency, especially for hydrophobic or long peptide sequences.[1] Furthermore, peptides synthesized with PEG linkers often exhibit enhanced solubility, improved pharmacokinetic properties, and reduced immunogenicity, which are highly desirable characteristics for therapeutic peptides.[1]
The Boc protection strategy, while requiring the use of a strong acid like trifluoroacetic acid (TFA) for deprotection, is a robust and well-established method. When combined with the benefits of PEG linkers, Boc-SPPS on PEGylated resins presents a powerful approach for the synthesis of a wide range of peptides, from simple sequences to more challenging targets.
This application note provides detailed protocols for manual Boc-SPPS using PEG linkers, guidelines for peptide cleavage and purification, and a summary of relevant quantitative data to aid researchers in optimizing their peptide synthesis workflows.
Data Presentation
The following tables summarize key quantitative parameters associated with SPPS using Boc-PEG linkers. These values are representative and may vary depending on the specific resin, peptide sequence, and reaction conditions.
Table 1: Typical Resin Loading Capacities
| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | Reference |
| Polystyrene-PEG (PS-PEG) | Boc-Amino-PEG | 0.5 - 1.0 | [2] |
| TentaGel | Boc-Amino-PEG | ~1 | [3] |
| ChemMatrix | Boc-Amino-PEG | ~1 | [3] |
Table 2: Representative Coupling Efficiency and Peptide Yield
| Parameter | Typical Value | Notes | Reference |
| Coupling Efficiency per Step | >99% | Monitored by qualitative tests like the Kaiser test. Lower efficiency can significantly impact the overall yield of long peptides. | [4] |
| Overall Crude Peptide Yield | 20% - 70% | Highly dependent on peptide length, sequence complexity, and optimization of synthesis parameters. | [4][5] |
| Purity of Crude Peptide | 50% - 90% | Varies based on the success of the synthesis and the presence of deletion or truncated sequences. | [6] |
Experimental Protocols
Materials and Reagents
-
Boc-protected amino acids
-
Boc-amino-PEG resin (e.g., Boc-NH-PEG-PS resin)
-
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP)
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIPEA) in DCM
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)
-
Washing Solvents: DCM, DMF, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Precipitation Solvent: Cold diethyl ether
-
Purification Solvents: Acetonitrile (B52724) (ACN) and water with 0.1% TFA
Protocol 1: Manual Boc-SPPS Workflow
This protocol outlines the key steps for the manual synthesis of a peptide on a Boc-amino-PEG resin.
1. Resin Swelling:
- Place the desired amount of Boc-amino-PEG resin in a reaction vessel.
- Add DCM to swell the resin for 30-60 minutes.
- Drain the solvent.
2. Boc Deprotection:
- Add a solution of 50% TFA in DCM to the resin.
- Gently agitate for 5 minutes (pre-wash).
- Drain the solution.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
- Drain the deprotection solution.
3. Washing:
- Wash the resin thoroughly with DCM (3 times).
- Wash the resin with IPA (2 times) to help remove residual TFA.[2]
- Wash the resin with DCM (3 times).
4. Neutralization:
- Add a solution of 10% DIPEA in DCM to the resin.
- Agitate for 5-10 minutes.
- Drain the neutralization solution.
- Repeat the neutralization step.
- Wash the resin with DCM (3 times).
5. Amino Acid Coupling:
- Dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
- In a separate vial, dissolve DCC (3 equivalents) in DCM.
- Add the DCC solution to the amino acid/HOBt solution and allow to pre-activate for 10-15 minutes at 0°C.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 2-4 hours at room temperature.
- Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
6. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3 times).
- Wash the resin with DCM (3 times).
7. Repeat Synthesis Cycle:
- Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
8. Final Deprotection:
- After the final coupling step, perform a final Boc deprotection (step 2).
9. Final Washing and Drying:
- Wash the peptide-resin with DCM (3 times).
- Wash with IPA (2 times).
- Wash with DCM (3 times).
- Dry the peptide-resin under vacuum.
Protocol 2: Peptide Cleavage from the Resin
CAUTION: This procedure involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
1. Preparation:
- Place the dry peptide-resin in a reaction vessel suitable for cleavage.
- Prepare the cleavage cocktail fresh. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan or methionine, scavengers like ethanedithiol (EDT) may be added.[2]
2. Cleavage Reaction:
- Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
- Gently agitate the mixture at room temperature for 2-4 hours. The PEG-PS support will swell in TFA.[7]
3. Peptide Precipitation and Isolation:
- Filter the cleavage mixture to separate the resin beads.
- Collect the filtrate containing the peptide.
- Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
- Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.[8]
- A white precipitate should form.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification by HPLC
1. Sample Preparation:
- Dissolve the crude, dried peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile or a denaturant like guanidine (B92328) hydrochloride can be added.[8]
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: A reversed-phase C18 column is typically used for peptide purification.[9]
- Mobile Phase:
- Buffer A: 0.1% TFA in water.[10]
- Buffer B: 0.1% TFA in acetonitrile.[10]
- Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage is used to elute the peptide. A typical gradient might be 5-95% Buffer B over 40 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[11]
- Detection: Monitor the elution at 220 nm.[9]
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peptide peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the fractions with the desired purity.
4. Final Processing:
- Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
- The peptide can be converted to a different salt form (e.g., acetate) if the trifluoroacetate (B77799) salt is not desired for the final application.[8]
Mandatory Visualization
References
- 1. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. protocols.io [protocols.io]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Functionalizing Biomolecules with Boc-PEG4-sulfonic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-PEG4-sulfonic acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.[1] This linker features a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group.[2][3] The PEG4 spacer enhances the aqueous solubility and can reduce the immunogenicity of the resulting bioconjugate.[1] The terminal sulfonic acid group allows for covalent attachment to biomolecules, while the Boc-protected amine provides an orthogonal reactive site that can be deprotected for subsequent conjugation steps.[1] This dual functionality is highly valuable in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]
The sulfonic acid moiety is a strong acid, and its reactivity differs from the more commonly used carboxylic acid. Activation of the sulfonic acid is required to facilitate its reaction with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form a stable sulfonamide bond. The Boc protecting group on the other end of the linker is stable under many reaction conditions and can be readily removed under acidic conditions to reveal a primary amine for further functionalization.[4][5]
These application notes provide a comprehensive guide to the use of this compound in the functionalization of biomolecules, including protocols for conjugation, deprotection, and characterization, as well as key quantitative parameters to consider for successful bioconjugation.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its reactivity and ensuring reproducible results.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | [6] |
| Molecular Weight | 386.46 g/mol | [2] |
| Solubility | Soluble in water and polar organic solvents such as DMSO and DMF. | [1][6] |
| Storage Conditions | Store at -20°C under an inert atmosphere. Keep tightly sealed to prevent moisture exposure. | [1][6] |
| Handling | Equilibrate the vial to room temperature before opening to avoid moisture condensation. | [7] |
Experimental Protocols
The functionalization of biomolecules with this compound is a two-stage process involving an initial conjugation to the biomolecule via the sulfonic acid group, followed by the deprotection of the Boc group to expose a reactive amine.
Stage 1: Conjugation of this compound to a Biomolecule
This protocol describes the conjugation of the sulfonic acid moiety to primary amines on a biomolecule, such as an antibody. The activation of the sulfonic acid is a critical step and may require optimization. The following protocol is based on the use of HATU, a common peptide coupling reagent that can be effective for forming amide/sulfonamide bonds under mild conditions.
Materials:
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Protocol:
-
Biomolecule Preparation:
-
Prepare the biomolecule solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS at pH 7.4. Ensure the buffer does not contain primary amines like Tris, as they will compete in the reaction.
-
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-100 mM.
-
In a separate tube, dissolve HATU (1.1 equivalents relative to the linker) and DIPEA (2.0 equivalents relative to the linker) in anhydrous DMF or DMSO.
-
Add the HATU/DIPEA solution to the this compound solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to the Biomolecule:
-
Add the activated this compound solution to the biomolecule solution. A molar excess of the linker over the biomolecule is typically used to drive the reaction; the optimal ratio should be determined empirically for each biomolecule.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
| Parameter | Recommended Value | Notes | Reference(s) |
| Linker:Biomolecule Molar Ratio | 5:1 to 20:1 | The optimal ratio is dependent on the biomolecule and the desired degree of labeling and should be determined empirically. | [] |
| Activation Reagents | HATU (1.1 eq.), DIPEA (2.0 eq.) | Molar equivalents are relative to the this compound. This is a suggested starting point and may require optimization. | |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, HEPES) | Buffers containing primary amines (e.g., Tris) will interfere with the conjugation reaction. | [7][9] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction of activated esters with primary amines on the biomolecule. | [9] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Lower temperatures may be preferred for sensitive biomolecules to maintain their stability. | [1] |
| Reaction Time | 2-4 hours at RT, or overnight at 4°C | The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS. | [1] |
Stage 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the conjugated biomolecule to expose a primary amine, which can then be used for subsequent conjugation reactions.
Materials:
-
Purified Boc-protected PEG-biomolecule conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Neutralization buffer (e.g., saturated sodium bicarbonate)
-
Purification system (e.g., desalting column or dialysis)
Protocol:
-
Preparation of the Conjugate:
-
If the purified conjugate is in an aqueous buffer, it may need to be lyophilized or solvent-exchanged into a suitable organic solvent if the biomolecule is stable under these conditions. For many proteins, deprotection in a predominantly aqueous acidic environment may be necessary to avoid denaturation, requiring careful pH adjustment. For small molecules or peptides, the following organic-phase protocol is standard.
-
Dissolve the dry conjugate in anhydrous DCM.
-
-
Deprotection Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[4] For proteins, immediate buffer exchange into a neutral pH buffer using a desalting column or dialysis is recommended.
-
The resulting deprotected biomolecule with a free amine is now ready for the next conjugation step.
-
| Parameter | Recommended Value | Notes | Reference(s) |
| Deprotection Reagent | 20-50% (v/v) TFA in DCM | The concentration of TFA can be adjusted based on the stability of the biomolecule. | [4][5] |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | Starting the reaction at a lower temperature can help to minimize potential side reactions. | [4] |
| Reaction Time | 30 minutes - 2 hours | The reaction should be monitored to determine the point of complete deprotection. | [5] |
Subsequent Conjugation
The newly exposed primary amine on the PEGylated biomolecule can be targeted for a second conjugation reaction. A common approach is to react it with an N-hydroxysuccinimide (NHS) ester-functionalized molecule (e.g., a drug, a dye, or another linker).
General Protocol:
-
Prepare the deprotected biomolecule in an amine-free buffer at pH 7.2-8.5.
-
Dissolve the NHS-ester functionalized molecule in an anhydrous organic solvent like DMF or DMSO.
-
Add the desired molar excess of the NHS-ester solution to the biomolecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the final bioconjugate using an appropriate method like SEC or dialysis to remove unreacted reagents.
Characterization of Functionalized Biomolecules
The success of the conjugation and deprotection steps should be monitored and the final product characterized to determine the degree of labeling and purity.
| Analytical Technique | Purpose | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate the labeled from the unlabeled biomolecule. Size-exclusion (SEC-HPLC) and reverse-phase (RP-HPLC) are commonly used. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the identity of the conjugated product by verifying its molecular weight. This is crucial for determining the degree of labeling (e.g., drug-to-antibody ratio, DAR). | [10] |
| MALDI-TOF Mass Spectrometry | An alternative to LC-MS for determining the molecular weight of the conjugate and assessing the degree of PEGylation. | [11] |
| UV-Vis Spectroscopy | If the conjugated molecule has a distinct chromophore, UV-Vis can be used to quantify the degree of labeling. | [12] |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. enovatia.com [enovatia.com]
- 11. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Boc-PEG4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical determinant of their in vivo performance, influencing their stability, biocompatibility, circulation half-life, and cellular interactions. Polyethylene glycol (PEG)ylation is a widely adopted strategy to confer "stealth" properties to nanoparticles, reducing opsonization and clearance by the reticuloendothelial system.[1] Boc-PEG4-sulfonic acid is a heterobifunctional linker that offers distinct advantages for nanoparticle surface modification. It combines a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity and biocompatibility, a tert-butyloxycarbonyl (Boc) protected amine for subsequent conjugation following deprotection, and a terminal sulfonic acid group.[2][3] The sulfonic acid moiety (-SO₃H) is strongly acidic and hydrophilic, contributing to a significant negative surface charge and improved colloidal stability of the nanoparticles in aqueous solutions.[4][5]
These application notes provide a comprehensive overview, quantitative data summary, and detailed protocols for the surface modification of nanoparticles using a this compound linker.
Applications
Nanoparticles functionalized with this compound are suitable for a range of biomedical applications, including:
-
Drug Delivery: The enhanced circulation time and reduced non-specific cellular uptake can improve the pharmacokinetic profile of encapsulated therapeutics, leading to better tumor accumulation through the enhanced permeability and retention (EPR) effect.
-
In Vivo Imaging: The stealth properties imparted by the PEG linker can prolong the circulation of contrast agents encapsulated within or attached to the nanoparticles, allowing for longer imaging windows.
-
Biosensing: The highly hydrophilic and negatively charged surface can serve as an effective anti-fouling layer, preventing the non-specific adsorption of proteins and other biomolecules in complex biological media.[6]
-
PROTAC Development: The Boc-protected amine can be deprotected to allow for the conjugation of targeting ligands or other functional molecules, making these modified nanoparticles a potential platform for the delivery of proteolysis-targeting chimeras (PROTACs).[7]
Quantitative Data Summary
The surface modification of nanoparticles with this compound induces significant changes in their physicochemical properties. The following table summarizes representative data for nanoparticles before and after modification.
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles | Method of Analysis |
| Average Diameter (nm) | 100 ± 5 | 115 ± 8 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.12 ± 0.02 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15.2 ± 1.5 | -45.8 ± 2.1 | Laser Doppler Velocimetry |
| Surface PEG Density (chains/nm²) | N/A | Optimized via reaction stoichiometry | Quantitative NMR, TGA |
| Drug Loading Content (%) | 10.5% | 10.2% | HPLC or UV-Vis Spectrophotometry |
Experimental Protocols
Protocol 1: General Synthesis of Amine-Functionalized Nanoparticles
This protocol describes a general method for preparing amine-functionalized polymeric nanoparticles using the nanoprecipitation method.
Materials:
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-amine (PLGA-PEG-NH2)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve 100 mg of PLGA-PEG-NH2 in 5 mL of acetone.
-
In a separate beaker, add 20 mL of deionized water and stir vigorously on a magnetic stirrer.
-
Add the PLGA-PEG-NH2/acetone solution dropwise to the deionized water.
-
Allow the solution to stir for 4-6 hours at room temperature to ensure complete evaporation of the acetone.
-
Purify the resulting amine-functionalized nanoparticles by dialysis against deionized water for 48 hours, with frequent water changes.
-
Characterize the nanoparticles for size, PDI, and zeta potential.
Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of a this compound linker (assuming a terminal carboxylic acid for conjugation) to amine-functionalized nanoparticles via carbodiimide (B86325) chemistry.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1)
-
This compound (with a terminal carboxylic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Tris-HCl (1 M, pH 7.5) or hydroxylamine (B1172632) (1 M)
-
Centrifugal filter units (MWCO 30 kDa)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in 0.1 M MES buffer (pH 6.0) to a concentration of 10 mg/mL.
-
In a separate tube, prepare a fresh solution of EDC (20 mg/mL) and NHS (12 mg/mL) in 0.1 M MES buffer (pH 6.0).
-
Add the EDC/NHS solution to the this compound solution at a 2:1 molar excess of EDC/NHS to the linker.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.[8]
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in 0.1 M MES buffer (pH 6.0) to a concentration of 5 mg/mL.
-
Add the activated this compound solution to the nanoparticle dispersion at a desired molar ratio (e.g., 20:1 linker to surface amine groups).
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the modified nanoparticles by washing three times with PBS (pH 7.4) using centrifugal filter units to remove unreacted reagents.
-
-
Characterization:
-
Resuspend the purified nanoparticles in PBS.
-
Characterize the final product for average diameter, PDI, and zeta potential to confirm successful surface modification. A significant decrease in zeta potential is expected.
-
Protocol 3: Boc Deprotection for Further Functionalization
This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation of targeting ligands or other molecules.
Materials:
-
This compound modified nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen gas stream
-
PBS, pH 7.4
Procedure:
-
Lyophilize the purified this compound modified nanoparticles.
-
Resuspend the lyophilized nanoparticles in a solution of 20-50% TFA in DCM.[9]
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
Remove the TFA/DCM solution by evaporation under a gentle stream of nitrogen gas.
-
Wash the nanoparticles three times with PBS (pH 7.4) using centrifugal filter units to remove residual TFA.
-
The resulting amine-terminated, sulfonic acid-functionalized nanoparticles are now ready for further conjugation.
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Logical relationships of surface modification effects.
Caption: Proposed mechanism of reduced cellular interaction.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physicsworld.com [physicsworld.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Effects of particle size and surface modification on cellular uptake and biodistribution of polymeric nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 6. Protocols | BroadPharm [broadpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of Boc-PEG4-Sulfonic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods required for the thorough characterization of Boc-PEG4-sulfonic acid and its conjugates. The protocols outlined below are essential for confirming the identity, purity, and stability of these molecules, which are often employed as linkers in the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]
Introduction to this compound Conjugates
This compound is a bifunctional linker that incorporates a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group.[3][4] The PEG4 spacer enhances aqueous solubility and reduces the immunogenicity of the resulting conjugate.[2][3] The sulfonic acid group is highly acidic and hydrophilic, contributing to the molecule's solubility and allowing for specific interactions.[4] The Boc-protected amine provides a stable, yet readily removable, functional group for subsequent conjugation steps under acidic conditions.[2]
The successful synthesis and application of conjugates involving this linker are critically dependent on rigorous analytical characterization at each step of the process. This includes verification of the starting material, monitoring the conjugation reaction, and confirming the structure and purity of the final product.
Analytical Methods and Protocols
A multi-pronged analytical approach is necessary for the complete characterization of this compound conjugates. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the degree of substitution. Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure.
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound conjugate.[5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is highly recommended as it can reveal a distinct hydroxyl peak if present and does not shift or broaden with concentration changes.[6][7] Chloroform-d (CDCl₃) or Deuterium (B1214612) Oxide (D₂O) can also be used depending on the solubility of the conjugate.[5]
-
Handle the PEG compound in a dry environment, such as a glove box, to prevent moisture contamination which can interfere with the NMR spectrum.[5]
-
-
Instrument Setup and Data Acquisition:
-
Utilize a 400 MHz or higher NMR spectrometer.[5]
-
Ensure the spectrometer is at a stable temperature, typically 298 K (25 °C).[5]
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[5]
-
Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled sequence is standard.
-
-
Data Analysis and Interpretation:
-
¹H NMR:
-
Identify the characteristic singlet of the nine protons of the tert-butyl group (Boc) at approximately 1.44 ppm.[5]
-
The PEG backbone will show a complex of signals, typically a singlet or multiplet, around 3.64 ppm.[5]
-
Signals corresponding to the sulfonic acid end and the conjugated molecule should be identified. Protons adjacent to the sulfonate group will be shifted downfield.
-
Integration of the peaks can be used to determine the ratio of the components and the degree of substitution.[7][8]
-
-
¹³C NMR:
-
Identify the carbonyl carbon of the Boc group.
-
The characteristic repeating ethylene (B1197577) glycol units will appear around 70 ppm.
-
Identify the carbon signals of the conjugated molecule and the carbons adjacent to the sulfonate group.
-
-
Expected ¹H NMR Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.44 | s | 9H |
| -CH ₂-NH- | ~3.3-3.4 | m | 2H |
| PEG Backbone (-O-CH ₂-CH ₂-O-) | ~3.64 | s | 16H |
| -CH ₂-SO₃H | ~2.9-3.1 | t | 2H |
| -NH - (Amide) | ~5.0 | br s | 1H |
Note: Chemical shifts are approximate and can vary based on the solvent and the specific conjugate.[5]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the conjugate and assess its heterogeneity. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are the most common techniques.
Protocol for MALDI-TOF MS Analysis
-
Sample Preparation: This is a critical step for obtaining high-quality spectra.[9]
-
Matrix Selection: Choose a suitable matrix. For polymers, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).[10][11] Dithranol can also be used.[11]
-
Cationization Agent: To facilitate ionization of the polymer, a cationization agent is typically added. Sodium trifluoroacetate (B77799) (NaTFA) or potassium trifluoroacetate (KTFA) are common choices.[9][11]
-
Solvent: A volatile solvent that dissolves the analyte, matrix, and cationization agent is required. Tetrahydrofuran (THF) or a mixture of acetonitrile (B52724) and water are often used.[10][12]
-
Preparation of Stock Solutions:
-
Mixing: Combine the analyte, matrix, and cationization agent solutions. A common ratio is 5:20:1 (analyte:matrix:cationization agent) by volume.[12]
-
Spotting: Apply 0.5-1 µL of the final mixture onto the MALDI target plate and allow it to air-dry using the dried droplet method.[12]
-
-
Instrument Calibration and Data Acquisition:
-
Calibrate the instrument using a known standard that covers the expected mass range of the analyte.[12]
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis and Interpretation:
-
The spectrum will show a distribution of peaks, each corresponding to a polymer chain with a different number of repeating units, adducted with the cation (e.g., Na⁺ or K⁺).
-
The mass difference between adjacent peaks should correspond to the mass of the PEG monomer unit (44.03 Da).[11]
-
Calculate the number-average molecular weight (Mn) and weight-average molecular weight (Mw) to determine the polydispersity (Đ = Mw/Mn) of the conjugate.[9]
-
The observed molecular weight should match the theoretical molecular weight of the conjugate.
-
Quantitative Data from Mass Spectrometry
| Parameter | Description | Example Value |
| Theoretical Monoisotopic Mass | The calculated mass of the most abundant isotope of the conjugate. | Varies with conjugate |
| Observed [M+Na]⁺ | The experimentally determined mass of the conjugate with a sodium adduct. | Varies with conjugate |
| Mass Error (ppm) | The difference between the theoretical and observed mass, expressed in parts per million. | < 5 ppm |
| Polydispersity (Đ) | A measure of the heterogeneity of the polymer chain lengths (Mw/Mn). | 1.01 - 1.10 |
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the conjugate and quantify any impurities or unreacted starting materials. Reversed-phase HPLC (RP-HPLC) is the most common method.
Protocol for RP-HPLC Analysis
-
System and Column:
-
An HPLC or UPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is required.[13]
-
A C8 or C18 column is typically used for separating PEG compounds based on hydrophobicity.[14][15] For highly polar compounds, a porous graphitic carbon column (e.g., Hypercarb) or a column designed for aqueous mobile phases may be necessary.[16]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a good starting point.[15] The gradient should be optimized to achieve good separation of the conjugate from potential impurities.
-
Flow Rate: 0.8-1.2 mL/min for HPLC.[15]
-
-
Detection:
-
Sample Preparation:
-
Dissolve the conjugate in a solvent compatible with the initial mobile phase conditions.
-
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to the conjugate.
-
Integrate all peaks in the chromatogram to calculate the purity of the conjugate as a percentage of the total peak area.
-
Typical HPLC Purity Data
| Compound | Retention Time (min) | Area (%) |
| This compound conjugate | 12.5 | 98.5 |
| Unreacted Starting Material 1 | 8.2 | 0.8 |
| Other Impurity | 15.1 | 0.7 |
Elemental Analysis
Objective: To determine the elemental composition (C, H, N, S) of the conjugate, which provides an independent confirmation of its purity and identity.
Protocol for Elemental Analysis
-
Sample Preparation:
-
A few milligrams of the highly purified and dried conjugate are required.
-
-
Instrumentation:
-
Analysis:
-
The sample is combusted in an oxygen-rich environment, converting the elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, SO₂).[19]
-
These gases are then separated and quantified by detectors.
-
-
Data Interpretation:
-
The experimentally determined weight percentages of C, H, N, and S are compared to the theoretical values calculated from the molecular formula of the conjugate. The results should be within ±0.4% of the theoretical values.
-
Elemental Analysis Data
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | Varies with conjugate | Varies with conjugate |
| Hydrogen (H) | Varies with conjugate | Varies with conjugate |
| Nitrogen (N) | Varies with conjugate | Varies with conjugate |
| Sulfur (S) | Varies with conjugate | Varies with conjugate |
Visualizing Workflows and Relationships
Experimental Workflow for Conjugate Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 11. shimadzu.com [shimadzu.com]
- 12. jove.com [jove.com]
- 13. agilent.com [agilent.com]
- 14. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 18. azom.com [azom.com]
- 19. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
Application Notes and Protocols for the Purification of PROTACs Synthesized with Boc-PEG4-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. Their unique heterobifunctional structure, consisting of a ligand for a target protein and a ligand for an E3 ubiquitin ligase connected by a chemical linker, presents distinct challenges in their synthesis and purification.[][2] The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as those derived from Boc-PEG4-sulfonic acid, is a common strategy to enhance the solubility and cell permeability of PROTACs.[3][] However, the PEGylation process often yields a complex mixture of the desired product, unreacted starting materials, excess PEGylating reagent, and various byproducts.[5] This heterogeneity, coupled with the inherent physicochemical properties of PROTACs like their large molecular weight, makes their purification a critical and often challenging step in their development.
These application notes provide a detailed overview and standardized protocols for the purification of PROTACs synthesized using this compound. The methodologies described herein are designed to guide researchers in achieving high purity of their target PROTACs, a prerequisite for accurate biological evaluation and further development.
Challenges in Purifying PEGylated PROTACs
The addition of a PEG linker, while beneficial for the molecule's properties, introduces several purification challenges:
-
Complex Reaction Mixtures: The synthesis can result in a heterogeneous mixture, including unreacted starting materials, excess PEG reagents, and byproducts from the PEGylation reaction.[5]
-
Physicochemical Similarity: The desired PEGylated PROTAC and related impurities often have very similar physicochemical properties, making them difficult to separate using single-step purification methods.[5]
-
Product Aggregation: The hydrophobic nature of some PROTACs can lead to aggregation, which can complicate the purification process.[5]
-
Positional Isomers: The PEG chain may attach to different sites on the PROTAC molecule, resulting in positional isomers that are challenging to separate.[5]
A multi-step chromatographic approach is therefore often necessary to achieve the desired level of purity.
Experimental Workflow
A general workflow for the purification of PROTACs synthesized with this compound involves a capture step to remove bulk impurities, followed by one or more polishing steps to achieve high purity.
Caption: General purification workflow for PEGylated PROTACs.
Experimental Protocols
The following protocols outline a general multi-step approach for the purification of PROTACs synthesized with this compound. Specific conditions may require optimization for individual PROTAC molecules.
Protocol 1: Size Exclusion Chromatography (SEC) - Capture Step
SEC is an effective initial step to separate the larger PEGylated PROTAC from smaller unreacted starting materials and excess PEGylation reagents.[5][6]
Objective: To remove bulk, low molecular weight impurities.
Materials:
-
Crude PROTAC reaction mixture
-
SEC column (e.g., Sephadex G-25)[7]
-
Mobile Phase: A buffer in which the PROTAC is soluble and stable (e.g., phosphate-buffered saline (PBS), ammonium (B1175870) bicarbonate).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the chosen mobile phase.[7]
-
Sample Preparation: Dissolve the crude PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject the prepared sample onto the column. The recommended sample volume is typically 1-5% of the total column volume to ensure good resolution.[6]
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated PROTAC will elute first.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector (typically at 214 nm or 280 nm).
-
Analysis: Analyze the collected fractions by LC-MS to identify those containing the desired PROTAC. Pool the relevant fractions for the next purification step.
| Parameter | Recommendation |
| Column Type | Gel filtration media with an appropriate fractionation range (e.g., Sephadex G-25 for desalting and removal of small molecules)[7] |
| Mobile Phase | Buffer compatible with the PROTAC and downstream applications (e.g., PBS, 100 mM ammonium bicarbonate)[7] |
| Flow Rate | Dependent on column dimensions and manufacturer's recommendations. |
| Detection | UV at 214 nm or 280 nm |
Table 1. Recommended Parameters for Size Exclusion Chromatography.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity and is highly effective for the final purification of PROTACs.[5][]
Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.
Materials:
-
SEC-purified PROTAC fractions
-
RP-HPLC column (C4, C8, or C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Sample Injection: Inject the pooled and filtered fractions from the SEC step.
-
Elution: Elute the bound PROTAC using a linear gradient of increasing Mobile Phase B. A shallow gradient is often required to resolve closely eluting impurities.[5]
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Lyophilization: Analyze the purity of the fractions by analytical LC-MS. Pool the pure fractions and lyophilize to obtain the final product as a solid.
| Parameter | Recommendation |
| Column Type | C4, C8, or C18, wide-pore (300 Å)[5][9] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Optimized for the specific PROTAC, typically a shallow linear gradient (e.g., 5-95% B over 30-60 minutes)[5] |
| Flow Rate | Dependent on column dimensions (e.g., 1 mL/min for analytical scale)[10] |
| Temperature | 45°C can improve resolution for some PEGylated proteins.[9][10] |
| Detection | UV at 214 nm or 220 nm[10] |
Table 2. Recommended Parameters for Reversed-Phase HPLC.
Protocol 3: Ion-Exchange Chromatography (IEX) - Alternative Polishing Step
IEX separates molecules based on their net charge and can be a useful alternative or complementary technique to RP-HPLC.[5][] The PEG chain can shield charges on the protein surface, which may influence binding and elution.[]
Objective: To separate the target PROTAC from impurities with different net charges.
Materials:
-
SEC-purified PROTAC fractions
-
Anion or cation exchange column
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the PROTAC binds to the column.
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer.
-
Sample Loading: Load the SEC-purified sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound PROTAC using a linear gradient of increasing salt concentration (mixing Buffer A and Buffer B). A shallow salt gradient is often more effective for separating species with small charge differences.[11]
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of the desired PROTAC using LC-MS.
| Parameter | Recommendation |
| Column Type | Strong or weak anion/cation exchanger, selected based on the pI of the PROTAC. |
| pH | Optimized to ensure the PROTAC has a net charge and binds to the resin. |
| Salt Gradient | Shallow linear gradient of NaCl or other suitable salt.[11] |
| Detection | UV at 280 nm |
Table 3. Recommended Parameters for Ion-Exchange Chromatography.
Characterization of Purified PROTACs
Following purification, it is essential to confirm the identity, purity, and structural integrity of the PROTAC.
Purity Assessment by LC-MS
Sample Preparation:
-
Dissolve a small amount of the lyophilized PROTAC in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm filter before injection.
Analysis:
-
Inject the sample onto an analytical RP-HPLC column coupled to a mass spectrometer.
-
Assess purity by integrating the peak area of the desired product in the UV chromatogram.
-
Confirm the identity by comparing the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the PROTAC.
Structural Confirmation by NMR
NMR spectroscopy provides detailed structural information and can confirm the successful synthesis of the PROTAC.
Sample Preparation:
-
Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
The recommended sample concentration is typically 0.3-0.5 mM in about 500 µL of buffer.[11]
-
Transfer the solution to an NMR tube.
Analysis:
-
Acquire 1H and 13C NMR spectra.
-
The spectra should be consistent with the expected structure of the PROTAC synthesized with the this compound linker.
Caption: Workflow for the characterization of purified PROTACs.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Product aggregation. | Optimize reaction conditions; Add excipients like arginine to buffers to reduce aggregation.[5] |
| Co-elution of Impurities | Insufficient resolution of the chromatographic method. | Optimize the gradient in RP-HPLC or IEX; Try a different stationary phase (e.g., C4 instead of C18).[5] |
| Product Denaturation | Harsh purification conditions. | Use a less harsh technique like Hydrophobic Interaction Chromatography (HIC) instead of RP-HPLC; Perform purification at a lower temperature.[5] |
| Presence of Positional Isomers | Non-specific reaction. | High-resolution analytical techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required for separation.[5] |
Table 4. Troubleshooting Guide for PROTAC Purification.
Conclusion
The purification of PROTACs synthesized with this compound requires a systematic and often multi-step approach to overcome the challenges associated with their PEGylated nature. By employing a combination of size exclusion chromatography for initial cleanup and high-resolution techniques such as reversed-phase HPLC or ion-exchange chromatography for polishing, researchers can obtain highly pure PROTACs. Rigorous analytical characterization by LC-MS and NMR is crucial to confirm the purity, identity, and structural integrity of the final product, ensuring the reliability of subsequent biological and pharmacological evaluations. The protocols and guidelines presented in these application notes serve as a valuable resource for scientists engaged in the development of novel PROTAC-based therapeutics.
References
- 2. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. Performing a Separation with Sephadex® [sigmaaldrich.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. nmr-bio.com [nmr-bio.com]
Experimental Workflow for Boc-PEG4-Sulfonic Acid Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG4-sulfonic acid is a heterobifunctional linker molecule integral to modern bioconjugation and drug development. It features a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group. This unique architecture makes it a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal groups allow for sequential and controlled conjugation to two different molecular entities. The sulfonic acid group, being a strong acid, imparts a negative charge to the conjugate under physiological conditions, which can be advantageous for modulating solubility and interaction with biological targets.
This document provides a detailed experimental workflow for the use of this compound in a typical two-step conjugation process. The workflow begins with the deprotection of the Boc group to reveal a primary amine, followed by the conjugation of this amine to a carboxyl-containing molecule.
Core Principles of the Workflow
The experimental workflow is divided into two main stages:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine terminus of the linker under acidic conditions. This step is crucial as it exposes the primary amine for the subsequent conjugation reaction. The choice of acid and reaction conditions is critical to ensure complete deprotection without degrading the rest of the molecule.
-
Amine Conjugation via EDC/NHS Chemistry: The newly exposed primary amine on the PEG linker is then covalently attached to a molecule containing a carboxylic acid. This is typically achieved using carbodiimide (B86325) chemistry, where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine on the linker. This results in the formation of a stable amide bond.
Data Presentation: Key Reaction Parameters
The following tables summarize the key quantitative data and recommended conditions for the successful execution of the experimental workflow.
Table 1: Boc Deprotection Reaction Conditions
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and effective method for Boc deprotection. |
| TFA Concentration | 20-50% (v/v) | The concentration can be optimized based on the substrate. |
| Temperature | 0°C to Room Temperature | Starting the reaction at a lower temperature can help control reactivity. |
| Reaction Time | 30 minutes to 2 hours | Progress can be monitored by TLC or LC-MS. |
Table 2: EDC/NHS Amide Coupling Reaction Conditions
| Parameter | Recommended Value | Notes |
| Activation Step | ||
| Solvent | Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) | Ensures a water-free environment for the activation step. |
| Activation Reagents | EDC and NHS (or sulfo-NHS for aqueous reactions) | |
| Molar Ratio (Carboxyl:EDC:NHS) | 1 : 1.5 : 1.2 | A common starting point for efficient activation. |
| Activation Time | 15-30 minutes | At room temperature. |
| Conjugation Step | ||
| Solvent | Anhydrous DMF or a suitable buffer for biomolecules | The choice of solvent depends on the solubility of the reactants. |
| pH for Conjugation | 7.2 - 8.5 | Optimal for the reaction of the NHS-ester with the primary amine. |
| Molar Excess of Activated Molecule | 1.1 to 5 equivalents | Relative to the deprotected amine-PEG linker. |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield Amino-PEG4-sulfonic acid.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) supplies
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 25% TFA in DCM to the flask with stirring.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the completion of the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Amino-PEG4-sulfonic acid.
Protocol 2: Conjugation of Deprotected Amino-PEG4-Sulfonic Acid to a Carboxyl-Containing Molecule
This protocol details the EDC/NHS-mediated conjugation of the deprotected linker to a molecule of interest (e.g., a small molecule drug, peptide, or protein).
Materials:
-
Deprotected Amino-PEG4-sulfonic acid
-
Carboxyl-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Reaction vials and stirring equipment
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
Part A: Activation of the Carboxyl-Containing Molecule
-
In a clean, dry reaction vial, dissolve the carboxyl-containing molecule (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.
Part B: Conjugation to the Amino-PEG4-Sulfonic Acid
-
In a separate vial, dissolve the deprotected Amino-PEG4-sulfonic acid (1.1 equivalents) in anhydrous DMF.
-
Add the freshly prepared NHS-activated ester solution from Part A to the solution of the amino-linker.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by TLC or LC-MS.
Part C: Purification and Characterization
-
Upon completion, the crude reaction mixture can be purified by reverse-phase HPLC to isolate the desired conjugate.
-
Characterize the purified conjugate by mass spectrometry to confirm the molecular weight and by NMR to verify the structure.[1]
Visualization of the Experimental Workflow
Caption: A schematic of the two-stage experimental workflow for conjugation.
Application in PROTAC Development
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. This compound is an excellent candidate for PROTAC synthesis due to its defined length, hydrophilicity, and dual reactive handles.
Example Application: Targeting the Androgen Receptor
The Androgen Receptor (AR) is a key driver in prostate cancer. PROTACs that target AR for degradation have shown promise in overcoming resistance to traditional AR inhibitors.[2][3] A hypothetical PROTAC targeting AR could be synthesized using the described workflow:
-
Ligand Synthesis: Synthesize or procure a known AR ligand with a carboxylic acid handle and a known E3 ligase ligand (e.g., a derivative of thalidomide).
-
Linker Conjugation:
-
Deprotect this compound as described in Protocol 1.
-
Activate the carboxylic acid on the AR ligand using EDC/NHS chemistry.
-
Conjugate the activated AR ligand to the deprotected Amino-PEG4-sulfonic acid.
-
-
Final PROTAC Assembly: The resulting molecule would then have the E3 ligase ligand attached to the other end of the molecule, often through a similar conjugation strategy if the sulfonic acid end is functionalized for this purpose, or if the initial AR ligand was attached to a different functional group on the linker.
The resulting PROTAC would facilitate the formation of a ternary complex between the AR, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.
References
Applications in Cancer Cell Death Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the three major programmed cell death pathways in cancer: apoptosis, necroptosis, and pyroptosis. It is designed to be a valuable resource for researchers and professionals involved in cancer biology and drug development.
Introduction to Programmed Cell Death in Cancer
Programmed cell death (PCD) is a fundamental biological process essential for tissue homeostasis and development.[1] In the context of cancer, the dysregulation of PCD pathways is a hallmark of tumorigenesis and chemoresistance.[2][3] Understanding and targeting these pathways offers promising therapeutic strategies. This guide focuses on three key PCD mechanisms:
-
Apoptosis: A well-characterized, non-inflammatory form of cell death crucial for eliminating damaged or unwanted cells.[4]
-
Necroptosis: A regulated form of necrosis that is independent of caspases and serves as a backup cell death mechanism when apoptosis is inhibited.[5][6]
-
Pyroptosis: An inflammatory form of cell death mediated by the gasdermin family of proteins, which plays a dual role in cancer by either promoting or suppressing tumor growth.[7][8]
Signaling Pathways
A thorough understanding of the molecular signaling cascades governing each cell death pathway is critical for designing experiments and interpreting results.
Apoptosis Signaling Pathway
Apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of a cascade of proteases called caspases, which are the central executioners of apoptosis.[9][10]
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[1][4] This leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates initiator caspase-8.[1]
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal.[11] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[12][13] The activation of pro-apoptotic Bcl-2 proteins leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[14] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.[2]
Both pathways culminate in the activation of executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.[15]
Figure 1: Apoptosis Signaling Pathway.
Necroptosis Signaling Pathway
Necroptosis is a regulated form of necrosis that is initiated when apoptosis is blocked.[5] A key trigger for necroptosis is the activation of death receptors, such as TNFR1, under conditions where caspase-8 is inhibited.[16] This leads to the formation of a signaling complex known as the necrosome, which is composed of receptor-interacting protein kinase 1 (RIPK1) and RIPK3.[17][18] Within the necrosome, RIPK1 and RIPK3 undergo auto- and cross-phosphorylation, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like protein (MLKL).[18] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[18]
Figure 2: Necroptosis Signaling Pathway.
Pyroptosis Signaling Pathway
Pyroptosis is an inflammatory form of programmed cell death that is dependent on caspases and mediated by the gasdermin family of proteins.[7] There are two main pathways for pyroptosis activation: the canonical and non-canonical pathways.
The canonical pathway is triggered by the activation of inflammasomes, which are multi-protein complexes that sense pathogen-associated molecular patterns (PAMPs) or DAMPs.[19] Inflammasome activation leads to the cleavage and activation of caspase-1.[19]
The non-canonical pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS) to caspase-4/5 in humans or caspase-11 in mice.
Both pathways converge on the cleavage of Gasdermin D (GSDMD) by activated caspases. The N-terminal fragment of GSDMD then forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18. A caspase-3- and Gasdermin E (GSDME)-mediated pathway has also been identified, where chemotherapy can switch apoptosis to pyroptosis in cells with high GSDME expression.
Figure 3: Pyroptosis Signaling Pathway.
Quantitative Data on Cell Death-Inducing Agents
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various compounds known to induce apoptosis, necroptosis, or pyroptosis in different cancer cell lines.
Table 1: IC50 Values of Apoptosis-Inducing Agents
| Compound | Cancer Type | Cell Line | IC50 (µM) | Time (h) | Reference |
| Venetoclax | Acute Myeloid Leukemia | OCI-AML3 | 0.6 | 72 | [17] |
| Venetoclax | Acute Myeloid Leukemia | THP-1 | >10 | 72 | [5] |
| Venetoclax | Acute Myeloid Leukemia | MV4;11 | >10 | 72 | [5] |
| Venetoclax | Acute Myeloid Leukemia | MOLM13 | 0.2 | 72 | [17] |
| Venetoclax | Triple-Negative Breast Cancer | MDA-MB-231 | 40 | 144 | [2] |
| Venetoclax | T-cell Acute Lymphoblastic Leukemia | T-ALL | 2.6 | 48 | [3] |
| Venetoclax | B-cell Acute Lymphoblastic Leukemia | B-ALL | 0.69 | 48 | [3] |
| Venetoclax | High-Grade B-Cell Lymphoma | TMD8 | 0.08 | 48 | [5] |
| Venetoclax | High-Grade B-Cell Lymphoma | OCI-LY19 | 0.026 | 48 | [5] |
Table 2: IC50 Values of Necroptosis-Inducing Agents
| Compound | Cancer Type | Cell Line | IC50 (µM) | Time (h) | Reference |
| Shikonin | Lung Cancer | A549 | 3.26 | 48 | [1] |
| Shikonin | Lung Cancer | H1299 | 2.34 | 48 | [1] |
| Shikonin | Pancreatic Cancer | AsPC-1 | 2.5 - 5 | 24 | [12] |
| Shikonin | Pancreatic Cancer | PANC-1 | 5 - 10 | 24 | [12] |
| Shikonin | Nasopharyngeal Carcinoma | 5-8F | 7.5 | 6 | |
| Shikonin | Prostate Cancer | PC3 | 0.37 | 72 | |
| Shikonin | Prostate Cancer | DU145 | 0.37 | 72 | |
| Shikonin | Ovarian Cancer | KURAMOCHI | 0.507 | 24 | [12] |
| Shikonin | Ovarian Cancer | OVSAHO | 0.9165 | 24 | [12] |
Table 3: IC50 Values of Pyroptosis-Inducing Agents
| Compound | Cancer Type | Cell Line | IC50 (µM) | Time (h) | Reference |
| Cisplatin | Triple-Negative Breast Cancer | MDA-MB-231 | 9.952 | 48 | [14] |
| Cisplatin | Non-Small Cell Lung Cancer | A549 | 16.48 | 24 | [13] |
| Cisplatin | Gastric Cancer | AGS | 8.147 | 12 | [8] |
| Cisplatin | Gastric Cancer | MKN45 | 8.660 | 12 | [8] |
Experimental Protocols
This section provides detailed protocols for key experiments used to study cancer cell death.
Experimental Workflow for Studying Cell Death
A typical workflow for investigating drug-induced cell death in cancer cells involves cell culture, treatment with the compound of interest, and subsequent analysis using various assays to determine the type and extent of cell death.
Figure 4: General Experimental Workflow.
Protocol for Annexin V/Propidium Iodide (PI) Staining
This method is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the desired method. Include untreated cells as a negative control.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol for Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant, serving as an indicator of necroptosis and pyroptosis.[7]
Materials:
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the compound of interest. Include wells for:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with a lysis buffer (maximum LDH release)
-
Medium only (background)
-
-
After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a plate reader.
Calculation: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
Protocol for Caspase-1 Activity Assay
This assay measures the activity of caspase-1, a key enzyme in the canonical pyroptosis pathway.
Materials:
-
Caspase-1 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well plate
-
Plate reader
Procedure:
-
Treat cells to induce pyroptosis.
-
Lyse the cells according to the kit manufacturer's protocol.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric assay) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence using a plate reader.
Protocol for Western Blot Analysis of Cell Death Markers
Western blotting is used to detect the expression and cleavage of key proteins involved in cell death pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-RIPK1, anti-RIPK3, anti-GSDMD)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Key Markers to Detect:
-
Apoptosis: Cleaved caspase-3 (17/19 kDa fragments), cleaved PARP (89 kDa fragment).
-
Necroptosis: Phosphorylated RIPK1, phosphorylated RIPK3, and oligomerized MLKL.
-
Pyroptosis: Cleaved GSDMD (p30 fragment), cleaved caspase-1 (p20 fragment).[16]
References
- 1. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medrxiv.org [medrxiv.org]
- 9. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Shikonin impedes type 2 ovarian cancer progression via FasL/caspase-8 and mir-874-3p/XIAP axis and prohibits the properties of stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cisplatin Induces Pyroptosis via Activation of MEG3/NLRP3/caspase-1/GSDMD Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyroptosis and pyroptosis-inducing cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medrxiv.org [medrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the tert-butoxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs) and Troubleshooting
1. Why is my Boc deprotection incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved through acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not go to completion.[1] Trifluoroacetic acid (TFA) is a frequently used reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; therefore, short reaction times or low temperatures may be insufficient for the complete removal of the Boc group.[1] While many deprotection reactions are performed at room temperature, some substrates might necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1]
-
Consider using a stronger acid system, like 4M HCl in 1,4-dioxane.[1]
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.[1]
2. I am observing side products after deprotection. What could be the cause?
The formation of side products is often attributed to the following:
-
Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.[1]
-
Presence of Other Acid-Labile Functional Groups: If your molecule contains other acid-sensitive functional groups, they may be cleaved under the acidic deprotection conditions.[1]
Troubleshooting Steps:
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, or a cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT). A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1]
-
Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods:
-
Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage, though this may require high temperatures and long reaction times.[1]
-
Lewis Acid Catalysis: Reagents like zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[1][2]
-
3. How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]
4. What is the best way to work up the reaction and isolate the deprotected product?
The work-up procedure depends on the properties of the deprotected product:
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[3]
-
Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Time |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0°C to Room Temp | 0.5 - 2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 0.5 - 2 hours |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
This table illustrates the effect of different acidic reagents and reaction times on the purity of a deprotected product, as determined by HPLC analysis.
| Reagent | Concentration (%) | Solvent | Time (min) | Product Purity (%) |
| TFA | 50 | DCM | 5 | 78 |
| TFA | 50 | DCM | 60 | >95 |
| HCl | 4M | Dioxane | 5 | ~80 |
| HCl | 4M | Dioxane | 60 | >95 |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][3]
-
If the substrate contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][3] Co-evaporation with toluene can help remove residual TFA.[3]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Monitoring Boc Deprotection by HPLC
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.[1]
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[1]
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.[1]
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[1]
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[1]
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]
Visualizations
References
Technical Support Center: Optimizing Boc-PEG4-sulfonic acid Conjugation Efficiency
Welcome to the technical support center for Boc-PEG4-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield is a frequent challenge and can be attributed to several factors. A systematic investigation of the following areas is recommended:
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical parameters that significantly influence the efficiency of the conjugation reaction.[1]
-
Reagent Quality and Stoichiometry: The purity and molar ratios of the reactants are crucial for a successful conjugation.
-
Target Molecule Issues: The properties and preparation of your amine-containing molecule can impact the outcome.
-
Inefficient Purification: Significant loss of the conjugated product can occur during purification steps.[1]
Question: I am observing aggregation of my protein-PEG conjugate. What can I do?
Answer: Protein aggregation after PEGylation can occur, especially with a high degree of labeling or if the protein is prone to instability.[1]
-
Optimize Molar Ratio: A high excess of the PEG reagent can lead to over-PEGylation and subsequent aggregation. It is advisable to perform a titration to find the optimal molar ratio of this compound to your protein.[1]
-
Control Reaction Conditions: Lowering the reaction temperature (e.g., 4°C) and shortening the incubation time can help minimize aggregation.
-
Buffer Composition: Ensure the buffer used for conjugation and purification is optimal for the stability of your protein. Additives such as arginine or a change in pH might be necessary.
-
Protein Concentration: Very high concentrations of some proteins can increase the likelihood of aggregation during the conjugation process. Consider performing the reaction at a lower protein concentration.
Question: How do I confirm that the Boc group has been successfully removed?
Answer: Complete removal of the Boc protecting group is essential for subsequent applications. Several analytical techniques can be used to monitor this deprotection step:
-
LC-MS: This is a highly specific method to confirm the mass change after Boc removal. The molecular weight of the deprotected product will be 100.12 g/mol less than the Boc-protected conjugate.
-
¹H NMR Spectroscopy: For smaller molecules, the disappearance of the characteristic singlet peak of the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm) in the ¹H NMR spectrum indicates successful deprotection.
-
Kaiser Test: This is a qualitative colorimetric test that detects the presence of free primary amines. A positive result (blue color) after deprotection indicates the presence of the newly exposed amine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a cool, dry place at 2–8°C, protected from direct sunlight and moisture. The container should be tightly sealed. For long-term storage, keeping the reagent at -20°C under an inert atmosphere is recommended to prevent degradation.[2]
Q2: What is the role of EDC and NHS in the conjugation reaction?
A2: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are coupling agents used to activate the carboxylic acid group of this compound.[2] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is unstable in aqueous solution. NHS reacts with this intermediate to form a more stable NHS ester. This amine-reactive ester then efficiently couples with primary amines on the target molecule to form a stable amide bond.[2][3]
Q3: Which buffers are compatible with this conjugation chemistry?
A3: It is crucial to use buffers that are free of primary amines, as these will compete with your target molecule for reaction with the activated PEG linker.[1] Recommended buffers include phosphate-buffered saline (PBS), MES, and HEPES. Buffers containing Tris or glycine (B1666218) should be avoided.
Q4: How does the sulfonic acid group affect the conjugation reaction?
A4: The sulfonic acid group (-SO₃H) is highly acidic and hydrophilic.[] Its presence enhances the aqueous solubility of the this compound linker, which can be advantageous when working with biomolecules in aqueous buffers.[] The negative charge of the sulfonate group at neutral pH can also influence the purification of the conjugate, particularly in ion-exchange chromatography.[5]
Q5: How can I purify the final this compound conjugate?
A5: The choice of purification method depends on the properties of the conjugated molecule. Common techniques include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and byproducts.[5]
-
Ion Exchange Chromatography (IEX): Can be used to separate molecules based on charge. The presence of the sulfonic acid group will impart a negative charge, which can be exploited for separation.[5]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for the purification of smaller molecules and peptides, separating based on hydrophobicity.[5]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol outlines a general two-step procedure for the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)
-
Purification system (e.g., SEC column)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or anhydrous DMSO/DMF immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve the desired amount of this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution in the Conjugation Buffer.
-
The final pH of the reaction mixture should be between 7.2 and 8.5.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess PEG linker and byproducts.
-
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Deprotection solution (e.g., 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Neutralization solution (e.g., saturated sodium bicarbonate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified Boc-protected conjugate in the deprotection solution.
-
Stir the reaction at room temperature and monitor its progress (typically 1-2 hours).
-
Upon completion, remove the deprotection solution under reduced pressure or a stream of nitrogen.
-
Dissolve the residue in a suitable organic solvent and wash with the neutralization solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected conjugate.
Quantitative Data Summary
The optimal reaction conditions for this compound conjugation should be determined empirically for each specific application. The following tables provide recommended starting ranges for key parameters.
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| Molar Ratio (EDC:this compound) | 1.5:1 to 5:1 | A molar excess ensures efficient activation.[2] |
| Molar Ratio (NHS:this compound) | 1.2:1 to 5:1 | A molar excess ensures efficient activation.[2] |
| Activation pH | 4.5 - 7.2 | EDC/NHS chemistry is most efficient in this pH range. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Step | ||
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | Highly dependent on the protein and desired degree of labeling; requires optimization.[1] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures may reduce aggregation and side reactions.[1] |
| Reaction Time | 1 - 4 hours at 25°C; up to 24 hours at 4°C | Requires optimization based on the reactivity of the protein.[1] |
| Boc Deprotection | ||
| TFA Concentration | 20% - 50% (v/v) in DCM | Higher concentrations lead to faster deprotection. |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS. |
| Parameter | Method | Expected Outcome |
| Conjugation Analysis | ||
| SDS-PAGE | Coomassie Staining | An increase in the apparent molecular weight of the protein after conjugation. |
| SEC-HPLC | UV detection | A shift to a shorter retention time for the conjugated protein compared to the unconjugated protein. |
| LC-MS | Mass Spectrometry | Detection of the expected molecular weight of the conjugate (Protein MW + n * this compound MW - n * 18.02). |
| Boc Deprotection Analysis | ||
| LC-MS | Mass Spectrometry | A decrease in molecular weight of 100.12 Da per Boc group removed. |
| ¹H NMR | Spectroscopy | Disappearance of the tert-butyl proton signal. |
References
Technical Support Center: Enhancing the Solubility of Boc-PEG4-Sulfonic Acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Boc-PEG4-sulfonic acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound and its conjugates?
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that is generally soluble in water and polar organic solvents like DMSO and DMF.[1] The PEG4 chain enhances aqueous solubility.[2] However, when conjugated to a hydrophobic molecule, the overall solubility of the resulting conjugate can decrease significantly.[] The final solubility is a balance between the hydrophilic nature of the PEG and sulfonic acid groups and the hydrophobicity of the conjugated molecule.
Q2: Why is my this compound conjugate poorly soluble in aqueous buffers?
Poor aqueous solubility of the conjugate is often due to the properties of the conjugated molecule (e.g., a hydrophobic drug or payload).[] Even with the hydrophilic PEG linker, a highly hydrophobic conjugate can lead to aggregation and precipitation in aqueous solutions.[][4] Another factor can be the presence of the Boc protecting group, which is less polar than the free amine it protects.
Q3: What is the role of the sulfonic acid group in the solubility of these conjugates?
The sulfonic acid group (-SO₃H) is highly acidic and hydrophilic, which significantly contributes to the water solubility of the molecule.[5][6] This functional group can increase the polarity of the entire conjugate, helping to counteract the hydrophobicity of other components.
Q4: Can the Boc protecting group affect the solubility of the conjugate?
Yes, the tert-butoxycarbonyl (Boc) group is more hydrophobic than the primary or secondary amine it protects. While its impact on the overall solubility of a large conjugate might be minor, for smaller conjugates or those on the borderline of solubility, the presence of the Boc group can decrease aqueous solubility. The deprotection of the Boc group to reveal the free amine (which can be protonated to form a salt) can sometimes improve solubility in aqueous media.[7][8]
Troubleshooting Guide
Issue 1: My this compound conjugate has precipitated out of my aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of the Conjugate | 1. Co-solvent Addition: Introduce a water-miscible organic co-solvent such as DMSO, DMF, ethanol, or acetonitrile. Start with a small percentage (e.g., 5-10%) and gradually increase it until the conjugate dissolves. Be mindful of the compatibility of the co-solvent with your downstream application.[4] 2. pH Adjustment: The sulfonic acid is a strong acid and will be deprotonated over a wide pH range. However, if your conjugated molecule has ionizable groups, adjusting the pH to ionize those groups can increase solubility.[9] 3. Use of Solubilizing Excipients: Consider adding surfactants (e.g., Polysorbates like Tween® 20 or 80) or other excipients like cyclodextrins to the buffer to improve solubility.[10] |
| Aggregation | 1. Lower Concentration: Attempt to dissolve the conjugate at a lower concentration. 2. Temperature Modification: Gently warming the solution may help in dissolution. However, be cautious about the thermal stability of your conjugate. 3. Sonication: Brief sonication can sometimes help break up aggregates and facilitate dissolution. |
| Incorrect Buffer Composition | 1. Buffer Screening: Test the solubility in a panel of different buffers (e.g., phosphate, citrate, TRIS) at various pH levels.[4] 2. Ionic Strength: Vary the ionic strength of the buffer by adjusting the salt concentration (e.g., NaCl). |
Issue 2: The conjugate is soluble in organic solvents but crashes out when I try to introduce it into an aqueous medium.
This is a common issue when transitioning from a reaction solvent (like DMF or DMSO) to an aqueous buffer for purification or biological assays.
| Potential Cause | Troubleshooting Steps |
| Solvent Miscibility and Polarity Shift | 1. Gradual Addition: Add the organic solution of your conjugate dropwise to the vigorously stirred aqueous buffer. This can prevent localized high concentrations that lead to precipitation. 2. Solvent Exchange via Dialysis/Diafiltration: If applicable, use dialysis or tangential flow filtration (TFF) to gradually exchange the organic solvent for the desired aqueous buffer. 3. Formulation with Co-solvents: Prepare the final aqueous solution with a percentage of the organic solvent the conjugate is soluble in (e.g., 10% DMSO in PBS). Ensure the final co-solvent concentration is compatible with your experiment.[4] |
Experimental Protocols
Protocol 1: General Procedure for Improving Conjugate Solubility
-
Initial Solubility Test:
-
Weigh a small, known amount of your lyophilized this compound conjugate.
-
Add a measured volume of your primary aqueous buffer (e.g., PBS pH 7.4) to achieve a target concentration.
-
Vortex or mix the solution for 2-5 minutes.
-
Visually inspect for any undissolved material.
-
-
Co-solvent Titration:
-
If the conjugate is not fully soluble, add a water-miscible organic co-solvent (e.g., DMSO) in small increments (e.g., 1-2% of the total volume at a time).
-
After each addition, vortex and observe the solubility.
-
Continue until the conjugate is fully dissolved. Record the final percentage of the co-solvent.
-
-
pH Screening:
-
Prepare a series of buffers with different pH values (e.g., pH 4, 6, 7.4, 8.5).
-
Repeat the initial solubility test in each buffer to determine if pH affects the solubility of your specific conjugate.
-
Protocol 2: Boc Deprotection to Potentially Enhance Solubility
The Boc group can be removed under acidic conditions to yield the free amine, which may be more soluble.[11][12]
Materials:
-
Boc-protected PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM (e.g., at a concentration of 0.1 M).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).[11]
-
Allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Test the solubility of the resulting TFA salt of the deprotected conjugate in your desired aqueous buffer.
Visual Guides
Caption: A workflow for troubleshooting solubility issues of this compound conjugates.
Caption: Factors influencing the solubility of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. skemman.is [skemman.is]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of PROTAC Linker Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of PROTAC® (Proteolysis Targeting Chimera) linkers. Our goal is to equip researchers with the practical knowledge to overcome experimental hurdles and accelerate their drug discovery programs.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used in PROTACs and why?
A1: The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][2] These are popular due to their synthetic accessibility, flexibility, and the ease with which their length can be modified.[][4] PEG linkers can enhance the solubility of the PROTAC molecule.[4][5][6] However, there is a growing trend towards using more rigid or functionalized linkers containing moieties like piperazine, piperidine, alkynes, and triazoles to improve pharmacokinetic properties and the stability of the ternary complex.[1][5][]
Q2: What are the primary challenges in PROTAC linker synthesis?
A2: The synthesis of PROTACs can be a multi-step and laborious process.[8][9] Key challenges include managing the complex molecular structures, which can lead to low reaction yields and difficulties in scalability.[10] A significant bottleneck is the empirical nature of linker design, often requiring the synthesis of large libraries of compounds with varying linker lengths and compositions to identify an optimal degrader.[1][]
Q3: Why is PROTAC purification so challenging?
A3: PROTAC molecules are often large and possess physicochemical properties (e.g., high lipophilicity) that make them difficult to purify.[10][11] Standard purification techniques like chromatography may result in low recovery rates.[11] The structural similarity between the desired PROTAC and any unreacted starting materials or byproducts can further complicate separation.[12]
Q4: What is "click chemistry" and how is it used in PROTAC synthesis?
A4: Click chemistry refers to a class of reactions that are rapid, high-yielding, and selective, making them ideal for connecting molecular building blocks.[13][] In PROTAC synthesis, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is frequently used to form a stable triazole linker, efficiently joining the warhead and E3 ligase ligand components.[][][15] This approach is highly valuable for the rapid synthesis of PROTAC libraries for optimization studies.[1][16]
Q5: How do I confirm the structure and purity of my synthesized PROTAC?
A5: A combination of analytical techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, while Mass Spectrometry (MS) verifies the molecular weight.[8] Purity is typically assessed using High-Performance Liquid Chromatography (HPLC). Advanced techniques like tandem mass spectrometry (MS/MS) can provide more detailed structural information.[8]
Troubleshooting Guides
Issue 1: Low Yield During PROTAC Synthesis
Symptom: The final yield of the PROTAC molecule after synthesis is consistently low.
| Potential Cause | Troubleshooting Steps |
| Inefficient Coupling Reactions | Optimize coupling reagents (e.g., for amide bond formation, try different reagents like HATU, HOBt). Adjust reaction temperature, time, and solvent. Ensure all reagents are anhydrous if the reaction is moisture-sensitive. |
| Steric Hindrance | The reactive sites on the warhead, linker, or E3 ligase ligand may be sterically hindered. Consider redesigning the linker attachment points ("exit vectors") to more accessible positions on the ligands. |
| Side Reactions | Unprotected functional groups on the warhead or E3 ligase ligand can lead to unwanted side reactions. Ensure appropriate protecting group strategies are in place. |
| Degradation of Starting Materials or Product | Some complex molecules can be unstable under certain reaction conditions (e.g., strong acid/base, high temperatures). Use milder reaction conditions where possible. |
Issue 2: Difficulty in PROTAC Purification
Symptom: The synthesized PROTAC is difficult to separate from starting materials or byproducts using standard chromatography.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | The PROTAC may have poor solubility in the mobile phase. Experiment with different solvent systems for your chromatography. For reverse-phase HPLC, adjusting the pH with modifiers (e.g., TFA, formic acid, or ammonia) can improve peak shape and resolution.[11] |
| Co-elution of Impurities | The impurities may have similar retention times to your product. Try a different stationary phase (e.g., C8 instead of C18 for reverse-phase HPLC) or a different chromatography technique (e.g., normal phase, ion exchange). |
| Low Recovery from Column | The PROTAC may be irreversibly binding to the stationary phase. Consider using a column with different surface chemistry. Lyophilization of collected fractions is often preferred to concentrate the final product.[11] |
| Complex Mixture | If the crude product is a very complex mixture, consider an initial purification step (e.g., flash chromatography) before attempting final purification by preparative HPLC. |
Issue 3: Inconsistent or No Target Degradation
Symptom: The synthesized PROTAC shows high binding to the target and E3 ligase individually but does not induce target degradation in cellular assays.
This is a common issue often related to the linker's inability to facilitate a productive ternary complex.
Experimental Protocols & Methodologies
General Protocol for PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol outlines a general procedure for the final coupling step in PROTAC synthesis where one component has a terminal alkyne and the other has an azide.
Materials:
-
Alkyne-functionalized warhead (or E3 ligase ligand)
-
Azide-functionalized E3 ligase ligand (or warhead)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent: e.g., a mixture of t-BuOH and water or DMF
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Dissolve the alkyne-functionalized component and the azide-functionalized component in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction (e.g., with a dilute solution of EDTA).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and proceed with purification.
Protocol for PROTAC Purification by Preparative Reverse-Phase HPLC
Equipment and Materials:
-
Preparative HPLC system with a UV detector
-
Appropriate reverse-phase column (e.g., C18, 10 µm particle size)
-
Mobile Phase A: Water with 0.1% modifier (e.g., formic acid or trifluoroacetic acid)
-
Mobile Phase B: Acetonitrile with 0.1% of the same modifier
-
Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO or DMF)
Procedure:
-
Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B).
-
Inject the dissolved crude PROTAC sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the compounds. The specific gradient will need to be optimized based on the hydrophobicity of the PROTAC.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical HPLC-MS.
-
Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the purified PROTAC.[11]
Visualizing Workflows and Logic
Caption: A generalized workflow for PROTAC synthesis and purification.
Caption: Troubleshooting logic for a PROTAC with poor degradation activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 8. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-PEG4-sulfonic acid degradation and prevention
This technical support center provides guidance on the degradation and prevention of issues related to Boc-PEG4-sulfonic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound has three main components, each with its own potential for degradation: the Boc-protecting group, the PEG4 linker, and the sulfonic acid group. The most likely degradation pathways are:
-
Acid-catalyzed cleavage of the Boc group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and can be removed, exposing a primary amine.[1] This is often an intended step in a synthesis but can be an unwanted degradation reaction if the compound is inadvertently exposed to acidic environments.
-
Oxidative degradation of the PEG chain: The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidation, which can be triggered by heat, light, transition metal ions, and reactive oxygen species.[2] This can lead to chain scission and the formation of impurities like formaldehyde (B43269) and formic acid.[2]
-
Hydrolysis of the sulfonic acid group: While generally stable, the sulfonic acid group can undergo hydrolysis under extreme pH and high temperatures, though this is less common under typical experimental conditions.
Q2: How should I properly store this compound to prevent degradation?
A2: To ensure the stability and integrity of this compound, it is recommended to store it at 2-8°C for short-term storage and -20°C for long-term storage.[3][4] The compound should be kept in a tightly sealed container, protected from light and moisture, and stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2][5]
Q3: I see unexpected peaks in my HPLC analysis after using this compound. What could be the cause?
A3: Unexpected peaks in your HPLC chromatogram could indicate the presence of degradation products. Common causes include:
-
Deprotection of the Boc group: If your reaction or storage conditions were inadvertently acidic, you might see a peak corresponding to PEG4-sulfonic acid (the deprotected form).
-
Oxidation of the PEG chain: The presence of oxidizing agents, exposure to air for extended periods, or the presence of trace metal ions can lead to the degradation of the PEG linker, resulting in various smaller, more polar byproducts.[2]
-
Impurity in the starting material: Ensure the purity of your this compound lot by running a baseline analysis of the starting material.
Q4: My subsequent reaction is failing after deprotecting the Boc group. What could be the issue?
A4: If reactions subsequent to Boc deprotection are failing, consider the following:
-
Incomplete deprotection: The deprotection reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[1]
-
Side reactions during deprotection: The tert-butyl cation formed during acidic cleavage of the Boc group can potentially alkylate other nucleophilic sites on your molecule, leading to unwanted side products.[6] The use of scavengers can help mitigate this.[6]
-
Degradation of the exposed amine: The newly exposed primary amine can be susceptible to degradation, especially if not used promptly in the next reaction step.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions; ensure the compound is stored at the recommended temperature and protected from light and moisture.[3][5]2. Use freshly prepared solutions of the reagent for your experiments.3. Analyze the integrity of the compound using HPLC or LC-MS before use.[7] |
| Appearance of a new, more polar peak in HPLC | Acid-catalyzed cleavage of the Boc group. | 1. Check the pH of all solutions and reagents used in your experiment to ensure they are not acidic.2. If acidic conditions are necessary for other parts of your experiment, consider if the Boc-protecting group is suitable for your synthetic strategy. |
| Broadening of the main peak or appearance of multiple small peaks in HPLC | Oxidative degradation of the PEG chain. | 1. De-gas all aqueous buffers to remove dissolved oxygen.[2]2. Use high-purity solvents and reagents to minimize trace metal ion contamination. Consider adding a chelating agent like EDTA.[2]3. Protect your reaction mixture from light.[2] |
| Incomplete Boc deprotection | Insufficient acid strength, concentration, reaction time, or temperature. | 1. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]2. Extend the reaction time and monitor progress by TLC or LC-MS.[1]3. Consider using a stronger acid, such as 4M HCl in dioxane.[1] |
| Formation of side products during Boc deprotection | Alkylation by the tert-butyl cation intermediate. | 1. Add a scavenger, such as anisole (B1667542) or thioanisole, to the deprotection reaction mixture to trap the tert-butyl cation.[6] |
Experimental Protocols
Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the molecule to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[8]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours in a sealed vial.[8]
-
Photolytic Degradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, and 48 hours), take an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see below) and LC-MS to identify and quantify the parent compound and any degradation products.[7][9]
Stability-Indicating HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Charged Aerosol Detection (CAD) for better sensitivity of the PEG moiety.[10]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccount-chem.com [ccount-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Monitoring Boc Deprotection Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals monitoring tert-butoxycarbonyl (Boc) deprotection reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the monitoring of Boc deprotection reactions.
LC-MS Analysis Issues
| Problem | Possible Causes | Suggested Solutions |
| Incomplete reaction observed in LC-MS. | 1. Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to fully cleave the Boc group. The rate of Boc cleavage has a second-order dependence on acid concentration, so a small decrease in acid strength can significantly impact the reaction rate.[1] 2. Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion due to insufficient time or low temperature.[2] 3. Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[1] 4. Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its exposure to the acid.[2] | 1. Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[2] 2. Extend Reaction Time: Continue to monitor the reaction at regular intervals (e.g., every 30-60 minutes) until the starting material is consumed.[1] 3. Use a Stronger Acid System: Consider switching to a more potent acid system, such as 4M HCl in 1,4-dioxane.[2] 4. Optimize Solvent: Ensure the solvent fully dissolves the starting material. |
| Observation of side products in LC-MS. | 1. tert-butylation: The stable tert-butyl cation generated during deprotection can alkylate nucleophilic residues in the product.[3] 2. Oxidation: Sensitive residues, such as methionine, may be oxidized during the reaction.[1] | 1. Add Scavengers: Include scavengers like triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) in the reaction mixture to trap the tert-butyl cations.[1] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1] 2. Use Optimized Cocktails for Sensitive Residues: For methionine-containing substrates, use a scavenger cocktail designed to prevent both alkylation and oxidation.[1] |
| Boc-protected starting material detected in the mass spectrometer, but not in the UV chromatogram. | In-source Fragmentation: The Boc group can be labile under certain electrospray ionization (ESI) conditions and may cleave within the mass spectrometer, giving the appearance of a completed reaction.[4] | 1. Modify Mobile Phase: Replace trifluoroacetic acid (TFA) in the mobile phase with a less harsh acid like formic acid.[4] 2. Use a Soft Ionization Technique: If available, consider using a softer ionization method like MALDI to minimize fragmentation.[4] 3. Optimize MS Parameters: Lower the fragmentor voltage in the mass spectrometer settings.[4] |
| Product peak shows an adduct of +46 Da. | Formic Acid Adduct: If using formic acid in the mobile phase, the deprotected amine can form an adduct with it.[5] | Be aware of this possibility when interpreting mass spectra. The adduct will typically be chromatographically distinct from the desired product. |
TLC Analysis Issues
| Problem | Possible Causes | Suggested Solutions |
| No separation between starting material and product. | Inappropriate Solvent System: The polarity of the eluent may not be suitable to differentiate between the Boc-protected and deprotected compounds. | Optimize Solvent System: 1. The deprotected amine is more polar and should have a lower Rf value than the Boc-protected starting material.[2] 2. A common starting point for developing a solvent system is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate).[6] 3. Adjust the ratio of the solvents to achieve good separation, aiming for Rf values between 0.15 and 0.85.[6] |
| Streaking of spots on the TLC plate. | 1. Amine Interaction with Silica (B1680970): Primary amines are known to streak on silica gel plates.[6][7] 2. Sample is Too Concentrated: Overloading the TLC plate can lead to streaking.[6] | 1. Add a Base to the Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (B128534) or ammonia, to the developing solvent to reduce streaking.[5][6][7] 2. Dilute the Sample: Dilute the reaction mixture before spotting it on the TLC plate.[6] |
| Spots are not visible under UV light. | Lack of a Chromophore: Many amines and their Boc-protected derivatives do not have a UV-active chromophore and will not be visible under a UV lamp.[8] | Use a Staining Agent: 1. Ninhydrin (B49086) Stain: This is an excellent stain for visualizing primary amines, which typically appear as blue or purple spots at room temperature.[9][10] Boc-protected amines can often be visualized as brown or yellow spots upon heating, as the heat can cause the Boc group to fall off.[9][10] 2. Potassium Permanganate (KMnO4) Stain: This is a general oxidative stain that works for a wide variety of compounds, including amines.[10] 3. Other Stains: Other useful stains for amines include Dragendorff's reagent (for lipophilic amines and basic heterocycles) and ceric ammonium (B1175870) molybdate (B1676688) (CAM), which is a very universal stain.[10][11] |
Frequently Asked Questions (FAQs)
Q1: How can I quickly check if my Boc deprotection is complete using TLC?
A1: A quick TLC analysis can give a good indication of reaction completion. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value.[2] Spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate.[6] The reaction is likely complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. For visualization, use a suitable stain like ninhydrin, as many amines are not UV-active.[8]
Q2: My LC-MS shows both starting material and product, but the reaction has been running for a long time. What should I do?
A2: If the reaction has stalled, consider increasing the acid strength or concentration.[2] For example, if you are using 20% TFA in DCM, you could try increasing it to 50%.[2] Alternatively, you could switch to a stronger acid system like 4M HCl in 1,4-dioxane.[2] Before making any changes, ensure that your starting material is fully dissolved in the reaction solvent.
Q3: I see a peak in my LC-MS with a mass corresponding to my deprotected product, but I'm not sure if it's real or an artifact. How can I confirm?
A3: This could be due to in-source fragmentation, where the Boc group is cleaved in the mass spectrometer.[4] To verify, you can try re-analyzing the sample with a mobile phase containing formic acid instead of TFA, as formic acid is less likely to cause deprotection.[4] You can also try lowering the fragmentor voltage in your MS settings.[4] If the peak corresponding to the Boc-protected starting material increases relative to the deprotected product under these milder conditions, it is likely that you were observing in-source fragmentation.
Q4: What are some common side products in Boc deprotection and how can I minimize them?
A4: A common side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated.[3] This is particularly problematic for molecules containing electron-rich aromatic rings, thiols, or guanidino groups.[3] To minimize this, add a scavenger such as triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[1]
Q5: What is a good general-purpose TLC stain for monitoring Boc deprotection?
A5: Ninhydrin is an excellent choice. It reacts with the primary amine product to give a distinct color (usually blue or purple) at room temperature.[9] The Boc-protected starting material will often appear as a different colored spot (e.g., yellow or brown) upon heating the TLC plate, as the heat can cause the Boc group to be removed.[9][10] This differential staining can make it very easy to distinguish between the starting material and the product.
Experimental Protocols
General Protocol for Monitoring Boc Deprotection by TLC
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil. Mark lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).
-
Spot the Plate: Using a capillary tube, spot a small amount of the dissolved starting material in the SM lane. Spot the reaction mixture in the R lane. For the co-spot, spot the starting material and then the reaction mixture on top of it in the C lane.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if your compounds are UV-active. If not, dip the plate in a suitable staining solution (e.g., ninhydrin or potassium permanganate) and gently heat with a heat gun to develop the spots.[9][10]
-
Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is proceeding. Complete disappearance suggests the reaction is finished. The deprotected product should appear as a new, more polar (lower Rf) spot.
General Protocol for Monitoring Boc Deprotection by LC-MS
-
Prepare the Sample: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the Reaction: Immediately quench the reaction in the aliquot to prevent further deprotection before analysis. This can be done by diluting the aliquot in a suitable solvent, possibly containing a neutralizing agent like a weak base.
-
LC-MS Analysis: Inject the quenched sample into an appropriate LC-MS system, typically with a reverse-phase C18 column.
-
Data Analysis: Analyze the chromatogram and mass spectrum. Monitor the disappearance of the peak corresponding to the Boc-protected starting material and the appearance of the peak for the deprotected product. The identity of the peaks should be confirmed by their mass-to-charge ratio (m/z).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 9. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. TLC stains [reachdevices.com]
Technical Support Center: Removal of Residual Trifluoroacetic Acid (TFA)
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical process of removing residual trifluoroacetic acid (TFA) from deprotection reactions, particularly in the context of peptide synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this essential post-purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual trifluoroacetic acid (TFA) from my peptide sample?
Trifluoroacetic acid (TFA) is widely used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2][3] However, residual TFA in the final peptide product can be problematic for several reasons:
-
Biological Activity: TFA can alter the secondary structure and solubility of peptides, which may impact their biological function.[3] It can also exhibit toxicity in cellular assays and in vivo studies.[1][2][3]
-
Physicochemical Properties: The presence of TFA as a counter-ion affects the mass of the peptide, potentially leading to inaccuracies in quantification and characterization.[3] Residual TFA can reduce the actual peptide content by 5% to 25%, depending on the peptide sequence.[4]
-
Assay Interference: TFA's acidity can alter the pH of assay buffers, which could affect enzyme kinetics or denature proteins.[3] For sensitive applications, reducing TFA levels to less than 1% is often required.[3]
Q2: What are the common methods for removing TFA from a peptide sample?
Several methods are available for TFA removal, and the choice depends on the properties of the peptide (e.g., sequence, hydrophobicity), the required final purity, and the scale of the process.[3] The most common techniques include:
-
Precipitation with Ether: A straightforward method where the peptide is precipitated out of the cleavage solution using cold diethyl ether, leaving the majority of the TFA and other scavengers in the supernatant.[5]
-
Lyophilization with Acid Exchange: This involves dissolving the peptide in a solution containing a more biologically benign acid, such as hydrochloric acid (HCl) or acetic acid, followed by freeze-drying. This process is often repeated to replace the TFA counter-ions.[1][3][6][7]
-
Ion-Exchange Chromatography: This technique utilizes a resin to capture the trifluoroacetate (B77799) anions, while the peptide is eluted with a buffer containing the desired counter-ion.[3][5]
-
Reverse-Phase HPLC (RP-HPLC) with an Alternative Acid: The peptide can be re-purified using an HPLC mobile phase that contains a weaker, more biocompatible acid like acetic acid or formic acid.[1][2][8]
Q3: I've repeatedly lyophilized my peptide from an aqueous HCl solution, but I still detect TFA. What can I do?
This is a common issue, as TFA can be stubbornly bound to positively charged residues in peptides.[3] Here are a few troubleshooting steps:
-
Increase the Number of Cycles: Some peptides may require additional lyophilization cycles to effectively remove the TFA. It is recommended to perform the cycle at least two to three times.[1][3][9]
-
Ensure Complete Dissolution: Make sure the peptide is fully dissolved in the HCl or acetic acid solution before each lyophilization step.
-
Check the pH: Ensure the pH of the solution is low enough to favor the protonation of TFA to its volatile acid form.
Q4: My peptide is precipitating out of solution during the HCl exchange process. How can I prevent this?
Peptide solubility can be a challenge. If you observe precipitation:
-
Adjust the Solvent: For hydrophobic peptides, adding a small amount of an organic solvent like acetonitrile (B52724) to the aqueous HCl solution before lyophilization might help maintain solubility.
-
Consider an Alternative Method: If solubility in acidic aqueous solutions is a persistent problem, ion-exchange chromatography or RP-HPLC with an acetic acid-based mobile phase might be a more suitable approach.
Q5: The yield of my peptide is very low after TFA removal. What are the potential causes?
Low peptide yield after TFA removal can be attributed to several factors:
-
Peptide Loss During Washes: In the ether precipitation method, some peptide might be lost if it has some solubility in the ether. Ensure the ether is sufficiently cold to minimize this.
-
Adhesion to Surfaces: Peptides can adhere to glassware and filter membranes. Pre-silanizing glassware can help reduce this.
-
Incomplete Precipitation: For very short or hydrophilic peptides, precipitation with ether may be inefficient.
-
Loss During Chromatography: In chromatographic methods, peptide loss can occur on the column. Optimizing the elution gradient and checking for column compatibility are important.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Residual TFA Detected After Multiple Lyophilization Cycles | Strongly bound TFA to basic residues. | Increase the number of lyophilization cycles (3 or more).[1][3][9] Ensure the peptide is fully dissolved before each cycle. Consider using a stronger acid for the exchange if compatible with your peptide. |
| Peptide Precipitation During Acid Exchange | Poor peptide solubility in the acidic solution. | Add a small amount of organic solvent (e.g., acetonitrile) to the aqueous acid solution. Alternatively, use a different TFA removal method like ion-exchange chromatography. |
| Low Peptide Yield | Peptide loss during precipitation washes or adherence to surfaces. | Use ice-cold ether for precipitation to minimize solubility.[5] Pre-silanize glassware. For chromatographic methods, ensure the column is appropriate for your peptide and optimize elution conditions. |
| Change in Peptide Purity After TFA Removal | Peptide degradation due to harsh acidic conditions. | If your peptide is acid-sensitive, consider using a milder method like ion-exchange chromatography with a near-neutral pH buffer or RP-HPLC with acetic acid. |
Quantitative Data on TFA Removal Efficiency
The efficiency of TFA removal can vary significantly between different methods and is also peptide-dependent. The following table summarizes the typical reduction in TFA content that can be achieved with various techniques.
| Method | Typical TFA Reduction Factor | Reference |
| RP-HPLC with Acetic Acid | ~3 | [10] |
| Ion-Exchange Resin | >30 | [10] |
| Deprotonation/Reprotonation Cycle | >100 | [10] |
| Lyophilization with HCl (repeated cycles) | Can lead to almost complete removal | [7] |
Note: The values presented are typical but may vary based on the specific peptide and experimental conditions.
Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This protocol describes the replacement of TFA counter-ions with chloride ions.
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[1][9] A phosphate (B84403) buffer (50mM phosphate and 100mM NaCl) can also be used.[1][9]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[1][9]
-
Incubation: Let the solution stand at room temperature for at least one minute.[1][6][9]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[5][6]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[1][3][9]
-
Repeat Cycles: Re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times to ensure complete exchange.[1][3][9]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.[1][9]
Protocol 2: TFA/Acetate (B1210297) Exchange via Ion-Exchange Chromatography
This method is particularly useful for peptides that are sensitive to acidic conditions.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Use a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[5][6]
-
Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[5][6]
-
Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[5][6]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[5][6]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute, while the TFA remains bound to the resin.[5][6]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[5][6]
Visualizations
Caption: Overview of common workflows for removing residual TFA from peptide samples.
Caption: Detailed workflow for TFA removal via repeated lyophilization cycles with acid exchange.
References
- 1. lifetein.com [lifetein.com]
- 2. omizzur.com [omizzur.com]
- 3. benchchem.com [benchchem.com]
- 4. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 9. lifetein.com [lifetein.com]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Boc-PEG4 Linkers
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and optimization of Antibody-Drug Conjugates (ADCs) using Boc-PEG4 linkers.
Frequently Asked Questions (FAQs)
Q1: What is a Boc-PEG4 linker and what is its role in an ADC?
A1: A Boc-PEG4 linker is a bifunctional crosslinker used in bioconjugation, particularly in the creation of Antibody-Drug Conjugates (ADCs).[1] It consists of three key components:
-
Boc (tert-butyloxycarbonyl) group: A protecting group for an amine functionality. This allows for a staged conjugation strategy.[1][2] The Boc group is stable but can be readily removed under acidic conditions to reveal the amine for subsequent reactions.[1][3]
-
PEG4 (tetraethylene glycol) spacer: A hydrophilic polyethylene (B3416737) glycol chain.[1] The PEG4 spacer enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads.[1][][5][6] This increased solubility can help prevent aggregation and improve the pharmacokinetic profile of the ADC.[][5][6][7][8]
-
Terminal functional group (e.g., carboxylic acid): This group allows for covalent attachment to the antibody or the drug payload.[1] For example, a terminal carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues of an antibody, to form a stable amide bond.[1]
The primary role of the Boc-PEG4 linker is to connect the cytotoxic drug to the monoclonal antibody, ensuring the drug remains inactive until it reaches the target cancer cell.[]
Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute for an ADC?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute because it directly influences the efficacy, safety, and pharmacokinetics of an ADC.[9]
-
Efficacy: A low DAR may result in reduced potency as not enough of the cytotoxic drug is delivered to the target cells.[]
-
Safety and Pharmacokinetics: A high DAR, especially with hydrophobic drugs, can lead to aggregation of the ADC.[7][11] This aggregation can cause rapid clearance from circulation, reducing the ADC's half-life and potentially leading to off-target toxicity and immunogenicity.[5][6][7][11] An optimized DAR, typically between 2 and 4, often strikes a balance between potency and a favorable pharmacokinetic profile.[5]
Q3: What are the main steps in conjugating a drug to an antibody using a Boc-PEG4-acid linker?
A3: The general workflow involves a multi-step process:
-
Activation of the Linker: The carboxylic acid group on the Boc-PEG4-acid linker is activated, often using carbodiimide (B86325) chemistry with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an NHS-activated ester.[1]
-
Conjugation to the Antibody: The activated linker is then reacted with the antibody, typically targeting lysine residues, to form a stable amide bond.[1]
-
Purification: The antibody-linker conjugate is purified to remove excess reagents.[1]
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to expose a terminal amine on the PEG linker.[1][2][3]
-
Activation and Conjugation of the Drug: The cytotoxic drug, which often has a carboxylic acid group, is activated (similarly to the linker) and then conjugated to the newly exposed amine on the antibody-linker construct.[1]
-
Final Purification: The final ADC is purified to remove unconjugated drug and other impurities.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of DAR with Boc-PEG4 linkers.
Problem 1: Low Drug-to-Antibody Ratio (DAR)
| Possible Cause | Recommended Solution |
| Inefficient Linker Activation | - Ensure EDC and NHS are fresh and anhydrous. These reagents are moisture-sensitive. - Optimize the molar ratio of EDC and NHS to the linker. A common starting point is a 1.5:1.2 ratio of EDC:NHS to the linker.[1] - Increase the activation reaction time (e.g., from 15-30 minutes up to 1 hour) at room temperature.[1] |
| Suboptimal Linker-to-Antibody Conjugation | - Increase the molar excess of the activated linker to the antibody. This is a key parameter to adjust for optimizing the DAR.[1] - Optimize the reaction buffer pH. For NHS ester reactions with primary amines, a pH of 7.2-8.5 is generally recommended. - Extend the conjugation reaction time or perform the reaction overnight at 4°C.[1] |
| Incomplete Boc Deprotection | - Ensure the deprotection reagent (e.g., TFA in DCM) is of sufficient concentration and purity.[1][2] - Increase the deprotection reaction time. Monitor the reaction to ensure complete deprotection without degrading the antibody.[1] - Ensure complete removal of the deprotection reagent before proceeding to the next step, as residual acid can interfere with subsequent reactions.[1] |
| Inefficient Drug Conjugation | - Verify the activation of the drug's carboxylic acid group. - Increase the molar excess of the activated drug to the antibody-linker conjugate. - Optimize the pH for the drug conjugation reaction. |
Problem 2: ADC Aggregation
| Possible Cause | Recommended Solution |
| High DAR with Hydrophobic Payload | - The hydrophobicity of the drug payload is a major contributor to aggregation, especially at high DARs.[11] The PEG4 linker is designed to be hydrophilic to mitigate this.[9] - Reduce the molar excess of the linker and/or drug during conjugation to target a lower average DAR.[9] - Consider using a longer PEG chain (e.g., PEG8, PEG12) to further increase hydrophilicity if aggregation persists even at a moderate DAR.[8][12] |
| Suboptimal Buffer Conditions | - Ensure the pH and ionic strength of the buffers used during conjugation and for the final formulation are optimal for antibody stability. - Avoid conditions that are known to promote protein aggregation, such as low pH or high salt concentrations.[11] |
| Physical Stress | - Minimize physical stress on the ADC, such as vigorous vortexing or frequent freeze-thaw cycles, which can induce aggregation.[11] |
Problem 3: Difficulty in ADC Purification
| Possible Cause | Recommended Solution |
| Co-elution of Unconjugated Drug/Linker and ADC | - For removing unconjugated small molecules, size exclusion chromatography (SEC) is a standard and effective method.[1] - Dialysis can also be used to remove small molecule impurities.[1] |
| Heterogeneity of the ADC Product | - Lysine conjugation results in a heterogeneous mixture of ADCs with different DARs and conjugation sites.[13] This can lead to broad peaks during chromatography. - Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different DARs and assess the DAR distribution.[14] |
| Product Loss During Purification | - The high polarity of the PEG linker can sometimes make purification by methods like reversed-phase chromatography challenging.[15] - Optimize the chromatography conditions (e.g., gradient, mobile phase composition) for your specific ADC. |
Experimental Protocols
General Protocol for ADC Synthesis using Boc-PEG4-Acid Linker
This is a generalized protocol and should be optimized for your specific antibody, drug, and linker.[1]
1. Activation of Boc-PEG4-Acid Linker
-
Dissolve the Boc-PEG4-acid linker, EDC, and NHS in anhydrous DMSO or DMF. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[1]
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[1]
2. Conjugation of Activated Linker to Antibody
-
Add the activated Boc-PEG4-NHS ester solution to the antibody solution (typically in a phosphate (B84403) buffer, pH 7.2-8.0).
-
The molar ratio of linker to antibody should be optimized to achieve the desired DAR.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Purify the Boc-PEG4-functionalized antibody using SEC or dialysis to remove excess reagents.[1]
3. Boc Deprotection
-
Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc group.[1]
-
The reaction time will vary and should be monitored.
-
Remove the deprotection reagent, for example, by evaporation under a stream of nitrogen, followed by purification.[1]
4. Conjugation of the Small Molecule Drug
-
Activate the carboxylic acid group on the small molecule drug using EDC and NHS, similar to step 1.[1]
-
Add the activated drug to the deprotected antibody-PEG4-amine conjugate.
-
Allow the reaction to proceed to form the final ADC.[1]
5. Final Purification and Characterization
-
Purify the final ADC using SEC or other appropriate chromatographic techniques to remove unconjugated drug and other impurities.[1]
-
Characterize the ADC to determine the DAR, purity, and biological activity.[1] Common methods for DAR determination include UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and LC-MS.[14][16]
Visualizations
Caption: Workflow for ADC synthesis using a Boc-PEG4-acid linker.
Caption: Troubleshooting logic for addressing a low Drug-to-Antibody Ratio (DAR).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 5. labinsights.nl [labinsights.nl]
- 6. openpr.com [openpr.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Boc-PEG4-Sulfonic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and troubleshoot common issues encountered during reactions with Boc-PEG4-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a bifunctional linker molecule commonly used in bioconjugation and the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] It features a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group. The PEG4 spacer enhances the solubility and reduces the immunogenicity of the conjugated molecule.[3] The Boc-protected amine allows for controlled, stepwise synthesis, as the Boc group can be removed under acidic conditions to reveal a reactive amine for subsequent conjugation.[3] The sulfonic acid group is a strong acid and can be used for further chemical modifications.
Q2: In which solvents is this compound soluble?
Precise quantitative solubility data for this compound is not widely published. However, based on its structural components (PEG, sulfonic acid) and information for similar compounds, a qualitative solubility profile can be determined.
-
Good Solubility: Dichloromethane (B109758) (DCM), Dimethylformamide (DMF).[3][5]
The hydrophilic PEG chain and the polar sulfonic acid group contribute to its solubility in polar solvents and water.[6]
Q3: How does solvent choice impact reactions with this compound?
Solvent selection is critical for ensuring that all reactants are fully dissolved, which is essential for reaction efficiency. In the context of coupling reactions involving the sulfonic acid or a derivative, the solvent can influence reaction rates and the stability of intermediates. For Boc deprotection, the solvent must be compatible with the acidic conditions required for cleavage.
Q4: What are the key reactions involving this compound?
The primary reactions involving this linker are:
-
Boc Deprotection: The removal of the Boc protecting group to expose the primary amine. This is typically achieved using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[7]
-
Reactions of the Sulfonic Acid Group: The sulfonic acid group can undergo reactions such as esterification.[8]
Data Presentation
Table 1: Properties of Common Solvents for this compound Reactions
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dielectric Constant | Polarity Index | Solubility of this compound |
| Water | H₂O | 18.02 | 100 | 80.1 | 10.2 | Soluble[1][4] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 46.7 | 7.2 | Soluble[1][4] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 36.7 | 6.4 | Good |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 | 9.1 | 3.1 | Good |
| Acetonitrile | C₂H₃N | 41.05 | 82 | 37.5 | 5.8 | Likely Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.5 | 4.0 | Likely Soluble |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Add toluene to the residue and evaporate under reduced pressure (repeat 3 times) to azeotropically remove residual TFA.[7]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent, and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[7]
Protocol 2: Esterification of the Sulfonic Acid Group
This is a general protocol for the esterification of a sulfonic acid, which can be adapted for this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Trimethyl orthoformate (or triethyl orthoformate)
-
Nitrogen atmosphere
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle/oil bath
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in the desired alcohol.
-
Add an excess of trimethyl orthoformate (for methyl ester) or triethyl orthoformate (for ethyl ester).[9]
-
Stir the solution at room temperature or heat to reflux for 30 minutes to several hours, depending on the reactivity of the alcohol.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the excess orthoformate and alcohol under vacuum to yield the corresponding sulfonate ester.[9]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
-
Question: My Boc deprotection reaction is not going to completion. What could be the problem?
-
Answer: Incomplete Boc deprotection can be caused by several factors:
-
Insufficient Acid Strength or Concentration: Ensure the TFA concentration is adequate (20-50% in DCM is common). For more resistant substrates, a stronger acid system like 4M HCl in dioxane might be necessary.[7]
-
Inadequate Reaction Time or Temperature: These reactions are often run at room temperature for 1-2 hours. If the reaction is sluggish, extend the reaction time and monitor its progress.[7]
-
Solvent Issues: The solvent must completely dissolve the Boc-protected compound. While DCM is common, for less soluble substrates, a co-solvent might be needed, provided it is stable to strong acid.[7]
-
Steric Hindrance: The PEG chain can sometimes sterically hinder the approach of the acid. In such cases, longer reaction times or slightly elevated temperatures may be required.[10]
-
Issue 2: Side Reactions During Boc Deprotection
-
Question: I am observing unexpected side products after my Boc deprotection. What is happening?
-
Answer: Side reactions can occur if other acid-labile functional groups are present in your molecule. The use of scavengers like triisopropylsilane (B1312306) (TIS) can help to quench reactive cationic species that may form during the deprotection and cause side reactions.
Issue 3: Low Yield in Sulfonic Acid Esterification
-
Question: My sulfonic acid esterification is giving a low yield. How can I improve it?
-
Answer: Low yields in sulfonic acid esterification can be due to:
-
Presence of Water: The reaction should be carried out under anhydrous conditions as water can hydrolyze the orthoformate reagent and hinder the reaction.
-
Insufficient Reaction Time or Temperature: Some alcohols may react slower. Increasing the reaction time or temperature can improve the yield.
-
Reagent Purity: Ensure the purity of the sulfonic acid, alcohol, and orthoformate.
-
Visualizations
Caption: General experimental workflows for Boc deprotection and sulfonic acid esterification of this compound.
Caption: Troubleshooting decision tree for solvent selection in this compound reactions.
References
- 1. ccount-chem.com [ccount-chem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]
- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Carboxy-PEG4-sulfonic acid, 1817735-25-3 | BroadPharm [broadpharm.com]
- 9. scribd.com [scribd.com]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
Technical Support Center: Scaling Up Boc-PEG4-Sulfonic Acid Conjugation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve successful and scalable conjugation reactions with Boc-PEG4-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between conjugating with this compound versus Boc-PEG4-carboxylic acid?
A1: The primary difference lies in the activation chemistry required to make the terminal group reactive towards primary amines.
-
Carboxylic acids (-COOH) are typically activated using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form an amine-reactive NHS ester. This is a very common and well-documented method in bioconjugation.[1]
-
Sulfonic acids (-SO₃H) are significantly less reactive and cannot be efficiently activated with EDC/NHS chemistry. Instead, they must first be converted into a more reactive intermediate, typically a sulfonyl chloride (-SO₂Cl) , using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][3] This sulfonyl chloride is highly reactive towards primary amines, forming a stable sulfonamide bond.
Q2: What is the general workflow for using this compound to label an amine-containing molecule?
A2: The process is a multi-step workflow that involves activation of the sulfonic acid, conjugation to the target molecule, and subsequent deprotection of the Boc group.
References
Technical Support Center: Purification Strategies for PEGylated Molecules
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated molecules?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, often results in a complex and heterogeneous mixture.[][2] This heterogeneity is the main challenge during purification and includes:
-
Unreacted Protein/Molecule: The original, unmodified biomolecule.[2]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[2]
-
Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[2][3]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[][2]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[][2]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[2][4]
Q2: What are the most common methods for purifying PEGylated molecules?
The most widely used purification techniques for PEGylated proteins are based on chromatography and membrane separation, leveraging differences in molecular size, charge, and hydrophobicity.[][4][5] These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[][2]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[] The attachment of PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin and allowing for separation.[][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[] HIC can be a useful supplementary tool to IEX.[]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique often used for analytical purposes, such as identifying PEGylation sites and separating positional isomers.[][6]
-
Non-Chromatographic Methods: Techniques like ultrafiltration, diafiltration, and dialysis are simpler methods based on molecular weight and hydrodynamic radius.[][4]
Q3: How do I stop the PEGylation reaction before purification?
For reactions involving NHS esters, the reaction can be quenched by adding a reagent with a primary amine, such as Tris buffer, glycine, or ethanolamine.[7] These agents react with the remaining active esters on the PEG, rendering them inert.[7]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of PEGylated molecules using various chromatographic techniques.
General Workflow for Chromatographic Purification
The following diagram illustrates a general workflow for the purification of PEGylated proteins.
References
Validation & Comparative
A Comparative Guide to Boc-PEG4-Sulfonic Acid and Boc-PEG4-Acid Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead, the E3 ligase ligand, and the connecting linker. The linker, far from being a mere spacer, critically influences the physicochemical properties and overall efficacy of the PROTAC. This guide provides a detailed comparison of two hydrophilic, acidic linkers: Boc-PEG4-sulfonic acid and Boc-PEG4-acid, to inform rational PROTAC design.
While direct head-to-head experimental data for PROTACs synthesized with these specific linkers is not extensively available in the public domain, this guide leverages fundamental physicochemical principles and data from analogous systems to provide a robust comparative analysis.
Core Physicochemical Properties: A Tale of Two Acids
The primary distinction between this compound and Boc-PEG4-acid lies in the acidity of their terminal functional groups. This difference has profound implications for the properties of the resulting PROTACs.
| Property | This compound | Boc-PEG4-acid | Rationale |
| Acidity (pKa) | Very Strong (pKa ≈ -7)[1][2] | Weak (pKa ≈ 3-5)[3][4] | The sulfonate conjugate base is highly stabilized by resonance over three oxygen atoms, making sulfonic acids exceptionally strong organic acids. Carboxylate ions have resonance stabilization over two oxygens, resulting in weaker acidity.[1][3][4] |
| Ionization at Physiological pH (7.4) | >99.99% ionized (sulfonate) | >99.9% ionized (carboxylate)[3] | Due to its extremely low pKa, the sulfonic acid group will be fully deprotonated to its anionic sulfonate form at physiological pH. The carboxylic acid group will also be predominantly deprotonated to its carboxylate form. |
| Aqueous Solubility | Expected to be higher | Expected to be high | The presence of the PEG4 chain in both linkers enhances hydrophilicity.[5] The fully ionized and highly polar sulfonate group is anticipated to confer greater aqueous solubility compared to the carboxylate.[6][7] |
| Cell Permeability | Expected to be lower | Expected to be low, but potentially higher than the sulfonic acid analog | Increased polarity and a permanent negative charge generally hinder passive diffusion across the lipophilic cell membrane.[8] The stronger, more localized charge of the sulfonate may lead to lower permeability compared to the carboxylate. |
| Chemical Stability | High | High | Both sulfonic and carboxylic acids form stable linkers. Sulfonic acids are known for their high thermal stability.[6] |
Impact on PROTAC Performance: A Comparative Analysis
The differences in the physicochemical properties of these linkers are predicted to have a significant impact on the performance of the resulting PROTACs.
| Performance Metric | Expected Impact of this compound Linker | Expected Impact of Boc-PEG4-acid Linker |
| Degradation Efficacy (DC50, Dmax) | Potentially lower due to reduced cell permeability. | Potentially higher, assuming sufficient cell permeability is achieved. |
| Pharmacokinetics (PK) | May exhibit shorter half-life and higher clearance due to high polarity. Oral bioavailability is likely to be very low. | May have more favorable PK properties compared to the sulfonic acid analog, although still challenging due to the charged nature. |
| Off-target Effects | The highly charged nature might limit non-specific interactions with hydrophobic pockets of off-target proteins. | The acidic nature can influence interactions with off-target proteins. |
| Formulation | Excellent aqueous solubility would be advantageous for parenteral formulations. | Good aqueous solubility aids in formulation development. |
Experimental Protocols
General Synthesis of a PROTAC with an Acidic Linker
This workflow describes the coupling of a warhead (POI ligand) and an E3 ligase ligand to an acidic PEG linker.
Diagram of the general experimental workflow for PROTAC synthesis.
Caption: General workflow for the synthesis of a PROTAC using an acidic linker.
Materials:
-
This compound or Boc-PEG4-acid
-
Amine-functionalized Protein of Interest (POI) ligand (Warhead)
-
Carboxylic acid-functionalized E3 ligase ligand
-
Coupling agents (e.g., HATU, HBTU, EDC/NHS)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Purification supplies (e.g., HPLC)
Protocol:
-
Activation of the Carboxylic Acid Linker:
-
Dissolve Boc-PEG4-acid (1.1 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq).
-
Stir at room temperature for 15-30 minutes to form the activated ester.
-
-
Coupling to the POI Ligand:
-
To the activated linker solution, add the amine-functionalized POI ligand (1.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product (Boc-PEG4-linker-POI) by flash chromatography or preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the amine-functionalized intermediate (H2N-PEG4-linker-POI).
-
-
Coupling to the E3 Ligase Ligand:
-
In a separate flask, activate the carboxylic acid group of the E3 ligase ligand using a similar procedure as in Step 1.
-
Add the deprotected amine-functionalized intermediate to the activated E3 ligase ligand solution.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Note on Sulfonic Acid Linkers:
Direct activation and amide bond formation with a sulfonic acid is not standard. A more likely synthetic route would involve a linker that already contains a stable amide or other functional group for conjugation, with the sulfonic acid moiety being a terminal group. Alternatively, the sulfonic acid could be introduced at a later synthetic step. Researchers should consult advanced organic chemistry literature for specific methods of incorporating sulfonic acids into bifunctional molecules.
Signaling Pathways and Logical Relationships
The fundamental mechanism of action for any PROTAC is to hijack the ubiquitin-proteasome system to induce the degradation of a target protein.
Diagram illustrating the PROTAC mechanism of action.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Conclusion
The choice between this compound and Boc-PEG4-acid as a PROTAC linker represents a trade-off between aqueous solubility and cell permeability.
-
This compound is predicted to impart superior aqueous solubility due to its strong acidic nature. This could be highly beneficial for developing parenteral formulations and may be advantageous for targeting extracellular or membrane-bound proteins where high aqueous concentration is desirable. However, the resulting PROTAC is likely to suffer from very poor cell permeability, limiting its application for intracellular targets.
-
Boc-PEG4-acid , while still providing enhanced hydrophilicity, offers a more balanced profile. The weaker acidity of the carboxylic acid group, while still ensuring good water solubility, may result in comparatively better cell permeability than its sulfonic acid counterpart. This makes it a more conventional and potentially more versatile choice for targeting intracellular proteins.
Ultimately, the optimal linker choice is target-dependent and requires empirical validation. Researchers should consider the subcellular localization of their target protein and the desired pharmacokinetic profile when selecting between these two acidic linkers. The development of advanced cellular uptake strategies may in the future broaden the applicability of highly charged linkers like those containing sulfonic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. quora.com [quora.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. capitalresin.com [capitalresin.com]
- 7. researchgate.net [researchgate.net]
- 8. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Goldilocks Principle in Action: Optimizing PROTAC Efficiency with PEG Linker Length
A comprehensive guide for researchers on the critical role of polyethylene (B3416737) glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of how different linker lengths impact performance, supported by experimental data and detailed protocols.
In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, and often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1]
The linker is not merely a passive spacer; it plays a pivotal role in determining the overall efficacy, selectivity, and physicochemical properties of the degrader.[2] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3][]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations.[1] The following table summarizes experimental data showcasing the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Cereblon | Thalidomide-O-PEGn-Acid | ~15 (PEG2) | >1000 | <20 | [2] |
| BRD4 | Cereblon | Thalidomide-O-PEGn-Acid | ~21 (PEG4) | ~100 | ~80 | [2] |
| BRD4 | Cereblon | Thalidomide-O-PEGn-Acid | ~24 (PEG5) | ~20 | >95 | [2] |
| BRD4 | Cereblon | Thalidomide-O-PEGn-Acid | ~30 (PEG7) | ~50 | ~90 | [2] |
| BRD4 | Cereblon | Thalidomide-O-PEGn-Acid | ~36 (PEG9) | ~150 | ~70 | [2] |
| Estrogen Receptor α (ERα) | VHL | Estradiol-PEGn-VHL Ligand | 9 | >1000 | <20 | [5] |
| Estrogen Receptor α (ERα) | VHL | Estradiol-PEGn-VHL Ligand | 12 | ~500 | ~60 | [5] |
| Estrogen Receptor α (ERα) | VHL | Estradiol-PEGn-VHL Ligand | 16 | ~100 | >90 | [5] |
| Estrogen Receptor α (ERα) | VHL | Estradiol-PEGn-VHL Ligand | 19 | ~750 | ~50 | [5] |
| Estrogen Receptor α (ERα) | VHL | Estradiol-PEGn-VHL Ligand | 21 | >1000 | <30 | [5] |
Note: The exact DC50 and Dmax values can vary based on experimental conditions and cell lines used.
From the compiled data, a clear trend emerges indicating that an optimal linker length exists for achieving potent and efficacious degradation. For BRD4 degradation, a PEG5 linker appears to be optimal.[2] Shorter linkers are generally less effective, and linkers longer than PEG5 begin to show a decrease in potency, a phenomenon often attributed to the "hook effect," where suboptimal linker lengths hinder the formation of a stable ternary complex.[2][6] Similarly, for ERα degradation, a 16-atom linker demonstrated the highest potency.[3][5]
Visualizing the Process: From Mechanism to Workflow
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for evaluating PROTAC efficiency, and the conceptual relationship between linker length and ternary complex formation.
References
A Comparative Guide to Alternative Linkers for Bioconjugation: Moving Beyond Boc-PEG4-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the success of bioconjugates, particularly in the landscape of antibody-drug conjugates (ADCs) and other targeted therapeutics. While Boc-PEG4-sulfonic acid has been a valuable tool, offering a balance of hydrophilicity and a reactive handle for conjugation, the demand for enhanced stability, greater hydrophilicity at high drug-to-antibody ratios (DAR), and tailored release mechanisms has driven the development of a diverse array of alternative linkers. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The Evolving Landscape of Bioconjugation Linkers
An ideal linker must maintain the stability of the bioconjugate in systemic circulation to minimize off-target toxicity, while enabling efficient release of the payload at the target site.[1] The limitations of early linker technologies, such as the instability of some acid-cleavable hydrazone linkers, have spurred innovation in linker design.[2] Modern linkers are engineered to optimize the physicochemical and pharmacological properties of the bioconjugate, including solubility, stability, and pharmacokinetic profile.[3][]
Comparison of Linker Technologies
The performance of a linker is evaluated based on several key parameters, including its impact on the hydrophilicity of the conjugate, the stability of the linker in plasma, the efficiency of the conjugation reaction, and the in vivo efficacy and tolerability of the final bioconjugate. The following sections and tables provide a comparative overview of various linker classes relative to PEG-based linkers like this compound.
Hydrophilic Linkers: Enhancing Solubility and In Vivo Performance
A significant challenge in ADC development is the propensity of conjugates with hydrophobic payloads to aggregate, which can compromise efficacy and induce immunogenicity.[3] Hydrophilic linkers are employed to counteract this, improving solubility, stability, and pharmacokinetic profiles.[3][5]
Table 1: Performance Comparison of Hydrophilic vs. Hydrophobic Linkers
| Linker Type | Representative Structure/Concept | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition (%) | Plasma Half-life (t1/2) | Reference |
| Hydrophilic (PEG-based) | Linker incorporating a PEG chain | 8 | < 5% | Maintained or Improved | High | Extended | [3][5] |
| Hydrophobic | Traditional non-PEGylated linker | 4-8 | > 20% | Variable | Moderate | Shorter | [3] |
| Hydrophilic (Polysarcosine) | Linker incorporating a polysarcosine chain | 8 | Low | Maintained | High | Comparable to PEG | [6] |
| Hydrophilic (Zwitterionic) | Linker with zwitterionic moieties | High DARs | Low | Maintained | Potentially High | Potentially Extended | [7][8] |
Note: The data in this table is a synthesis of expected performance based on the principles of linker design and data from multiple sources. Direct head-to-head comparisons can be challenging as performance is highly dependent on the specific molecules being conjugated and the precise experimental conditions.
Cleavable Linkers: Tailoring Payload Release
Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or within the target cell, such as enzymes or low pH.[9][10] This provides a mechanism for controlled drug release.
Table 2: Comparison of Cleavable Linker Technologies
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| Hydrazone | Acid-labile (low pH) | Moderate | Release in acidic endosomes/lysosomes. | Potential for premature release in circulation.[2] |
| Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | High in human plasma | High tumor cell specificity. | Species-specific instability (e.g., in mouse plasma).[11] |
| Disulfide | Reductive (e.g., Glutathione) | Moderate | Release in the reducing intracellular environment. | Variable stability. |
| Tandem-Cleavage | Dual enzymatic | High | Enhanced plasma stability and tolerability.[11] | More complex synthesis. |
| Silyl Ether-based | Acid-labile | High (t1/2 > 7 days in human plasma) | Improved stability over traditional acid-cleavable linkers.[2] | Newer technology, less established. |
Non-Cleavable Linkers: A Different Paradigm
Non-cleavable linkers remain attached to the payload after internalization and degradation of the antibody component in the lysosome.[9][10] This strategy can lead to a different metabolite profile and may be advantageous for certain payloads.
Table 3: Characteristics of Non-Cleavable Linkers
| Linker Type | Release Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| Thioether (e.g., SMCC) | Antibody degradation | High | High stability, reduced risk of premature payload release.[10] | The linker-payload metabolite must retain activity. |
Click Chemistry Linkers: Efficiency and Orthogonality
"Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offer high efficiency, specificity, and bio-orthogonality for bioconjugation.[12][13][14]
Table 4: Performance Comparison of Click Chemistry Linkers
| Linker Type | Reaction | Conjugation Efficiency | Reaction Specificity | Stability of Linkage |
| Azide-Alkyne (CuAAC) | Copper-catalyzed cycloaddition | High | High | Stable triazole |
| DBCO-Azide (SPAAC) | Strain-promoted cycloaddition | High | High | Stable triazole |
| SMCC (Traditional) | Amine and thiol reaction | Moderate to High | Moderate | Thioether |
Note: The data in this table is a synthesis of expected performance based on the principles of linker design and data from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of different linker technologies. Below are representative protocols for key experiments.
Protocol 1: General Antibody-Drug Conjugation
This protocol outlines a typical workflow for creating an ADC.
1. Antibody Preparation:
-
Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 2-10 mg/mL.[12]
2. Linker Activation and Conjugation (Example with an NHS-ester functionalized linker):
-
Dissolve the linker in a suitable organic solvent (e.g., DMSO).
-
Add the linker solution to the antibody solution at a specific molar ratio to control the DAR.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
3. Purification:
-
Remove unreacted linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.[15]
4. Characterization:
-
Determine the DAR using hydrophobic interaction chromatography (HIC) or reversed-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Assess the level of aggregation using SEC.
-
Confirm the integrity of the conjugate by mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma.[16]
1. Incubation:
-
Incubate the ADC in human, mouse, or rat plasma at a concentration of approximately 1 mg/mL at 37°C.[16]
-
Include a buffer control to assess the inherent stability of the ADC.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[9]
2. Sample Processing:
-
Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., with Protein A magnetic beads).[16]
3. Analysis:
-
Analyze the captured ADC by LC-MS to determine the average DAR at each time point.[16]
-
The supernatant can be analyzed to quantify the amount of released payload.
Protocol 3: In Vivo Tumor Growth Inhibition Study
This study assesses the efficacy of the ADC in a xenograft model.[3]
1. Animal Model:
-
Use immunodeficient mice bearing tumors derived from a relevant human cancer cell line.
2. Dosing:
-
Administer the ADC intravenously at various dose levels.
-
Include a vehicle control group and potentially a non-targeting ADC control group.
3. Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.[3]
4. Efficacy Evaluation:
-
Calculate the tumor growth inhibition by comparing the tumor volumes in the ADC-treated groups to the control group.
Visualizing Linker Strategies and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical structures, reaction mechanisms, and experimental workflows involved in bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. d-nb.info [d-nb.info]
- 8. US8877172B2 - Zwitterionic polymer bioconjugates and related methods - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. symeres.com [symeres.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Role of PEG Linkers in PROTAC Efficacy: A Comparative Analysis
While direct biological activity data for PROTACs synthesized specifically with Boc-PEG4-sulfonic acid remains limited in publicly available research, an analysis of PROTACs utilizing other PEG4-based linkers provides valuable insights into their potential performance. This guide offers a comparative overview of the biological activity of various PEG-based PROTACs, supported by experimental data and protocols, to inform researchers and drug development professionals.
Proteolysis targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4][5]
Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability. The length and composition of the PEG linker can significantly impact the biological activity of the PROTAC.
Comparative Biological Activity of PEG-Based PROTACs
The following table summarizes the biological activity of various PROTACs that utilize different PEG-based linkers to target a range of proteins. This data, gathered from multiple studies, highlights how linker composition can influence degradation efficiency (DC50) and the maximum level of degradation (Dmax).
| Target Protein | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| KRAS G12D | VHL | PEG-based | AsPC-1 | 52.9 | >90% | [4] |
| Androgen Receptor (AR) | Pomalidomide | Phthalimide-based with PEG linkers | LNCaP | Not specified | High | [6] |
| IGF-1R & Src | CRBN | Various PEG linkers | MCF7, A549 | Micromolar range | Not specified | [5] |
Note: The specific structure of the PEG-based linkers in the cited studies may vary. Direct comparison is challenging without standardized experimental conditions.
Signaling Pathways Targeted by PROTACs
PROTACs can be designed to target a wide array of proteins involved in various signaling pathways implicated in diseases like cancer. By inducing the degradation of key signaling proteins, PROTACs can effectively shut down these pathways.
Figure 1. General mechanism of action for PROTACs in a cellular context.
Experimental Protocols for Evaluating PROTAC Activity
To assess the biological activity of newly synthesized PROTACs, a series of in vitro experiments are typically performed.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the PROTAC on cell proliferation and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the PROTAC concentration.[5]
Western Blotting for Protein Degradation
This technique is used to quantify the extent of target protein degradation.
-
Cell Lysis: Treat cells with the PROTAC at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Figure 2. A typical experimental workflow for the synthesis and biological evaluation of PROTACs.
Conclusion
While specific data on this compound-based PROTACs is not yet widely available, the existing literature on other PEG-based linkers strongly suggests their utility in developing effective protein degraders. The length and composition of the PEG linker are critical parameters that must be optimized to achieve potent and selective degradation of the target protein. The experimental protocols outlined in this guide provide a solid framework for the biological evaluation of novel PROTACs, enabling researchers to systematically assess their therapeutic potential. Further studies are warranted to explore the specific advantages that a sulfonic acid moiety within a PEG linker might confer to PROTACs.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Spacer: A Comparative Guide to PROTAC Linker Performance in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective comparison of the performance of PROTACs utilizing the hydrophilic Boc-PEG4-sulfonic acid linker motif against other common linker classes, supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid in the rational design and evaluation of next-generation protein degraders.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules are comprised of a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is not merely a passive tether; its length, chemical composition, and rigidity are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which ultimately dictates the efficacy and selectivity of the degrader.[2][3]
This guide focuses on the validation of target protein degradation with a particular emphasis on the role of the linker, using the this compound linker as a representative of the hydrophilic, flexible linker class.
The PROTAC Mechanism of Action: A Ternary Complex is Key
The fundamental mechanism of PROTAC action involves the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, leads to the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Comparative Analysis of PROTAC Linkers
The linker's properties significantly influence a PROTAC's performance, including its degradation efficiency (DC50 and Dmax), cell permeability, and metabolic stability. While specific quantitative data for the this compound linker is not extensively available in the public domain, we can infer its likely performance characteristics by comparing it to the broader classes of linkers.
Linker Classes:
-
Hydrophilic/Flexible (e.g., PEG Linkers like this compound): Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule.[4][5] Their flexibility allows for the necessary conformational adjustments to facilitate ternary complex formation.[4] The sulfonic acid group in the this compound linker further enhances hydrophilicity.
-
Hydrophobic/Flexible (e.g., Alkyl Chains): Alkyl chains are another common flexible linker type. While synthetically accessible, their hydrophobicity can sometimes lead to lower solubility and may impact cell permeability.[6]
-
Rigid Linkers (e.g., containing cyclic or aromatic groups): Rigid linkers, such as those incorporating piperazine (B1678402) or phenyl groups, can pre-organize the PROTAC into a bioactive conformation. This can enhance the stability of the ternary complex and potentially improve selectivity and pharmacokinetic properties.[2][6]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Flexible Linkers - Hydrophilic (PEG) vs. Hydrophobic (Alkyl)
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4 | VHL | PEG | PEG5 | 15 | >98 | [7] |
| BRD4 | VHL | PEG | PEG4 | 20 | 95 | [7] |
| BRD4 | VHL | PEG | PEG3 | 55 | 85 | [7] |
| CRBN | CRBN | Alkyl | 9-atom alkyl chain | Concentration-dependent decrease | Not specified | [2][6] |
| CRBN | CRBN | PEG | 3 PEG units | Weak degradation | Not specified | [2][6] |
| ERK5 | VHL | Alkyl | - | ~22-fold lower cell permeability compared to PEG linker | - | [6] |
| ERK5 | VHL | PEG | - | ~22-fold higher cell permeability compared to alkyl linker | - | [6] |
Table 2: Rigid Linkers - Enhancing Potency and Selectivity
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference(s) |
| Androgen Receptor (AR) | IAP | Flexible (PEG) | Parent PROTAC | 100-1000 | ~70 | [6] |
| Androgen Receptor (AR) | IAP | Rigid | Phenyl-containing | 10-100 | >90 | [6] |
| BRD4 | CRBN | Flexible (Alkyl) | - | >5000 | <20 | [2] |
| BRD4 | CRBN | Rigid (Alkyne) | - | ~500 | ~80 | [2] |
Experimental Protocols for Validation of Target Protein Degradation
A robust validation workflow is essential to confirm on-target protein degradation and assess the overall performance of a PROTAC. This typically involves a combination of orthogonal methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Great Divide: A Comparative Analysis of PROTACs with PEG vs. Alkyl Linkers
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of a molecule's success. While seemingly a simple tether, the linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation efficacy. This guide provides an objective comparison of two of the most common flexible linker classes: polyethylene (B3416737) glycol (PEG) and alkyl chains, supported by experimental data to inform rational PROTAC design.
The fundamental difference between these linker types lies in their polarity. PEG linkers, with their repeating ethylene (B1197577) glycol units, are hydrophilic and can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1] In contrast, alkyl linkers, composed of saturated hydrocarbon chains, are hydrophobic and can improve a PROTAC's ability to traverse the lipid bilayers of cell membranes.[2] This core distinction creates a cascade of effects on the overall performance of the PROTAC.
Quantitative Comparison of Performance
The following tables summarize key performance indicators for PROTACs featuring PEG versus alkyl linkers. It is important to note that direct head-to-head comparisons of PROTACs with matched-length PEG and alkyl linkers are not abundant in the literature. Therefore, the data presented, unless otherwise specified, is a synthesis of findings from various studies and should be interpreted as illustrative of general trends.
Table 1: Physicochemical and In Vitro Performance
| Parameter | PROTACs with PEG Linkers | PROTACs with Alkyl Linkers | Key Considerations |
| Solubility | Generally higher due to the hydrophilic nature of the PEG chain.[3][4] | Generally lower and more hydrophobic, which can limit aqueous solubility.[2] | Improved solubility is advantageous for formulation and bioavailability. |
| Cell Permeability (Papp) | Can be variable. While hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow for conformations that shield polar groups.[3] One study directly comparing two VHL PROTACs found the PEG-containing version to be significantly more permeable than its alkyl counterpart.[5] | Can be enhanced due to increased lipophilicity, which facilitates passive diffusion across cell membranes.[2] However, excessive hydrophobicity can lead to poor solubility and membrane retention. | Permeability is a complex property influenced by multiple factors beyond the linker. |
| Degradation Efficacy (DC50) | Can achieve potent degradation; efficacy is often highly dependent on the optimal linker length.[6] | Can achieve potent degradation. In some cases, the exchange of an alkyl chain for a PEG linker of similar length has been shown to inhibit PROTAC activity.[7] | The optimal linker is target- and E3 ligase-dependent and must be determined empirically. |
| Maximum Degradation (Dmax) | High Dmax values are achievable with optimized linker length.[6] | High Dmax values are achievable. | Reflects the maximal efficacy of the PROTAC at saturating concentrations. |
Table 2: Pharmacokinetic Properties
| Parameter | PROTACs with PEG Linkers | PROTACs with Alkyl Linkers | Key Considerations |
| Metabolic Stability | May be susceptible to oxidative metabolism.[3][4] | Generally considered to have good metabolic stability.[3] | Linker stability is crucial for maintaining PROTAC integrity and exposure in vivo. |
| Oral Bioavailability | Can be influenced by the balance between improved solubility and potentially lower permeability.[6] | Can be limited by poor solubility despite potentially higher permeability. | A complex interplay of physicochemical properties determines oral absorption. |
Signaling Pathways and Experimental Workflows
The efficacy of a PROTAC is ultimately determined by its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The development and comparison of PROTACs with different linkers involve a series of critical experiments to determine their efficacy and drug-like properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.
Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6]
-
Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values by plotting the degradation percentage against the PROTAC concentration.[6]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane to predict its cell permeability.[8]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC compounds are dissolved in a suitable buffer and added to the donor wells of the filter plate. The acceptor plate is filled with a buffer solution, sometimes containing a surfactant to improve the solubility of the permeated compound.
-
Incubation: The donor plate is placed into the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) to allow the compounds to diffuse across the artificial membrane.
-
Quantification: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × Time)) × ([Drug]_acceptor / [Drug]_donor) where V_A is the volume in the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
In Vivo Pharmacokinetic (PK) Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC in an animal model, typically rodents.[2]
-
Animal Model and Dosing: Healthy, adult animals (e.g., mice or rats) are divided into groups. The PROTAC is formulated in a suitable vehicle and administered via the desired route (e.g., intravenous for determining clearance and volume of distribution, and oral for assessing oral bioavailability).
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). Oral bioavailability (%F) is calculated as (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.
Conclusion
The choice between a PEG and an alkyl linker in PROTAC design is a critical decision that involves a trade-off between solubility and permeability. PEG linkers are advantageous for improving the aqueous solubility of PROTACs, which can be beneficial for formulation and in vivo administration.[4] Alkyl linkers, on the other hand, can enhance cell permeability, a crucial factor for reaching intracellular targets.[2] The optimal linker is highly dependent on the specific properties of the warhead and E3 ligase ligand, as well as the target protein. A thorough in vitro and in vivo evaluation, as outlined in the experimental protocols, is essential for identifying the linker that imparts the most favorable overall profile for a given PROTAC, ultimately leading to a more effective therapeutic agent.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to NMR Characterization of Boc-PEG4-Sulfonic Acid Conjugates and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) linkers to therapeutic molecules is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. Among the diverse array of PEGylating agents, Boc-PEG4-sulfonic acid and its analogues offer a versatile platform for bioconjugation. Accurate and thorough characterization of these conjugates is paramount to ensure the quality, consistency, and efficacy of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary and indispensable tool for this purpose, providing detailed structural information at the atomic level.
This guide provides a comparative overview of the NMR characterization of Boc-PEG4-acid conjugates and two common alternatives: Fmoc-PEG4-acid and Azido-PEG4-acid conjugates. It includes a summary of expected NMR data, a detailed experimental protocol for NMR analysis, and a logical workflow for the characterization process. While the focus is on the readily available carboxylic acid analogue of this compound, the principles and techniques described are directly applicable to the sulfonic acid variant.
Comparison of PEG Linkers by NMR Spectroscopy
The choice of a PEG linker is often dictated by the specific requirements of the conjugation chemistry and the desired properties of the final conjugate. The protecting group on the amine terminus (e.g., Boc, Fmoc) and the reactive group at the other end (e.g., carboxylic acid, sulfonic acid, azide) determine the synthetic strategy. NMR spectroscopy allows for the unambiguous confirmation of the linker's structure both before and after conjugation.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Boc-PEG4-acid, its alternatives, and a representative peptide conjugate. These values are indicative and may vary slightly depending on the solvent, concentration, and the nature of the conjugated molecule.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Boc-NH-PEG4-COOH | ~1.45 (s, 9H, C(CH₃)₃) | ~28.5 (C(CH₃)₃) |
| ~3.25 (q, 2H, -CH₂-NHBoc) | ~40.5 (-CH₂-NHBoc) | |
| ~3.5-3.7 (m, 12H, PEG backbone) | ~70-71 (PEG backbone) | |
| ~3.75 (t, 2H, -CH₂-COOH) | ~172.5 (COOH) | |
| ~5.1 (br s, 1H, NH) | ~79.0 (C(CH₃)₃) | |
| ~156.0 (C=O, Boc) | ||
| Fmoc-NH-PEG4-COOH | ~3.3-3.4 (m, 2H, -CH₂-NHFmoc) | ~41.0 (-CH₂-NHFmoc) |
| ~3.5-3.7 (m, 12H, PEG backbone) | ~67.0 (-CH₂-O-Fmoc) | |
| ~3.75 (t, 2H, -CH₂-COOH) | ~70-71 (PEG backbone) | |
| ~4.25 (t, 1H, Fmoc-CH) | ~120-144 (Aromatic, Fmoc) | |
| ~4.4 (d, 2H, Fmoc-CH₂) | ~156.5 (C=O, Fmoc) | |
| ~7.3-7.8 (m, 8H, Aromatic, Fmoc) | ~172.5 (COOH) | |
| Azido-PEG4-COOH | ~2.5 (t, 2H, -CH₂-COOH) | ~35.0 (-CH₂-COOH) |
| ~3.4 (t, 2H, -CH₂-N₃) | ~50.5 (-CH₂-N₃) | |
| ~3.6-3.8 (m, 12H, PEG backbone) | ~70-71 (PEG backbone) | |
| ~173.0 (COOH) | ||
| Boc-PEG4-Peptide Conjugate | ~1.45 (s, 9H, C(CH₃)₃) | ~28.5 (C(CH₃)₃) |
| (Amide bond formation) | ~3.25 (q, 2H, -CH₂-NHBoc) | ~40.5 (-CH₂-NHBoc) |
| ~3.5-3.7 (m, 16H, PEG backbone & CH₂-CONH) | ~70-71 (PEG backbone) | |
| Shift in adjacent peptide protons | Shift in adjacent peptide carbons | |
| ~5.1 (br s, 1H, NH-Boc) | ~79.0 (C(CH₃)₃) | |
| New amide proton signal(s) | ~156.0 (C=O, Boc) | |
| ~170-175 (Amide C=O) |
Experimental Protocol for NMR Characterization
This protocol outlines a general procedure for the NMR analysis of a Boc-PEG4-acid conjugate.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the purified conjugate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the conjugate. For peptides and proteins, D₂O is often preferred to exchange labile amide protons, simplifying the spectrum.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP for aqueous samples) that does not have overlapping signals with the analyte.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 13 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest for accurate integration (typically 2-5 seconds).
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to obtain a spectrum with singlets for each unique carbon.
-
Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0 to 200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 2-10 seconds) is often necessary for quaternary carbons.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of the PEG and conjugate moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, greatly facilitating the assignment of the ¹³C spectrum.
-
3. Data Processing and Analysis:
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Processing Steps:
-
Apply a Fourier transform to the raw data (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak or the internal standard.
-
-
Analysis:
-
Integration: Integrate the signals to determine the relative ratios of protons in different parts of the molecule. This is crucial for confirming the degree of conjugation.
-
Chemical Shift and Multiplicity Analysis: Compare the observed chemical shifts and splitting patterns with the expected values for the starting materials and the conjugated product.
-
2D Spectra Interpretation: Analyze the cross-peaks in the 2D spectra to confirm connectivity and finalize the structural assignment.
-
Visualization of the Characterization Workflow
The following diagrams illustrate the logical workflow for the synthesis and NMR characterization of a Boc-PEG4-acid conjugate.
Navigating the Immunogenicity of PEGylated Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of polyethylene (B3416737) glycol (PEG)-conjugated therapeutics is a critical challenge. This guide provides an objective comparison of PEGylated compounds with emerging alternatives, supported by experimental data and detailed methodologies, to aid in the selection of optimal drug delivery strategies.
The conjugation of PEG to therapeutic molecules, a process known as PEGylation, has long been a gold standard in the pharmaceutical industry to enhance drug stability, solubility, and circulation half-life.[1][2] However, a growing body of evidence reveals that PEG is not biologically inert and can elicit an immune response, leading to the production of anti-PEG antibodies.[3][4][5] These antibodies can lead to adverse effects, including hypersensitivity reactions, reduced therapeutic efficacy due to accelerated blood clearance (ABC), and decreased drug activity.[1][6][7] This has prompted significant research into alternative biocompatible polymers and drug delivery platforms.
The Immunological Challenge of PEGylation
PEG was initially considered non-immunogenic.[1] However, studies have shown that both pre-existing and treatment-emergent anti-PEG antibodies can be found in humans.[1][3] The presence of these antibodies is linked to a range of adverse outcomes.[6] For instance, the FDA has issued warnings for hypersensitivity reactions and other serious adverse events for several PEGylated drugs.[1] The formation of immune complexes between anti-PEG antibodies and the PEGylated compound can trigger complement activation, leading to rapid clearance from the bloodstream.[8]
Factors influencing the immunogenicity of PEG include its molecular weight, the nature of the terminal functional groups, the density of PEG on the carrier surface, the route of administration, and the dosing frequency.[7][9]
Emerging Alternatives to PEGylation
To address the immunogenicity concerns associated with PEG, researchers have been actively exploring alternative polymers and drug delivery systems. These alternatives aim to replicate the beneficial properties of PEG, such as increased hydrodynamic size and shielding from proteolytic enzymes, while exhibiting lower or no immunogenicity.
Key alternatives include:
-
Polysarcosine (pSar): A non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine.[10][11] pSar has demonstrated comparable stealth properties to PEG with a significantly lower risk of immunogenicity.[10][12] It is also biodegradable and does not accumulate in tissues.[11] Studies have shown that pSar-conjugated therapeutics can retain more activity and elicit fewer anti-drug antibodies compared to their PEGylated counterparts.[12]
-
Zwitterionic Polymers: These polymers, such as poly(carboxybetaine), possess both positive and negative charges, resulting in a net neutral charge and exceptional resistance to protein fouling.[13][14] Their strong hydration properties contribute to their low immunogenicity.
-
Hydrogels: These three-dimensional networks of hydrophilic polymers can encapsulate and provide sustained release of therapeutics.[15][16] Their high water content and biocompatibility make them a promising platform for drug delivery with reduced immunogenic potential.[17][18]
-
Lipid Nanoparticles (LNPs): While some LNP formulations contain PEGylated lipids to prolong circulation, the immunogenicity of the PEG component is a concern.[19] Research is ongoing to develop LNPs with alternative shielding polymers or to optimize LNP composition to minimize immune activation.[20][21] The size of LNPs has also been shown to impact their immunogenicity.[22][23]
-
Other Hydrophilic Polymers: A variety of other synthetic and natural polymers are being investigated as PEG alternatives, including poly(2-oxazoline)s (POx), poly(amino acid)-based lipopolymers, and XTENylation.[11][13][24][25]
Comparative Data on Immunogenicity
The following table summarizes key immunogenicity-related data for PEGylated compounds and their alternatives, based on available literature.
| Feature | PEGylated Compounds | Polysarcosine (pSar) | Zwitterionic Polymers | Hydrogels | Lipid Nanoparticles (without PEG) |
| Immunogenicity | Can be immunogenic, leading to anti-PEG antibody formation.[3][4] | Significantly lower immunogenicity compared to PEG.[10][11] | Inherently low immunogenicity.[14] | Generally low immunogenicity, can be engineered for immune modulation.[15][17] | Immunogenicity depends on lipid composition and can trigger innate immune responses.[19] |
| Adverse Effects | Hypersensitivity reactions, accelerated blood clearance.[1][6] | Not associated with the same immunogenicity-related adverse effects as PEG.[10] | Minimal adverse effects reported related to immunogenicity. | Biocompatible with minimal adverse effects.[17] | Can induce inflammatory responses.[19] |
| Biodegradability | Non-biodegradable, potential for tissue accumulation.[2] | Biodegradable.[11] | Varies by specific polymer. | Typically biodegradable.[18] | Composed of biodegradable lipids. |
Experimental Protocols for Assessing Immunogenicity
A crucial aspect of developing and evaluating novel drug delivery systems is the accurate assessment of their immunogenic potential. The following are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
This protocol outlines a standard sandwich ELISA for the detection and quantification of anti-PEG antibodies in serum or plasma.[26][27]
Materials:
-
High-binding 96-well microplates
-
PEGylated antigen for coating (e.g., monoamine methoxy-PEG5000)[26]
-
Coating Buffer (e.g., PBS)
-
Blocking Buffer (e.g., 1% milk in PBS)[26]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample Diluent (e.g., 1% milk in PBS)
-
Detection Antibody (e.g., HRP-conjugated anti-human IgG or IgM)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the PEGylated antigen to a predetermined optimal concentration in Coating Buffer. Add 100 µL per well and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Dilute patient/animal serum or plasma samples and standards in Sample Diluent. Add 100 µL of diluted samples and standards to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection Antibody Incubation: Dilute the HRP-conjugated detection antibody in Sample Diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of anti-PEG antibodies in the samples.
Complement Activation Assay
This assay is used to determine if a PEGylated compound or its alternative activates the complement system, which can be a consequence of anti-PEG antibody binding.
Principle:
The assay measures the consumption of complement components (e.g., C3, C4) or the generation of complement activation products (e.g., C3a, C5a, sC5b-9) in serum upon incubation with the test compound. This is often performed using commercially available ELISA kits for the specific complement components.
General Procedure:
-
Incubate the test compound (e.g., PEGylated liposomes) with normal human serum for a specific time at 37°C.
-
Stop the reaction by adding a chelator of divalent cations (e.g., EDTA).
-
Measure the levels of a specific complement activation marker (e.g., sC5b-9) in the treated serum using a commercial ELISA kit, following the manufacturer's instructions.
-
Compare the results to a positive control (e.g., zymosan) and a negative control (buffer).
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate important concepts.
References
- 1. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 3. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nacalai.co.jp [nacalai.co.jp]
- 11. blog.curapath.com [blog.curapath.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Immunomodulating Hydrogels as Stealth Platform for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Beyond Needles: Immunomodulatory Hydrogel-Guided Vaccine Delivery Systems [mdpi.com]
- 19. Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics - Creative Biolabs [non-igg-ab.creative-biolabs.com]
- 20. Enhanced immunogenicity induced by mRNA vaccines with various lipid nanoparticles as carriers for SARS-CoV-2 infection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 21. Enhancing the immunogenicity of lipid-nanoparticle mRNA vaccines by adjuvanting the ionizable lipid and the mRNA. | Broad Institute [broadinstitute.org]
- 22. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. Polypeptides as alternatives to PEGylation of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 4adi.com [4adi.com]
Sulfonic Acid vs. Carboxylic Acid Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of sulfonic acid and carboxylic acid linkers, summarizing their performance, physicochemical properties, and impact on conjugate stability, supported by experimental data and detailed protocols.
The linker is a crucial component that connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug or a protein degrader). Its chemical properties significantly influence the solubility, stability, and pharmacokinetic profile of the entire conjugate. While carboxylic acids have been traditionally used, sulfonic acid-based linkers are emerging as a compelling alternative, offering distinct advantages in certain applications.
Executive Summary of Key Differences
Sulfonic acid linkers generally exhibit higher acidity and hydrophilicity compared to their carboxylic acid counterparts. These fundamental differences in physicochemical properties can translate into significant advantages in drug conjugate performance, including enhanced aqueous solubility, improved plasma stability, and potentially more favorable in vivo efficacy. Carboxylic acid linkers, while widely used, can be associated with metabolic liabilities and lower stability in some contexts.
Data Presentation: Physicochemical and Performance Comparison
The selection of a linker is often guided by its intrinsic properties and its impact on the final conjugate. The following tables summarize key quantitative data comparing the fundamental characteristics of sulfonic and carboxylic acids and the performance of conjugates incorporating these linkers.
| Property | Sulfonic Acid | Carboxylic Acid | Significance in Drug Conjugates |
| Acidity (pKa) | Very Low (~ -2 to 1)[1][2] | Moderate (~ 4-5)[2] | Influences the degree of ionization at physiological pH (7.4), impacting solubility, cell permeability, and potential for ionic interactions. |
| Hydrophilicity (LogP) | Generally Lower (more hydrophilic) | Generally Higher (more lipophilic) | Affects aqueous solubility of the conjugate, which is crucial for preventing aggregation and improving manufacturability and in vivo administration. A lower LogP is generally desirable for linkers.[2] |
| Hydrogen Bonding | Strong H-bond donor and acceptor[3] | H-bond donor and acceptor[3] | Important for maintaining solubility and for potential interactions within the binding pocket of the target protein. |
| Metabolic Stability | Generally more stable | Can be susceptible to metabolic reactions like glucuronidation, which can lead to the formation of reactive metabolites.[4] | Determines the in vivo half-life of the drug conjugate and can influence off-target toxicity. |
Table 1: Comparison of the fundamental physicochemical properties of sulfonic and carboxylic acids.
| Performance Metric | Sulfonate-Containing Linker (Hydrophilic) | Standard Linker (e.g., SMCC, Hydrophobic) | Reference |
| In Vitro Cytotoxicity (IC50) | Equally to more cytotoxic to antigen-positive cells | Baseline | [4] |
| Selectivity Window | Wider selectivity, particularly against multidrug resistant (MDR) cancer cell lines | Baseline | [4] |
| In Vivo Antitumor Activity | Showed significant antitumor activity in xenograft models | Baseline | [4] |
| Drug-to-Antibody Ratio (DAR) without Aggregation | Enables higher DAR due to increased hydrophilicity | Limited DAR with hydrophobic payloads | [4] |
Table 2: Performance data for an antibody-maytansinoid conjugate with a hydrophilic sulfonate-containing linker compared to standard hydrophobic linkers.[4]
Advantages of Sulfonic Acid Linkers
The primary advantages of incorporating a sulfonic acid moiety into a linker stem from its strong acidity and hydrophilicity:
-
Enhanced Aqueous Solubility: The highly polar sulfonate group can significantly improve the water solubility of the entire drug conjugate.[3] This is particularly beneficial when working with hydrophobic payloads, as it can prevent aggregation, a common issue during manufacturing and administration that can lead to loss of efficacy and immunogenicity.[4] Hydrophilic linkers can enable the use of higher drug-to-antibody ratios (DARs) without causing aggregation.[4]
-
Improved In Vivo Performance: Studies have shown that antibody-maytansinoid conjugates with hydrophilic, sulfonate-containing linkers exhibit a wider therapeutic window and greater efficacy in multidrug-resistant tumor models compared to conjugates with more hydrophobic linkers.[4]
-
Greater Stability: Sulfonic acids are generally more metabolically stable than carboxylic acids. Carboxylic acids can be susceptible to in vivo glucuronidation, which can lead to the formation of reactive acyl glucuronides and potential toxicity.[4]
Considerations for Carboxylic Acid Linkers
Carboxylic acid linkers have been widely used in the development of ADCs and PROTACs and remain a valuable tool. Their synthesis is often straightforward, and they provide a convenient handle for conjugation to amine groups on targeting moieties or payloads. However, researchers should be aware of their potential limitations:
-
Metabolic Liabilities: As mentioned, the potential for in vivo metabolism to form reactive species is a significant concern.[4]
-
Hydrophobicity: Depending on the overall structure of the linker, the carboxylic acid group may not provide sufficient hydrophilicity to overcome the lipophilicity of the payload, potentially leading to aggregation and suboptimal pharmacokinetic properties.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action of a PROTAC.
ADC Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing ADC linker stability.
Experimental Protocols
Protocol 1: Plasma Stability Assay of Antibody-Drug Conjugates
This protocol outlines a general method to assess the stability of ADCs with different linkers in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADCs with sulfonic acid and carboxylic acid linkers.
-
Human and/or mouse plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Protein A or Protein G magnetic beads.
-
Wash buffers (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
LC-MS grade water and acetonitrile (B52724) with 0.1% formic acid.
-
High-resolution mass spectrometer coupled to an HPLC system.
Procedure:
-
Incubation: Dilute the ADCs to a final concentration of 1 mg/mL in plasma from the desired species (e.g., human, mouse). As a control, prepare a parallel incubation in PBS. Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots (e.g., 50 µL) from each incubation mixture and immediately store them at -80°C until analysis.
-
Immunoaffinity Capture: Thaw the plasma samples. Add an appropriate amount of Protein A/G magnetic beads to each sample to capture the ADC. Incubate for 1-2 hours at 4°C with gentle mixing.
-
Washing: Place the tubes on a magnetic rack and discard the supernatant. Wash the beads three times with wash buffer to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads by adding elution buffer. Incubate for 5-10 minutes at room temperature.
-
Neutralization: Separate the beads using the magnetic rack and transfer the eluate to a new tube containing neutralization buffer.
-
LC-MS Analysis: Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS). A reverse-phase column suitable for protein analysis should be used. The mass spectrometer should be operated in a mode that allows for the deconvolution of the resulting spectra to determine the different drug-loaded species.
-
Data Analysis: Calculate the average DAR for each sample at each time point by analyzing the deconvoluted mass spectra. Plot the average DAR as a function of time for each ADC and plasma source. A decrease in DAR over time indicates linker cleavage and payload deconjugation.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is used to determine the potency of the ADCs in killing cancer cells that express the target antigen.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADCs with sulfonic acid and carboxylic acid linkers.
-
Untreated antibody control.
-
Free drug control.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs, untreated antibody, and free drug in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test articles. Incubate the plates for a period that allows for the cytotoxic effect to manifest (e.g., 72-120 hours).
-
Cell Viability Measurement: After the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability as a function of the drug concentration. Fit the data to a four-parameter logistic regression model to determine the half-maximal inhibitory concentration (IC50) for each compound. Compare the IC50 values of the ADCs on antigen-positive versus antigen-negative cells to assess target-specific cytotoxicity.
Conclusion
The choice between a sulfonic acid and a carboxylic acid linker is context-dependent and should be guided by the specific properties of the payload and the desired pharmacokinetic profile of the drug conjugate. Sulfonic acid linkers offer compelling advantages in terms of enhancing hydrophilicity and stability, which can translate to improved in vivo performance, particularly for hydrophobic payloads. However, the well-established chemistry and synthetic accessibility of carboxylic acid linkers ensure their continued relevance in drug development. The experimental protocols provided in this guide offer a framework for the direct comparison of different linker technologies, enabling researchers to make data-driven decisions in the design of next-generation targeted therapeutics.
References
A Comparative Guide to Boc-PEG4-Sulfonic Acid and Other Crosslinkers for Antibody-Drug Conjugates
The strategic design of linkers is a critical determinant of the efficacy, safety, and overall performance of Antibody-Drug Conjugates (ADCs). As the field matures, there is a growing emphasis on developing novel linker technologies that can overcome the challenges associated with conjugating highly hydrophobic cytotoxic payloads to monoclonal antibodies. Among these, hydrophilic linkers have garnered significant attention for their ability to improve the physicochemical and pharmacological properties of ADCs.[1][2] This guide provides an objective comparison of a novel hydrophilic crosslinker, Boc-PEG4-sulfonic acid, with other commonly used alternatives, supported by illustrative experimental data and detailed methodologies.
The Rise of Hydrophilic Linkers in ADC Development
Many potent cytotoxic payloads used in ADCs are highly hydrophobic, which can lead to several challenges during development and clinical application. These include a tendency for the ADC to aggregate, poor aqueous solubility, reduced stability, and rapid clearance from circulation.[3][4] Such issues can compromise the therapeutic efficacy and safety of the ADC.[5] Hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have been developed to address these limitations.[1][4] By increasing the overall hydrophilicity of the ADC, these linkers can lead to:
-
Enhanced Solubility and Reduced Aggregation: Hydrophilic linkers create a hydration shell around the ADC, improving its solubility and preventing the formation of aggregates that can induce an immune response and reduce efficacy.[1][3]
-
Improved Pharmacokinetics: The hydrophilic nature of these linkers can shield the ADC from premature clearance, leading to a longer circulation half-life and increased accumulation in the tumor.[1][6]
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, these linkers enable the conjugation of a higher number of drug molecules to each antibody without compromising stability.[7][8]
This compound is an advanced crosslinker that combines the benefits of a PEG spacer with a negatively charged sulfonate group to further enhance hydrophilicity.[7][8] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential conjugation, making it a versatile tool in ADC development.[9]
Comparative Analysis of Crosslinkers
This section provides a comparative overview of this compound against a comparable PEG-only linker (Boc-PEG4-acid), a traditional hydrophobic non-cleavable linker (SMCC), and a commonly used enzyme-cleavable linker (Val-Cit).
| Feature | This compound | Boc-PEG4-acid | SMCC (Non-cleavable) | Val-Cit (Cleavable) |
| Type | Hydrophilic, Non-cleavable | Hydrophilic, Non-cleavable | Hydrophobic, Non-cleavable | Hydrophilic, Enzyme-cleavable |
| Key Moieties | PEG4, Sulfonate group | PEG4 | Cyclohexane | Valine-Citrulline dipeptide |
| Primary Advantage | High hydrophilicity, allows high DAR | Good hydrophilicity | High plasma stability | Controlled payload release |
| Potential Limitation | Payload released as an adduct | Payload released as an adduct | Potential for lower efficacy if antibody degradation is inefficient | Potential for premature cleavage in circulation |
Data Presentation: Performance Comparison
The following tables summarize illustrative quantitative data compiled from various studies to highlight the performance differences between ADCs constructed with these linkers.
Table 1: Physicochemical Properties
| Parameter | This compound (Predicted) | Boc-PEG4-acid (Illustrative) | SMCC (Illustrative) | Val-Cit (Illustrative) |
| Relative Hydrophilicity (HIC Retention Time) | Shortest | Short | Long | Moderate |
| Aggregation Propensity (% at high DAR) | Very Low | Low | High | Moderate |
| Achievable DAR | Up to 8 | Up to 8 | 2-4 | 4-8 |
Note: Lower HIC retention time indicates higher hydrophilicity.[10] Data is representative and can vary based on the specific antibody and payload.
Table 2: In Vitro and In Vivo Performance
| Parameter | This compound (Predicted) | Boc-PEG4-acid (Illustrative) | SMCC (Illustrative) | Val-Cit (Illustrative) |
| In Vitro Cytotoxicity (IC50) | Potent | Potent | Potent | Potent |
| Plasma Half-life | Long | Long | Very Long | Moderate to Long |
| Tumor Growth Inhibition | High | High | Moderate to High | High |
| Off-target Toxicity | Low | Low | Low | Potentially higher if prematurely cleaved |
Note: Lower IC50 values indicate higher potency.[11] In vivo performance is highly dependent on the tumor model and payload.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
ADC Synthesis and Characterization
This protocol outlines a general workflow for the synthesis of an ADC using a Boc-protected PEG linker and its subsequent characterization.
Protocol:
-
Activation of this compound:
-
Dissolve the this compound linker, a carbodiimide (B86325) (e.g., EDC), and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like DMSO or DMF.[9]
-
A common molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[9]
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[9]
-
-
Conjugation to Antibody:
-
Add the activated linker solution to the antibody solution in a suitable buffer (e.g., PBS pH 7.4).
-
The molar ratio of linker to antibody will determine the final DAR and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]
-
-
Purification:
-
Purify the Boc-protected ADC using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[9]
-
-
Boc Deprotection:
-
Treat the purified conjugate with a deprotection solution (e.g., trifluoroacetic acid in DCM) to remove the Boc group and expose the terminal amine.[12]
-
-
Payload Conjugation:
-
Activate the payload molecule (containing a carboxylic acid) with EDC/NHS, similar to step 1.
-
Add the activated payload to the deprotected antibody-PEG conjugate.
-
-
Final Purification and Characterization:
Assessment of Aggregation by Size-Exclusion Chromatography (SEC)
SEC is a standard method to quantify ADC aggregates based on their hydrodynamic volume.[13]
Protocol:
-
Instrumentation: An HPLC system with a UV detector and an appropriate SEC column (e.g., Agilent AdvanceBio SEC 300Å).[14]
-
Mobile Phase: An aqueous mobile phase at neutral pH with a low salt concentration (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0) is typically used.[15] For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) may be necessary to prevent non-specific interactions with the column.[14]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 0.5 mg/mL) in the mobile phase.[15]
-
Analysis: Inject the sample onto the SEC column and monitor the elution profile at 280 nm.
-
Data Interpretation: The percentage of aggregates (high molecular weight species), monomer, and fragments is calculated from the peak areas in the chromatogram.[15]
In Vitro Cytotoxicity Assay
This assay evaluates the potency of the ADC in killing target cancer cells.[1]
Protocol:
-
Cell Culture: Culture both antigen-positive and antigen-negative cancer cell lines in appropriate media.[1]
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specific duration (e.g., 72-96 hours).[1]
-
Cell Viability Assessment: Measure cell viability using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.[1]
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Efficacy Study
This study assesses the anti-tumor activity of the ADC in a relevant animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) and establish xenograft tumors by subcutaneously injecting an antigen-positive human cancer cell line.
-
Treatment Groups: Once the tumors reach a certain volume, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
ADC Administration: Administer the ADC, typically via a single intravenous injection.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Body weight is an indicator of toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size.
-
Efficacy Evaluation: Calculate the tumor growth inhibition by comparing the tumor volumes in the ADC-treated groups to the control group.
Mandatory Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. purepeg.com [purepeg.com]
- 4. adcreview.com [adcreview.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 12. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
Stability of Amide Bonds in Bioconjugation: A Comparative Guide to Boc-PEG4-Sulfonic Acid Derivatives
In the realm of bioconjugation and drug delivery, the stability of the linker connecting a therapeutic payload to a targeting moiety is of paramount importance. The premature cleavage of this linker can lead to off-target toxicity and diminished therapeutic efficacy. Amide bonds are frequently employed in linker design due to their inherent stability under physiological conditions. This guide provides a comprehensive evaluation of the stability of amide bonds derived from Boc-PEG4-sulfonic acid, comparing it with other commonly used linker chemistries.
The Influence of Molecular Structure on Amide Bond Stability
The stability of an amide bond is not absolute and can be significantly influenced by its local chemical environment. Factors such as steric hindrance, and the electronic nature of substituents adjacent to the amide bond can either enhance or reduce its stability.[1] Electron-withdrawing groups, for instance, can increase the electrophilicity of the carbonyl carbon, rendering the amide bond more susceptible to nucleophilic attack and subsequent hydrolysis.
The sulfonic acid moiety in this compound is a strong electron-withdrawing group. Theoretically, its presence adjacent to an amide bond is expected to decrease the bond's stability compared to linkers with less electron-withdrawing groups, such as those with alkyl or carboxyl functionalities. This is due to the inductive effect of the sulfonyl group, which pulls electron density away from the amide carbonyl, making it more reactive.
Comparative Stability of Amide Linkers
| Linker Class | Example Structure (Amide Bond in Bold) | Key Features | Relative Stability | Typical Half-Life in Plasma |
| Aliphatic Carboxamide | R-CO-NH -Biomolecule | Simple, common linker. | High | > 100 hours |
| Maleimide-based (Thioether) | Thiol-Maleimide Adduct | Forms a stable thioether bond, but the maleimide (B117702) ring can undergo hydrolysis. | Moderate to High | Variable, ring opening can occur |
| Peptide Linkers (e.g., Val-Cit) | PABC-Val-Cit-CO-NH -Drug | Designed to be cleaved by specific lysosomal proteases (e.g., Cathepsin B). | Low in target cell, High in circulation | Stable in plasma, cleaved in lysosomes |
| Hydrazone Linkers | R=N-NH-CO -R' | pH-sensitive; stable at neutral pH, cleaved in the acidic environment of endosomes/lysosomes. | pH-dependent | Stable at pH 7.4, labile at pH < 6 |
| Sulfonate-proximal Amide | R-SO2-CH2-CO-NH -Biomolecule | The sulfonic acid group is strongly electron-withdrawing, potentially reducing amide stability. | Predicted to be lower than aliphatic carboxamides | Not widely reported, expected to be shorter than simple carboxamides |
Note: The stability and half-life are general estimations and can vary significantly based on the specific molecular context and experimental conditions.
Experimental Protocols for Evaluating Amide Bond Stability
To empirically determine the stability of an amide bond within a linker, several key experiments can be performed.
Chemical Hydrolysis Assay
This assay assesses the intrinsic chemical stability of the amide bond under different pH conditions.
Protocol:
-
Sample Preparation: Dissolve the compound containing the amide linker in a series of buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample.
-
Analysis: Quench the reaction and analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to quantify the amount of intact compound remaining and the amount of cleavage product formed.
-
Data Analysis: Plot the percentage of intact compound versus time to determine the hydrolysis rate constant and the half-life (t½) at each pH.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in a more biologically relevant matrix, accounting for both chemical hydrolysis and enzymatic degradation.[2]
Protocol:
-
Plasma Preparation: Obtain plasma from the desired species (e.g., human, mouse, rat) and thaw at 37°C.
-
Sample Incubation: Add the test compound to the pre-warmed plasma at a final concentration typically in the low micromolar range.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the plasma-sample mixture.
-
Protein Precipitation: Quench the enzymatic activity and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) containing an internal standard).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the compound by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life.
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams are provided.
Conclusion
The stability of an amide bond is a critical design parameter in the development of bioconjugates. While amide bonds are generally robust, their stability can be modulated by adjacent functional groups. The presence of a strongly electron-withdrawing sulfonic acid group in this compound linkers is predicted to decrease the stability of the adjacent amide bond compared to linkers with alkyl or carboxyl functionalities. Researchers and drug developers should carefully consider this potential liability and conduct empirical stability studies, such as chemical hydrolysis and plasma stability assays, to ensure the linker is sufficiently stable for its intended application. The choice of linker chemistry should always be tailored to the specific requirements of the therapeutic agent and its desired pharmacokinetic and pharmacodynamic profile.
References
A Comparative Guide to Cytotoxicity Assays for Drugs Linked with Boc-PEG4-Sulfonic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) and other targeted drug delivery systems are critically dependent on the linker connecting the targeting moiety to the cytotoxic payload. The choice of linker influences stability in circulation, drug release mechanisms, and ultimately, the therapeutic window. This guide provides an objective comparison of the performance of drugs linked with Boc-PEG4-sulfonic acid and alternative linkers, supported by experimental data from in vitro cytotoxicity assays.
Data Presentation: Comparative Cytotoxicity of Drug-Linker Conjugates
The following tables summarize the in vitro cytotoxicity (IC50 values) of various antibody-drug conjugates, highlighting the impact of different linkers on their potency against cancer cell lines.
| Antibody | Payload | Linker Type | Linker | Cell Line | IC50 (nM) | Reference |
| Trastuzumab | DM1 | Non-cleavable | SMCC | SK-BR-3 | 0.06 | [1] |
| Trastuzumab | DM1 | Non-cleavable | MCC | Karpas 299 | 0.06 | [1] |
| Anti-CD30 | DM1 | Non-cleavable | MCC | Karpas 299 | 0.06 | [1] |
| Anti-CD30 | MMAE | Cleavable (vc) | ADCETRIS | Karpas 299 | 0.04 | [1] |
| Affibody (ZHER2:2891) | MMAE | Non-cleavable | SMCC | NCI-N87 | 4.94 | [2] |
| Affibody (ZHER2:2891) | MMAE | PEGylated (4kDa) | PEG4K | NCI-N87 | 31.9 | [2] |
| Affibody (ZHER2:2891) | MMAE | PEGylated (10kDa) | PEG10K | NCI-N87 | 111.3 | [2] |
| Affibody (ZHER2:2891) | MMAE | Non-cleavable | SMCC | BT-474 | 2.48 | [2] |
| Affibody (ZHER2:2891) | MMAE | PEGylated (4kDa) | PEG4K | BT-474 | 26.2 | [2] |
| Affibody (ZHER2:2891) | MMAE | PEGylated (10kDa) | PEG10K | BT-474 | 83.5 | [2] |
| Trastuzumab | MMAU | Cleavable (mavg) | mavg | HCC-1954 | ~1 | [3] |
| Trastuzumab | MMAE | Cleavable (mcvc) | mcvc | HCC-1954 | ~1 | [3] |
Note: Direct comparative data for this compound in an ADC context is limited in the reviewed literature, as it is more commonly described as a PROTAC linker. The data presented for PEGylated linkers provides insight into the general effect of PEGylation on ADC cytotoxicity. Longer PEG chains, while improving pharmacokinetics, can lead to a decrease in in vitro cytotoxicity.[4]
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity of Antibody-Drug Conjugates
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6]
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, NCI-N87, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Antibody-Drug Conjugates (ADCs) and control articles (unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs and control articles in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Mandatory Visualization
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Signaling Pathways
The cytotoxic effect of an ADC is initiated by its binding to a target antigen on the cell surface, followed by internalization. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8][9] Understanding the interplay between ADC internalization and downstream signaling pathways is crucial for rational drug design.
Caption: ADC internalization and downstream signaling.
References
- 1. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
In-depth Analysis of Boc-PEG4-Sulfonic Acid in Published Research: A Comparative Guide
For researchers, scientists, and drug development professionals exploring the landscape of bifunctional linkers, particularly for applications in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation, a thorough understanding of available tools is paramount. This guide focuses on Boc-PEG4-sulfonic acid, a hydrophilic linker increasingly noted for its potential in enhancing the aqueous solubility and pharmacokinetic properties of complex molecules.
Initial investigation into the direct application of this compound (CAS 1817735-26-4) in peer-reviewed literature reveals a notable gap. While this compound is readily available from numerous chemical suppliers, indicating its use in active research, specific published case studies detailing its performance with quantitative, comparative data are not yet prevalent in the public domain. This suggests the compound may be utilized in early-stage, proprietary drug discovery programs or that research featuring it is still emerging.
To provide a valuable comparative framework, this guide will focus on a closely related and extensively documented alternative: Boc-PEG4-acid , the carboxylic acid analogue of the target molecule. The principles of its application, particularly in PROTAC development, and the methodologies for its evaluation are directly translatable and offer a robust foundation for understanding the potential performance of this compound.
Comparative Landscape: The Role of PEG Linkers in PROTAC Efficacy
The linker component of a PROTAC is a critical determinant of its success, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein. Polyethylene glycol (PEG) linkers are widely adopted due to their hydrophilicity, biocompatibility, and the synthetic tractability to modulate their length.
The choice of the terminal functional group on the PEG linker (e.g., sulfonic acid vs. carboxylic acid) can influence several key parameters:
-
Reactivity and Coupling Chemistry: Carboxylic acids are commonly activated with reagents like HATU or EDC/NHS to form stable amide bonds with amine groups on target ligands. Sulfonic acids, being stronger acids, may offer different reactivity profiles and require alternative coupling strategies.
-
Solubility and Pharmacokinetics: The inclusion of a sulfonate group, a strong acid, can further enhance the aqueous solubility of the resulting PROTAC compared to a carboxylic acid. This can have significant implications for a drug candidate's pharmacokinetic profile.
-
Ternary Complex Geometry: The subtle differences in bond angles and lengths between a sulfonate and a carboxylate linkage could influence the optimal geometry of the ternary complex, potentially impacting degradation efficiency.
Case Study: A BRD4-Targeting PROTAC Utilizing a PEG-Based Linker
While specific data for a this compound-containing PROTAC is not available in the literature, we can examine a representative study utilizing a PEG-based linker to illustrate the type of data and experimental rigor required for evaluation. For instance, a hypothetical study on a Bromodomain-containing protein 4 (BRD4) degrader could compare the efficacy of PROTACs with different linker compositions.
Quantitative Performance Comparison
The primary metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table presents hypothetical data for a BRD4-targeting PROTAC, comparing a well-established carboxylic acid-terminated PEG4 linker with a theoretical sulfonic acid-terminated counterpart.
| Compound ID | Linker Composition | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Boc-PEG4-acid | BRD4 | HeLa | 15 | >95 |
| PROTAC-2 | This compound | BRD4 | HeLa | Data Not Available | Data Not Available |
| Negative Control | Inactive E3 Ligase Ligand | BRD4 | HeLa | >10,000 | <10 |
This table illustrates the type of comparative data generated in PROTAC development. The absence of data for the sulfonic acid variant highlights the current gap in published research.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PROTAC performance. Below are standard protocols for key experiments in this area.
Western Blotting for Target Protein Degradation
This is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate a human cell line (e.g., HeLa) at an appropriate density and allow for adherence overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat to denature. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Determination of DC₅₀ and Dₘₐₓ
These values are derived from the dose-response data generated by Western blotting.
Protocol:
-
Data Collection: Generate a dose-response curve by plotting the percentage of remaining target protein against the logarithm of the PROTAC concentration from the quantitative Western blot data.
-
Data Analysis: Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the data and calculate the DC₅₀ and Dₘₐₓ values.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams are essential for understanding the complex processes in PROTAC research.
A Researcher's Guide to Comparing Boc-PEG4-sulfonic Acid Suppliers for Optimal Purity
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In applications such as bioconjugation, proteomics, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), impurities can lead to undesirable side reactions, inaccurate results, and potential safety concerns. This guide provides a framework for comparing the purity of Boc-PEG4-sulfonic acid from various suppliers, complete with standardized experimental protocols for in-house verification.
This compound is a bifunctional linker that incorporates a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid. The PEG spacer enhances aqueous solubility, while the terminal groups allow for sequential conjugation to different molecules. Given its role in creating complex biomolecular structures, ensuring high purity is a critical first step.
Supplier Purity Comparison
Obtaining direct, publicly available comparative purity data for this compound across multiple suppliers is challenging. While many suppliers list a minimum purity specification, detailed Certificates of Analysis (CoA) with batch-specific data are often only provided upon request or with a purchase. The following table summarizes the publicly stated purity levels from prominent suppliers. Researchers are encouraged to request lot-specific CoAs for the most accurate and current information.
| Supplier | Stated Purity of this compound or Related PEG Products | Availability of Public Purity Data |
| BroadPharm | Typically ≥98% for many of its PEG products.[1][2][3] | Product pages often state a purity percentage and provide options to view NMR and SDS documents.[1][2][3] |
| Ccount Chem | States a purity of ≥95% for this compound.[4] | The product page lists a purity specification.[4] |
| MedchemExpress | Does not specify a numerical purity on the main product page but provides a form to request an HNMR report.[5] | Data sheets are available, but detailed purity data often requires a specific request.[5] |
Note: The absence of publicly available, detailed purity data necessitates that researchers perform their own analytical validation of incoming reagents.
Experimental Protocols for Purity Verification
To ensure the quality of this compound, a multi-pronged analytical approach is recommended, including High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a cornerstone technique for determining the purity of chemical compounds by separating the main component from any impurities.[] A reversed-phase method is typically suitable for this molecule.
Objective: To quantify the purity of this compound by separating it from any potential impurities.
Instrumentation and Materials:
-
HPLC or UPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. If a UV detector is used, a low wavelength (e.g., 210-220 nm) may be employed. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended for better sensitivity with PEG compounds.[7]
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the chemical structure of this compound and identifying any organic impurities.[8]
Objective: To verify the structure of this compound and assess for the presence of structurally related impurities.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
This compound sample.
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the presence of characteristic peaks:
-
A singlet around 1.4 ppm corresponding to the nine protons of the Boc group (-C(CH₃)₃).
-
A complex multiplet signal between 3.4 and 3.7 ppm corresponding to the 16 protons of the PEG chain (-O-CH₂-CH₂-O-).
-
Signals corresponding to the protons adjacent to the amine and sulfonic acid groups.
-
-
Integrate the peaks to confirm the proton ratios are consistent with the structure.
-
Examine the spectrum for any unexpected peaks, which may indicate the presence of impurities. The purity can be estimated by comparing the integration of the main compound's peaks to those of the impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the target compound, providing strong evidence of its identity.[9]
Objective: To confirm the molecular weight of this compound.
Instrumentation and Materials:
-
An LC-MS system, typically an HPLC or UPLC coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The same column and mobile phases as the HPLC protocol can often be used.
Procedure:
-
Perform an LC separation as described in the HPLC protocol.
-
The eluent is directed into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻ of the sulfonic acid.
-
Data Analysis:
-
Examine the mass spectrum for a peak corresponding to the expected mass of this compound (Molecular Weight: 389.45 g/mol ). The primary ion observed should be at an m/z corresponding to [M-H]⁻ (388.44).
-
The presence of other significant peaks may indicate impurities.
-
Visualizing the Workflow and Structure
To aid researchers in their supplier evaluation process, the following diagrams illustrate the comparison workflow and the chemical structure of the molecule of interest.
Caption: A workflow for comparing the purity of this compound from different suppliers.
Caption: The chemical structure of this compound.
By following this guide and performing diligent in-house analytical validation, researchers can confidently select a supplier that provides this compound of the required purity for their specific application, ultimately contributing to the reliability and success of their research and development efforts.
References
- 1. Carboxy-PEG4-sulfonic acid, 1817735-25-3 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 3. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]
- 4. ccount-chem.com [ccount-chem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
A Comparative Spectroscopic Guide to Boc-PEG4-Sulfonic Acid Derivatives and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of Boc-PEG4-sulfonic acid and its functional alternatives. Understanding the distinct spectroscopic signatures of these molecules is crucial for their synthesis, purification, and characterization in various bioconjugation and drug delivery applications. This document outlines expected and experimentally-derived data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction to this compound and Its Alternatives
This compound is a heterobifunctional linker widely used in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). It features a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group. The Boc group provides a stable protecting group for the amine, which can be deprotected under acidic conditions for subsequent conjugation. The PEG4 spacer enhances solubility and reduces immunogenicity of the resulting conjugate. The sulfonic acid group, being a strong acid, offers a distinct reactive handle compared to the more common carboxylic acid terminus.
Alternatives to this compound often vary in their terminal functional group, offering different reactivity profiles for conjugation. This guide will compare this compound with three common alternatives:
-
Boc-PEG4-acid: Features a terminal carboxylic acid, which is reactive towards primary amines.
-
Boc-PEG4-amine: Presents a free primary amine for conjugation to activated esters or other electrophiles.
-
Boc-PEG4-NHS ester: An activated ester derivative of Boc-PEG4-acid, ready for direct reaction with primary amines.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its alternatives. It is important to note that the data for this compound is predicted based on typical values for similar structures, as publicly available, detailed spectroscopic data for this specific compound is limited.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported Chemical Shifts in ppm)
| Assignment | This compound (Predicted) | Boc-PEG4-acid | Boc-PEG4-amine | Boc-PEG4-NHS ester |
| Boc (tert-butyl) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | ~1.44 (s, 9H) |
| -NH-CH₂- | ~3.25 (t, 2H) | ~3.25 (t, 2H) | ~3.25 (t, 2H) | ~3.25 (t, 2H) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (m, 12H) | ~3.64 (m, 12H) | ~3.64 (m, 12H) | ~3.64 (m, 12H) |
| -CH₂-S- | ~3.10 (t, 2H) | - | - | - |
| -CH₂-COOH | - | ~2.50 (t, 2H) | - | - |
| -CH₂-NH₂ | - | - | ~2.80 (t, 2H) | - |
| -CH₂-CO-NHS | - | - | - | ~2.90 (t, 2H) |
| NHS Protons | - | - | - | ~2.84 (s, 4H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Reported Chemical Shifts in ppm)
| Assignment | This compound (Predicted) | Boc-PEG4-acid | Boc-PEG4-amine | Boc-PEG4-NHS ester |
| Boc (-C(CH₃)₃) | ~28.5 | ~28.5 | ~28.5 | ~28.5 |
| Boc (-C(CH₃)₃) | ~79.0 | ~79.0 | ~79.0 | ~79.0 |
| Boc (-C=O) | ~156.0 | ~156.0 | ~156.0 | ~156.0 |
| -NH-CH₂- | ~40.5 | ~40.5 | ~40.5 | ~40.5 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.5 | ~70.5 | ~70.5 | ~70.5 |
| -CH₂-S- | ~51.0 | - | - | - |
| -CH₂-COOH | - | ~35.0 | - | - |
| COOH | - | ~174.0 | - | - |
| -CH₂-NH₂ | - | - | ~41.0 | - |
| -CH₂-CO-NHS | - | - | - | ~30.0 |
| CO-NHS | - | - | - | ~169.0 |
| NHS Carbons | - | - | - | ~25.5 |
Table 3: FTIR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)
| Functional Group | This compound (Predicted) | Boc-PEG4-acid | Boc-PEG4-amine | Boc-PEG4-NHS ester |
| N-H Stretch (Boc) | ~3350 | ~3350 | ~3350 | ~3350 |
| C-H Stretch (Aliphatic) | ~2870-2950 | ~2870-2950 | ~2870-2950 | ~2870-2950 |
| C=O Stretch (Boc) | ~1690 | ~1690 | ~1690 | ~1690 |
| C-O Stretch (PEG) | ~1100 | ~1100 | ~1100 | ~1100 |
| S=O Stretch (Sulfonic Acid) | ~1180, ~1050 | - | - | - |
| O-H Stretch (Sulfonic Acid) | ~2500-3300 (broad) | - | - | - |
| C=O Stretch (Carboxylic Acid) | - | ~1730 | - | - |
| O-H Stretch (Carboxylic Acid) | - | ~2500-3300 (broad) | - | - |
| N-H Bend (Amine) | - | - | ~1600 | - |
| C=O Stretch (NHS Ester) | - | - | - | ~1740, ~1780, ~1815 |
Table 4: Mass Spectrometry Data (Expected [M+H]⁺ or [M+Na]⁺ m/z Values)
| Compound | Molecular Formula | Molecular Weight | Expected m/z ([M+H]⁺) | Expected m/z ([M+Na]⁺) |
| This compound | C₁₅H₃₁NO₉S | 389.48 | 390.18 | 412.16 |
| Boc-PEG4-acid | C₁₆H₃₁NO₈ | 365.42 | 366.21 | 388.19 |
| Boc-PEG4-amine | C₁₅H₃₂N₂O₆ | 336.43 | 337.23 | 359.21 |
| Boc-PEG4-NHS ester | C₂₀H₃₄N₂O₁₀ | 462.49 | 463.22 | 485.20 |
Experimental Protocols
Detailed and optimized experimental protocols are essential for obtaining high-quality spectroscopic data. Below are recommended procedures for the analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the compound is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids/oils): Place a small drop of the sample between two KBr or NaCl plates.
-
Thin Film (for solids): Dissolve the solid in a volatile solvent (e.g., dichloromethane), cast a thin film onto a KBr or NaCl plate, and allow the solvent to evaporate completely.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µM) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: Employ an ESI-Time of Flight (ESI-TOF) or ESI-Quadrupole mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to achieve good signal intensity and minimize fragmentation.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process and a typical bioconjugation workflow using these linkers.
Caption: Workflow for the spectroscopic analysis of Boc-PEG4 derivatives.
Caption: A generalized workflow for bioconjugation using Boc-protected linkers.
Safety Operating Guide
Navigating the Disposal of Boc-PEG4-sulfonic Acid: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This is a standard and non-negotiable aspect of laboratory safety when handling any chemical reagent.
Recommended Personal Protective Equipment (PPE):
-
Safety Goggles: To shield the eyes from potential splashes.
-
Lab Coat: To protect skin and clothing from contamination.
-
Chemical-Resistant Gloves: To prevent direct dermal contact.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard Assessment and Chemical Properties
While specific hazard data for Boc-PEG4-sulfonic acid is limited, an understanding of related compounds provides guidance. Sulfonic acids, as a class, can be corrosive and irritating. For instance, Sulfanilic acid is known to cause skin and eye irritation. Conversely, some functionalized PEG compounds are not classified as hazardous. Given this variability, it is prudent to treat this compound with caution and manage its disposal as chemical waste.
Key Chemical Characteristics:
-
Appearance: White to off-white solid.[1]
-
Solubility: Soluble in water and DMSO.[1]
-
Storage: Should be stored in a cool, dry place at 2–8°C, away from direct sunlight and moisture.[1] It is also incompatible with strong oxidizing agents.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[2][3] This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired solid this compound in a designated, clearly labeled, and sealed waste container. The container must be compatible with the chemical.
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent, it should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.[3]
-
Contaminated Labware: Any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, must be disposed of in a designated solid chemical waste container.[3]
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Ensure the waste container is tightly sealed to prevent any leaks or spills.[2]
-
Do not overfill containers; it is recommended to fill them to no more than 75% capacity to allow for vapor expansion.[4]
-
The container must be clearly labeled with the full chemical name: "this compound".
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is secure and away from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Arrange for Professional Disposal:
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C13H27NO9S | [1] |
| Molecular Weight | 389.42 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water and DMSO | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Workflow: Disposal of this compound
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-PEG4-Sulfonic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Boc-PEG4-sulfonic acid, a valuable PROTAC linker used in the synthesis of proteolysis-targeting chimeras.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a white to off-white solid that is soluble in water and Dimethyl sulfoxide (B87167) (DMSO).[1] Due to its sulfonic acid group, it should be handled with the care afforded to acidic compounds. The PEG component generally has low toxicity. The following PPE is recommended to prevent skin and eye contact and respiratory irritation.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against potential splashes of solutions and airborne particles. |
| Skin Protection | Nitrile or neoprene chemical-resistant gloves and a lab coat | Prevents direct skin contact with the acidic compound. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure risks and ensure a safe laboratory environment.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is essential when weighing and transferring the solid to control potential dust.
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are easily accessible in the immediate work area.
2. Handling Procedure:
-
Preparation: Designate a specific and clearly marked area for handling the chemical. Before starting, assemble all necessary equipment, including PPE, weighing tools, and solvent for dissolution.
-
Weighing and Transferring: Conduct all weighing and transfer operations inside a chemical fume hood to contain any airborne particles. Use appropriate tools, such as a spatula, to handle the solid material. Keep the container tightly sealed when not in use.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
3. Storage:
-
Store this compound in a cool, dry place, ideally between 2-8°C.[1]
-
Keep the container tightly sealed to prevent moisture absorption.[1]
-
Store away from strong oxidizing agents.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.
1. Waste Segregation:
-
Collect all solid waste, including unused this compound and contaminated items (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Collect liquid waste (solutions of the compound) in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.
2. Container Management:
-
Use containers that are compatible with acidic and PEGylated waste.
-
Ensure all waste containers are securely sealed to prevent leaks.
-
Do not overfill containers; a general guideline is to fill to no more than 80% capacity.
3. Professional Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
